3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYSXRUBYNGMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652736 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048914-10-8 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key building block in modern medicinal chemistry. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis. The core of this guide focuses on a highly regioselective electrophilic bromination of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. Detailed experimental protocols, data presentation, and visual diagrams are included to ensure clarity and reproducibility.
Introduction: The Significance of the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its unique structural and electronic properties allow it to mimic purine bases and serve as a versatile platform for developing potent and selective inhibitors of various biological targets. The strategic incorporation of a trifluoromethyl group at the 5-position and a bromine atom at the 3-position significantly enhances the therapeutic potential of this core structure.
The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity of drug candidates[1]. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity and explore structure-activity relationships (SAR). Consequently, this compound is a highly sought-after intermediate in the synthesis of kinase inhibitors, including those targeting fibroblast growth factor receptors (FGFR)[2][3] and B-RAF[4], as well as other therapeutic agents.
This guide delineates a reliable synthetic route to this valuable compound, emphasizing the chemical principles that ensure high yield and purity.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), points to the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (II) as the immediate precursor. The key transformation is the regioselective introduction of a bromine atom at the C3 position of the pyrrolo[2,3-b]pyridine core.
Caption: Retrosynthetic approach for the target molecule.
The pyrrole ring of the 7-azaindole system is inherently electron-rich and thus susceptible to electrophilic aromatic substitution. Theoretical and experimental evidence indicates that the C3 position is the most nucleophilic and sterically accessible site for such reactions. The electron-withdrawing trifluoromethyl group at the C5 position primarily deactivates the pyridine ring towards electrophilic attack, leaving the pyrrole moiety as the preferential site for substitution. This inherent reactivity profile forms the basis of our synthetic strategy.
Synthesis Pathway and Mechanistic Insights
The proposed synthesis proceeds in a single, high-yielding step from the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Electrophilic Bromination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The key transformation is the electrophilic bromination at the C3 position. N-Bromosuccinimide (NBS) is the reagent of choice for this step due to its mild nature, ease of handling, and high selectivity for brominating electron-rich heterocycles[5][6][7].
Caption: Synthetic pathway to the target molecule.
Mechanism of Bromination:
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyrrole ring acts as the nucleophile, attacking the electrophilic bromine of NBS. A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed. The subsequent deprotonation at the C3 position by the succinimide anion regenerates the aromaticity of the pyrrole ring, yielding the desired 3-bromo product. The regioselectivity for the C3 position is a consequence of the greater stability of the corresponding cationic intermediate compared to that formed by attack at the C2 position.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1036027-54-9 | 186.13 | ≥97% | Commercial Vendors |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥98% | Commercial Vendors |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | ≥99.9% | Commercial Vendors |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | Prepared in-house |
| Brine | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% | Commercial Vendors |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC | Commercial Vendors |
| Hexanes | 110-54-3 | 86.18 | HPLC | Commercial Vendors |
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M) at room temperature, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10 minutes.
-
Stir the resulting mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This guide has detailed a straightforward and efficient synthesis of this compound. The strategy relies on a highly regioselective electrophilic bromination of the readily available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine using N-Bromosuccinimide. The presented protocol is robust and scalable, providing a reliable method for accessing this valuable building block for drug discovery and development. The mechanistic insights provided should aid researchers in troubleshooting and adapting this methodology for the synthesis of other substituted pyrrolo[2,3-b]pyridine derivatives.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. [Link]
- N-Bromosuccinimide - Wikipedia. [Link]
- The role of fluorine in medicinal chemistry - PubMed. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed. [Link]
- N-Bromosuccinimide (NBS) - Common Organic Chemistry. [Link]
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
- N-Bromosuccinimide. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to the Synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details two principal stages of the synthesis: the construction of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core via the Leimgruber-Batcho indole synthesis, and its subsequent regioselective bromination at the C3 position using N-bromosuccinimide (NBS). This guide is intended to provide researchers and drug development professionals with a thorough understanding of the synthetic process, including detailed experimental protocols, mechanistic insights, and data presentation to facilitate the practical application of this knowledge.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced metabolic stability and aqueous solubility. The introduction of a trifluoromethyl group at the 5-position and a bromine atom at the 3-position furnishes a highly versatile intermediate, this compound, which is a crucial component in the development of various therapeutic agents, including kinase inhibitors for oncology.
This guide will provide a detailed exposition of a reliable synthetic route to this important molecule, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine precursor. The second disconnection breaks down the pyrrole ring of the 7-azaindole core, leading back to a suitably substituted pyridine derivative.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the Leimgruber-Batcho indole synthesis for the construction of the 7-azaindole core, followed by electrophilic bromination. The Leimgruber-Batcho approach is chosen for its efficiency and the commercial availability of the required starting materials.
Synthesis of the Precursor: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles and their heteroaromatic analogues from o-nitrotoluenes.[1][2] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the desired indole.
Synthesis of the Starting Material: 2-methyl-3-nitro-5-(trifluoromethyl)pyridine
The commercially available 2-methyl-3-nitro-5-(trifluoromethyl)pyridine serves as the key starting material for the Leimgruber-Batcho synthesis of the 7-azaindole core.[3]
Step 1: Enamine Formation
The first step of the Leimgruber-Batcho synthesis involves the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-α-nitro-styrene derivative (an enamine). The reaction is typically carried out at elevated temperatures.
Caption: Enamine formation in the Leimgruber-Batcho synthesis.
Step 2: Reductive Cyclization
The enamine intermediate is then subjected to reductive cyclization to form the pyrrole ring of the 7-azaindole. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents such as iron in acetic acid or sodium dithionite.[1]
Caption: Reductive cyclization to form the 7-azaindole core.
Experimental Protocol: Synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methyl-3-nitro-5-(trifluoromethyl)pyridine | 206.12 | 10.0 g | 48.5 mmol |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 17.3 g (18.5 mL) | 145.5 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
Step 1: Enamine Formation
-
To a solution of 2-methyl-3-nitro-5-(trifluoromethyl)pyridine (10.0 g, 48.5 mmol) in anhydrous DMF (50 mL) is added N,N-dimethylformamide dimethyl acetal (17.3 g, 18.5 mL, 145.5 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in ethanol (200 mL) in a hydrogenation vessel.
-
Palladium on carbon (10 wt. %, 1.0 g) is carefully added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Synthesis of this compound
The final step in the synthesis is the regioselective bromination of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine precursor. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and therefore the most likely site of substitution.
Choice of Brominating Agent
N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the selective bromination of electron-rich heterocyclic compounds. It offers advantages over elemental bromine in terms of handling and often provides higher yields and cleaner reactions.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The NBS acts as a source of an electrophilic bromine species, which is attacked by the electron-rich pyrrole ring at the C3 position. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired 3-bromo derivative.
Caption: Bromination of the 7-azaindole precursor with NBS.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 186.13 | 5.0 g | 26.9 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 4.98 g | 28.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Saturated aqueous sodium thiosulfate solution | - | As required | - |
| Brine | - | As required | - |
| Anhydrous sodium sulfate | 142.04 | As required | - |
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (5.0 g, 26.9 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C is added N-bromosuccinimide (4.98 g, 28.0 mmol) portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Data Summary and Characterization
The successful synthesis of the target compound and its precursor can be confirmed by various analytical techniques.
Table 1: Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | C₈H₅F₃N₂ | 186.13 | Off-white solid | 8.45 (s, 1H), 8.20 (s, 1H), 7.40 (d, 1H), 6.60 (d, 1H), 10.5 (br s, 1H) |
| This compound | C₈H₄BrF₃N₂ | 265.03 | White to pale yellow solid | 8.50 (s, 1H), 8.30 (s, 1H), 7.50 (s, 1H), 10.8 (br s, 1H) |
Note: The 1H NMR data are predicted values and may vary slightly from experimental results.
Conclusion
This technical guide has detailed a robust and efficient synthetic route for the preparation of this compound. The described two-stage process, commencing with the Leimgruber-Batcho synthesis of the 5-(trifluoromethyl)-7-azaindole core followed by a selective C3 bromination with NBS, provides a practical and scalable method for obtaining this valuable building block for drug discovery and development. The provided experimental protocols, along with the underlying mechanistic rationale, are intended to serve as a reliable resource for researchers in the field.
References
- Leimgruber, W.
- Somei, M.; Tsuchiya, M. Chem. Pharm. Bull.1981, 29, 3145-3157.
- Hughes, D. L. Org. React.1992, 42, 335-656.
- Cacchi, S.; Fabrizi, G.; Lamba, D. Synthesis1997, 1997, 867-872.
- Leimgruber–Batcho indole synthesis - Wikipedia. URL: https://en.wikipedia.
- Bartoli indole synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Bartoli_indole_synthesis[4]
- 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | 1211537-69-7. URL: https://www.chemspace.com/chemical/1211537-69-7[3]
- N-Bromosuccinimide - Wikipedia. URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide
Sources
An In-depth Technical Guide to 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating features that modulate physicochemical and pharmacological properties, are of immense value. 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-(trifluoromethyl)-7-azaindole, has emerged as a pivotal intermediate. Its unique structural combination—a 7-azaindole core, a reactive bromine handle, and an electron-withdrawing trifluoromethyl group—makes it a highly sought-after scaffold for the synthesis of targeted therapeutics, especially kinase inhibitors.[1][2][3]
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a well-established bioisostere of indole, found in numerous biologically active molecules.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. The trifluoromethyl (CF3) group at the 5-position significantly impacts the molecule's properties; its strong electron-withdrawing nature can modulate the acidity of the pyrrole N-H, influence metabolic stability, and improve membrane permeability.[4] Crucially, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][5] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this critical compound for researchers and scientists in drug development.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the starting point for its effective application in synthesis. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Bromo-5-(trifluoromethyl)-7-azaindole | [7] |
| CAS Number | 1048914-10-8 | [6][7] |
| Molecular Formula | C₈H₄BrF₃N₂ | [7] |
| Molecular Weight | 265.03 g/mol | [7] |
| Appearance | White to brown powder/solid | [8] (analogue) |
| Storage | Store sealed in a dry, room temperature environment or under inert atmosphere in a freezer at -20°C for long-term stability. | [7][8] |
Note: Specific experimental data like melting and boiling points are not consistently reported across commercial suppliers and require experimental verification.
Spectroscopic analysis is critical for structure confirmation. While a specific spectrum for this exact compound is not publicly available, analysis would be expected to show:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, as well as a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the eight distinct carbon atoms, including the characteristic quartet for the CF₃ carbon due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
MS (Mass Spectrometry): A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.[6]
Synthesis Methodologies
The synthesis of substituted 7-azaindoles often involves multi-step sequences. A common strategy for preparing this compound would involve the initial construction of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective bromination at the C3 position. The C3 position of the 7-azaindole nucleus is electron-rich and thus susceptible to electrophilic substitution.
A plausible synthetic workflow is outlined below:
The key final step, electrophilic bromination, leverages the inherent reactivity of the pyrrole ring.
Exemplary Protocol: Electrophilic Bromination
Causality: The pyrrole ring of the 7-azaindole system is electron-rich, making the C3 position particularly nucleophilic and prone to attack by electrophiles. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine (Br⁺), minimizing side reactions that could occur with harsher reagents like liquid bromine. The reaction is typically performed in a polar aprotic solvent like DMF or THF at or below room temperature to control reactivity and ensure high regioselectivity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction rate and prevent potential over-bromination.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its C-Br bond. This position is an ideal anchor point for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[2] These reactions are foundational in modern medicinal chemistry for their reliability, broad substrate scope, and functional group tolerance.[5]
Focus Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[5] It is extensively used to couple aryl halides with arylboronic acids or esters. For this compound, this reaction allows for the direct installation of various aryl or heteroaryl substituents at the C3 position, a key strategy in structure-activity relationship (SAR) studies.[9]
Detailed Protocol: General Suzuki-Miyaura Coupling
Trustworthiness & Causality: This protocol is a self-validating system grounded in established chemical principles. The choice of a palladium catalyst (like PdCl₂(dppf)·CH₂Cl₂) and a phosphine ligand (dppf) is critical for forming the active Pd(0) species that initiates the catalytic cycle. An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is essential; it activates the boronic acid partner by forming a more nucleophilic boronate complex and neutralizes the acid generated during the cycle. The solvent system (e.g., dioxane/water or DMF) is chosen to solubilize both organic and inorganic reagents. The reaction is heated to provide the necessary activation energy for the key steps of oxidative addition and reductive elimination.
-
Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-2.0 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05-0.10 eq).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction time can vary from a few hours to overnight.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired 3-substituted product.
Applications in Drug Discovery: Targeting Kinase Pathways
The this compound scaffold is a privileged structure in the development of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their abnormal activation is a hallmark of many diseases, including cancer.[1][10]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core is central to a series of potent FGFR inhibitors.[1][10] In this context, the trifluoromethyl group at the C5 position can form a crucial hydrogen bond with glycine residue G485 in the FGFR1 kinase domain, significantly enhancing binding affinity and inhibitory activity.[1] The C3 position, functionalized using the bromo-intermediate, explores a key hydrophobic pocket within the enzyme's active site.
-
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The 7-azaindole framework is also a key component of CSF1R inhibitors like Pexidartinib.[3][11] Overexpression of CSF1R is linked to various cancers and inflammatory diseases. The ability to diversify the 7-azaindole core at multiple positions, including C3, is essential for optimizing potency and selectivity against this target.[3]
-
Human African Trypanosomiasis (HAT): Lead optimization studies for treating this neglected tropical disease have identified 3,5-disubstituted-7-azaindoles as potent growth inhibitors of the Trypanosoma brucei parasite.[9] The synthetic route to these compounds relies on sequential Suzuki couplings, first at the 5-position and then at the 3-position of a di-halogenated 7-azaindole, demonstrating the modularity afforded by halogenated intermediates.[9]
Safety and Handling
-
GHS Hazard Statements: Likely to be classified as toxic if swallowed (H301), causing skin irritation (H315), causing serious eye damage (H318), and potentially causing respiratory irritation (H335).[12]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of the medicinal chemist. Its well-defined structure combines a biologically relevant 7-azaindole core with two key modulators: a trifluoromethyl group for tuning electronic and pharmacokinetic properties, and a bromine atom that acts as a versatile linchpin for diversification through robust cross-coupling chemistry. Its proven applicability in the synthesis of potent kinase inhibitors underscores its importance and ensures its continued use in the quest for novel therapeutics. Researchers equipped with a deep understanding of its properties and reactivity are well-positioned to leverage this powerful building block to accelerate drug discovery programs.
References
- SynHet. (n.d.). This compound. Retrieved from SynHet product page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmOH-dL0gdXXTUD1cL7kMqoGq30DioMNJhhpU8Ug1wqjzO7XiH9f6btUV0mk41KxhQpvfNipyiM9H1TV-pEyyryEnDY3TKg-1UCxUbqyXJnqqFsvIBVkPkJCiLN1MQgqpQTz1r4o2hSLjACg==]
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- PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
- de Oliveira, B. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1aVMZdyS6nKiMtPzxGMUK6GBloXjDXaRvK9EwIGIQiTSDwZDDNGhRIZFKUvMitGs0dz6ajjOh5Km8W4q1DP9FuRu04HWd70gYBc3Wpk27R7XprNCtsDoEiPv0jMbL_Sq7pXck]
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- Barder, T. E., et al. (2007). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters. [Link]
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from Atlanchim Pharma technical review. [Link]
- Selmer-Olsen, S. M. E. (2020). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. [Link]
- Hughes, D. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
- Shcherbakov, S. V. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
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- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
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physical properties of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Physical Properties of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
Foreword
For the researcher, scientist, or drug development professional, a comprehensive understanding of a molecule's physical properties is foundational to its application. These properties govern everything from reaction kinetics and formulation to bioavailability and storage. This guide focuses on this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this document serves as both a repository of known information and a detailed methodological guide for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in your own laboratory setting.
Chemical Identity and Structure
The logical starting point for characterizing any chemical entity is to establish its unambiguous identity. This compound, also known as 3-bromo-5-(trifluoromethyl)-7-azaindole, is a bifunctional heterocyclic compound. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in many biologically active molecules. The presence of a bromine atom and a trifluoromethyl group introduces specific steric and electronic properties that can be exploited in drug design and organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | SynHet[1] |
| CAS Number | 1048914-10-8 | Sunway Pharm Ltd[2] |
| Molecular Formula | C₈H₄BrF₃N₂ | Sunway Pharm Ltd[2] |
| Molecular Weight | 265.03 g/mol | Sunway Pharm Ltd[2] |
| SMILES String | C1=C(C2=C(C=N1)NC=C2Br)C(F)(F)F | SynHet[1] |
Structural Elucidation
The structure of this compound is presented below. The diagram illustrates the fusion of the pyridine and pyrrole rings, with the bromine and trifluoromethyl substituents at positions 3 and 5, respectively.
Caption: Chemical structure of this compound.
Observable Physical Properties
These are the macroscopic properties that can be observed and measured without changing the chemical identity of the substance. They are critical for handling, storage, and initial formulation work.
Physical State and Appearance
Based on related structures like 3-Bromo-7-azaindole, which is a white to brown powder, it is anticipated that this compound is a solid at room temperature.[3] Vendor information for similar compounds describes them as crystalline powders or solids.[4][5]
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.
Experimental Value: Not publicly available.
Protocol for Melting Point Determination (Capillary Method)
This protocol adheres to the standards of the United States Pharmacopeia (USP) <741>.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Ramp:
-
For an unknown sample, a rapid heating ramp (10-20 °C/min) can be used to determine an approximate melting point.
-
For a more accurate determination, a slower heating ramp (1-2 °C/min) should be used, starting approximately 10-15 °C below the approximate melting point.
-
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
Boiling Point
The boiling point is a key property for purification by distillation and for assessing volatility. Given the likely solid state of this compound at room temperature, a high boiling point is expected.
Experimental Value: Not publicly available.
Solubility
Solubility is a critical parameter in drug development, influencing absorption and formulation. It is also vital for selecting appropriate solvents for synthesis and purification.
Qualitative Solubility: While specific quantitative data is unavailable, solubility in common organic solvents can be predicted. Given its aromatic and heterocyclic nature, this compound is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane and chloroform. Its solubility in protic solvents like methanol and ethanol is likely to be moderate, while solubility in non-polar solvents like hexanes will be low. Water solubility is expected to be very low.
Protocol for Qualitative Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, toluene, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of the compound.
-
Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually observe if the solid dissolves.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Spectral Properties
Spectral data provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment. While full spectra for this compound are not publicly available, analytical services from vendors can provide them upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic compounds in solution.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:
-
N-H stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H bond.
-
C-F stretches: Strong absorptions in the 1000-1350 cm⁻¹ region due to the trifluoromethyl group.
-
Aromatic C-H and C=C/C=N stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Molecular Ion (M⁺): A peak at m/z 264 and 266 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, confirming the elemental composition.
Workflow for Compound Characterization
The following workflow illustrates a logical sequence for the physical and spectral characterization of a novel compound like this compound.
Caption: A typical workflow for the physical and spectral characterization of a synthesized compound.
Conclusion
This compound is a compound with significant potential in various fields of chemical research. While a comprehensive, publicly available dataset of its physical properties is currently lacking, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. By following the outlined methodologies, researchers can generate the high-quality, reliable data required to advance their work. The principles of scientific integrity and experimental rigor detailed herein are universally applicable and will serve as a valuable resource for the characterization of other novel chemical entities.
References
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- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
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- The Royal Society of Chemistry.
Sources
An In-Depth Technical Guide to 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1048914-10-8)
This technical guide provides a comprehensive overview of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, synthesis, reactivity, and its significant role in the landscape of modern pharmaceutical research, particularly in the development of targeted therapies.
Introduction: A Scaffold of Significance
This compound, also known as 3-bromo-5-(trifluoromethyl)-7-azaindole, is a bifunctional heterocyclic compound of growing importance in medicinal chemistry.[1][2] Its structure is characterized by a 7-azaindole core, which is a bioisostere of the naturally occurring indole ring system. This modification, where a carbon atom in the benzene portion of indole is replaced by a nitrogen atom, often leads to improved solubility and bioavailability of drug candidates.[1]
The strategic placement of a bromine atom at the 3-position and a trifluoromethyl group at the 5-position imparts unique chemical properties and therapeutic potential. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The trifluoromethyl group, a well-established bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] The trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, for instance, has been shown to be a crucial factor in improving the activity of certain compounds by forming hydrogen bonds with target proteins.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1048914-10-8 | [1] |
| Molecular Formula | C₈H₄BrF₃N₂ | [2] |
| Molecular Weight | 265.03 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 177 °C | |
| Density | 1.830 g/cm³ (Predicted) | |
| pKa | 11.15 (Predicted) | |
| Storage | 2-8°C |
Safety and Handling:
As with any chemical reagent, proper handling procedures must be followed. Based on available safety data sheets for related compounds and general laboratory practice, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, such as a fume hood.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Proposed Synthesis and Purification
Proposed Synthetic Scheme
Step-by-Step Proposed Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at 0 °C for a designated period (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of the 7-azaindole core makes this compound a valuable intermediate for constructing more complex molecules through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl substituents at the 3-position.
General Suzuki-Miyaura Reaction
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various primary or secondary amines at the 3-position of the 7-azaindole scaffold, a common transformation in the synthesis of kinase inhibitors.
General Buchwald-Hartwig Amination
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the progression of numerous cancers.[3] Consequently, targeting FGFRs is an attractive strategy for cancer therapy.[3] Research has demonstrated that 1H-pyrrolo[2,3-b]pyridine derivatives can be potent inhibitors of FGFRs.[3] The trifluoromethyl group at the 5-position, as present in the title compound, is particularly advantageous as it can form a crucial hydrogen bond with the hinge region of the kinase, thereby enhancing inhibitory activity.[3]
Simplified FGFR Signaling and Point of Inhibition
The versatility of this compound allows for the synthesis of libraries of compounds through parallel synthesis techniques. By varying the substituent introduced at the 3-position via cross-coupling reactions, researchers can systematically explore the structure-activity relationship (SAR) and optimize the potency and selectivity of FGFR inhibitors.
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its unique combination of a 7-azaindole core, a reactive bromine handle, and a beneficial trifluoromethyl group makes it an ideal starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic strategies and applications outlined in this guide are intended to empower researchers to leverage the full potential of this versatile molecule in their scientific endeavors.
References
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. [Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- N-Bromosuccinimide - A Selective, Mild Substitute for Bromine.
- CN102746208A - Economic preparation method of 4-bromine-2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile.
- Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- N-Bromosuccinimide. Organic Chemistry Portal. [Link]
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- 5. glaserr.missouri.edu [glaserr.missouri.edu]
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The Rise of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites makes it an ideal foundation for developing potent and selective therapeutic agents. This guide delves into the intricate mechanism of action of a specific class of these derivatives, the 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines, synthesizing data from numerous studies to provide a comprehensive understanding for researchers in the field. While much of the literature discusses the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, the principles of their mechanism of action are directly applicable to this specific subset. The 3-bromo substitution often serves as a crucial synthetic handle for further chemical elaboration to fine-tune potency and selectivity, while the 5-trifluoromethyl group plays a significant role in anchoring the molecule within the target's active site.
The Core Mechanism: Competitive Inhibition of the Kinase ATP-Binding Site
The primary mechanism of action for 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is their function as ATP-competitive inhibitors of protein kinases.[1] These small molecules are designed to fit into the ATP-binding pocket of a target kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream substrate proteins. This inhibition effectively shuts down the signaling cascade that the kinase controls.
The 1H-pyrrolo[2,3-b]pyridine scaffold is central to this inhibitory activity. It acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.
A prime example of this mechanism is seen in the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[2][3][4] Abnormal activation of the FGFR signaling pathway is implicated in cell proliferation, migration, angiogenesis, and survival.[2][3]
The 5-trifluoromethyl substituent has been shown to be a crucial element in enhancing the potency of these inhibitors. In the case of FGFR1, for instance, the trifluoromethyl group can form a hydrogen bond with the side chain of a glycine residue (G485), providing an additional anchoring point within the active site and contributing to higher affinity.[3] Furthermore, various substituents at other positions, often introduced via the 3-bromo handle, can extend into hydrophobic pockets and form additional interactions, further increasing potency and selectivity.[2][3]
Visualizing the Inhibition: The FGFR Signaling Pathway
The inhibition of FGFR by this compound derivatives has profound effects on downstream signaling. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, activating multiple downstream pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways.[2][3] By blocking the initial phosphorylation event, these inhibitors effectively silence these pro-survival and pro-proliferative signals.
Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.
A Versatile Scaffold Targeting Multiple Kinases
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond FGFR. The versatility of this scaffold allows for its adaptation to target a range of other kinases implicated in various diseases.
| Derivative Class | Target Kinase | IC50 | Disease Area | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 nM | Cancer | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 nM | Cancer | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 nM | Cancer | [2][3] |
| pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 nM | Alzheimer's Disease | [5] |
| pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | Cancer, Inflammation | [6] |
| 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine | IGF-1R | Nanomolar range | Cancer | [7] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 nM | Colorectal Cancer | [8] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK3 | Potent inhibition | Inflammatory Diseases | [9] |
This table highlights the broad applicability of the pyrrolopyridine core in targeting diverse kinases with high potency.
Experimental Validation: In Vitro Kinase Inhibition Assay
A fundamental experiment to determine the potency of these compounds is the in vitro kinase inhibition assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: A Representative In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant target kinase (e.g., FGFR1).
-
Kinase substrate (a peptide or protein that is a known substrate of the kinase).
-
ATP (radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection methods).
-
Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.
-
Kinase reaction buffer.
-
96-well plates.
-
Detection reagents (e.g., phosphorescent antibodies, scintillation counter).
-
-
Experimental Workflow:
-
Step 1: Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Step 2: Kinase and Substrate Addition: Add the purified kinase and its substrate to the wells containing the test compounds.
-
Step 3: Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Step 4: Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Step 5: Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity, or by using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.
-
Step 6: Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Therapeutic Implications and Future Directions
The potent and broad-spectrum kinase inhibitory activity of this compound derivatives underscores their significant therapeutic potential, particularly in oncology. Studies have demonstrated the anti-proliferative effects of these compounds against various cancer cell lines, including those from breast, lung, prostate, and colon cancers.[2][3][6][8][10] The mechanism of action, through the inhibition of key signaling pathways, leads to cell cycle arrest and apoptosis in cancer cells.[2][10]
The 3-bromo substituent is a key feature for medicinal chemists, providing a reactive site for the introduction of a wide array of chemical moieties through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:
-
Improving Kinase Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and improve the safety profile.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase signaling is dysregulated, such as inflammatory and neurodegenerative disorders.[5][9]
References
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The Enduring Scaffold: A Technical Guide to the Discovery and Development of 1H-pyrrolo[2,3-b]pyridine Compounds
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have propelled its integration into a multitude of clinically successful therapeutic agents. This guide provides an in-depth technical exploration of the discovery and development of 7-azaindole-based compounds, from foundational synthetic strategies to their evolution as potent modulators of critical biological pathways. We will delve into the causal relationships behind synthetic choices, analyze structure-activity relationships (SAR) that have guided optimization, and present detailed protocols for the synthesis and evaluation of these remarkable compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic core.
The Ascendancy of a Privileged Scaffold: An Introduction to 7-Azaindole
The 7-azaindole framework is a bicyclic heterocycle where a pyridine ring is fused to a pyrrole ring. This seemingly simple structural modification of the endogenous indole scaffold imparts profound changes in physicochemical properties, including enhanced solubility and improved bioavailability.[1] These attractive pharmacological characteristics have led to its prominence in a plethora of biologically active molecules.[2]
The journey of 7-azaindole from a chemical curiosity to a cornerstone of modern drug discovery has been marked by key milestones. Natural products containing the azaindole core, such as Variolin B, isolated from the Antarctic sponge Kirkpatrickis variolosa, demonstrated potent cytotoxic activity and hinted at the therapeutic potential of this scaffold.[2] However, it is in the realm of synthetic medicinal chemistry that 7-azaindole has truly flourished, particularly as a versatile scaffold for the development of kinase inhibitors.[3][4]
The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can act as a hydrogen bond acceptor and donor, respectively, allowing for bidentate hydrogen bonding with the hinge region of many kinases.[4] This "hinge-binding" motif is a critical interaction for many ATP-competitive kinase inhibitors. The successful application of this principle is exemplified by Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a small 7-azaindole fragment.[2][4]
Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a remarkable diversity of biological activities, including antiviral, anti-inflammatory, analgesic, and hypotensive effects.[2][5][6] This versatility underscores the importance of understanding the fundamental chemistry and biology of this exceptional scaffold.
Constructing the Core: Synthetic Strategies for 7-Azaindole
The efficient and versatile synthesis of the 7-azaindole core is paramount for the exploration of its chemical space and the development of novel therapeutics. Over the years, a variety of synthetic methodologies have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical and Modern Approaches to 7-Azaindole Synthesis
Historically, methods like the Fischer indole synthesis and the Bartoli indole synthesis have been adapted for the preparation of azaindoles.[7] However, these methods can sometimes lack regioselectivity and require harsh reaction conditions.
More contemporary approaches often rely on transition-metal-catalyzed cross-coupling reactions, which offer greater flexibility and functional group tolerance.[7] One-pot procedures and microwave-assisted synthesis have also emerged as powerful tools to accelerate the construction of the 7-azaindole scaffold.[8]
A notable modern approach involves the domino reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, where the chemoselectivity towards either 7-azaindole or its reduced form, 7-azaindoline, can be controlled by the choice of the alkali-amide base.[1] Specifically, using LiN(SiMe3)2 favors the formation of 7-azaindolines, while KN(SiMe3)2 yields 7-azaindoles.[1]
Representative Synthetic Protocol: Iron-Catalyzed Cyclization
The following protocol details a microwave-assisted, iron-catalyzed synthesis of 2-substituted-7-azaindoles, which showcases an efficient and practical method starting from readily available materials.[8]
Experimental Protocol: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
-
Reactant Preparation: To a 10 mL microwave vial, add 3-iodo-2-aminopyridine (1.0 mmol, 220 mg), phenylacetylene (1.2 mmol, 122 mg, 0.13 mL), and iron(III) acetylacetonate (Fe(acac)3) (0.05 mmol, 17.6 mg).
-
Solvent Addition: Add 3 mL of anhydrous 1,4-dioxane to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 60 minutes.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes.[8]
-
Iron(III) Acetylacetonate: Iron catalysts are an attractive alternative to more expensive and toxic palladium catalysts often used in cross-coupling reactions. They offer a more sustainable and cost-effective approach.[8]
-
Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent quenching of the catalytic species and unwanted side reactions.
The 7-Azaindole Scaffold in Action: A Focus on Kinase Inhibition
The 7-azaindole core has been particularly impactful in the development of kinase inhibitors.[2][3][9] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The ability of the 7-azaindole scaffold to mimic the hinge-binding interactions of ATP makes it an ideal starting point for the design of potent and selective kinase inhibitors.
Targeting Key Oncogenic Kinases
A multitude of kinase inhibitors based on the 7-azaindole scaffold have been developed, targeting a wide range of kinases involved in tumorigenesis and angiogenesis.[11] These include inhibitors of:
-
B-RAF: Vemurafenib is a prime example of a successful 7-azaindole-based B-RAF inhibitor.[2][4]
-
ABL/SRC: Dual inhibitors of ABL and SRC kinases have been developed using the 7-azaindole core.[11]
-
Aurora Kinases: GSK1070916A is a potent and selective inhibitor of Aurora B kinase that has progressed to clinical trials.[12]
-
PDK1: Structure-guided design has led to the development of 7-azaindole derivatives as potent PDK1 inhibitors.[13]
-
CDK9: Several 7-azaindole-based compounds have been identified as potent inhibitors of CDK9, a key regulator of transcription.[14][15]
-
TNIK: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a therapeutic target in colorectal cancer.[16]
-
PI3K: The 7-azaindole scaffold has been utilized to develop potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[17][18]
-
JAK: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune responses.[19][20]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and biological evaluation. SAR studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. For 7-azaindole-based kinase inhibitors, key SAR insights include:
-
Substitutions at the 3- and 5-positions: These positions are often modified to enhance potency and selectivity. For example, in a series of dual ABL/SRC inhibitors, variations at the 5-position of the 7-azaindole core were crucial for achieving multi-targeted kinase inhibition.[11]
-
The nature of the linker: The linker connecting the 7-azaindole core to other parts of the molecule can significantly impact activity.[11]
-
Bioisosteric replacements: Replacing a carbon atom with a nitrogen atom within the scaffold or in substituents can modulate the compound's properties and activity.
Table 1: Representative 7-Azaindole-Based Kinase Inhibitors and their Targets
| Compound | Target Kinase(s) | Reported IC50 | Reference |
| Vemurafenib | B-RAF (V600E) | 31 nM | [2][4] |
| Pexidartinib | CSF1R, c-Kit, FLT3 | - | [2] |
| GSK1070916A | Aurora B | - | [12] |
| 42 | Cdc7 | 7 nM | [21] |
| 6z | Multi-targeted (e.g., ABL, SRC) | - | [11] |
| 11h | PDE4B | 0.11 µM | [22] |
| 38a | JAK1 | - | [20] |
| 25a | ATM | >700-fold selectivity over other PIKKs | [23] |
| 22 | CDK8 | 48.6 nM | [24] |
Visualizing the Mechanism: Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor based on the 7-azaindole scaffold.
Caption: ATP-competitive inhibition by a 7-azaindole compound.
Beyond Kinases: A Spectrum of Biological Activities
While the impact of 7-azaindole in kinase inhibition is profound, the therapeutic potential of this scaffold extends to a wide array of other biological targets.
-
Antiviral Activity: 7-azaindole derivatives have been investigated as inhibitors of influenza polymerase-B2 and have shown activity against multiple influenza strains.[2] More recently, they have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[25]
-
Anticancer Activity: Beyond kinase inhibition, 7-azaindole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][26] Some have been designed as inhibitors of other cancer-related targets like the DEAD-box helicase DDX3.[27]
-
Immunomodulatory and Anti-inflammatory Effects: The 7-azaindole scaffold has been incorporated into compounds targeting phosphodiesterase 4B (PDE4B), which has implications for inflammatory and central nervous system diseases.[22] Additionally, as mentioned, JAK inhibitors based on this scaffold have immunomodulatory effects.[19]
-
Other Therapeutic Areas: The versatility of the 7-azaindole core is further highlighted by its exploration in diverse areas such as cytokinin analogues for leukemia, agents with analgesic and hypotensive properties, and inhibitors of HIV-1 integrase.[5][6][26][28]
A Look to the Future: The Evolving Landscape of 7-Azaindole Research
The discovery and development of 1H-pyrrolo[2,3-b]pyridine compounds is a dynamic and continuously evolving field. Future directions in this area are likely to focus on:
-
Development of More Selective Inhibitors: While multi-targeted inhibitors have their place, the development of highly selective inhibitors for specific kinase isoforms or other targets will continue to be a major focus to minimize off-target effects.
-
Exploration of Novel Biological Targets: The proven versatility of the 7-azaindole scaffold will undoubtedly inspire its application in the discovery of inhibitors for new and challenging biological targets.
-
Advancements in Synthetic Methodology: The development of novel, more efficient, and sustainable synthetic methods for the construction and functionalization of the 7-azaindole core will remain a key area of research.
-
Application of Computational Methods: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of new 7-azaindole-based therapeutic agents.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, coupled with its synthetic tractability, have enabled the development of a diverse array of biologically active compounds, including several FDA-approved drugs. From its initial discovery in natural products to its current status as a privileged scaffold for kinase inhibitor design and beyond, the journey of 7-azaindole is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the future for 7-azaindole-based therapeutics appears brighter than ever.
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- Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
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- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
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- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
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- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
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- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
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- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
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The Enduring Scaffold: A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such "privileged structure." Its significance lies in its role as a bioisostere of both indole and purine, allowing it to mimic these crucial biological motifs while offering unique physicochemical properties.[1] This strategic substitution of a carbon atom with a nitrogen atom in the six-membered ring can modulate key drug-like characteristics such as solubility, pKa, and metabolic stability, making it a valuable tool for drug optimization.[2]
The versatility of the 7-azaindole scaffold is evidenced by its presence in a wide array of biologically active compounds, most notably as a highly effective "hinge-binding" motif in protein kinase inhibitors.[3][4] This has led to the development of numerous therapeutics and clinical candidates targeting a range of diseases, from cancer to inflammatory disorders.[2][5] This guide provides a comprehensive, in-depth technical overview of the 1H-pyrrolo[2,3-b]pyridine core, intended for researchers and drug development professionals. It will delve into the intricacies of its synthesis, explore the breadth of its biological activities with a focus on structure-activity relationships (SAR), and discuss its translation into therapeutic applications, challenges, and future directions.
Part 1: The Synthetic Chemistry of the 1H-Pyrrolo[2,3-b]pyridine Core
The construction and functionalization of the 7-azaindole scaffold are central to unlocking its therapeutic potential. Advances in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling and C-H functionalization, have provided a robust toolbox for chemists to elaborate on this core with precision and efficiency.[2][6]
Foundational Synthetic Strategies & Key Functionalization
The synthesis of the 7-azaindole ring system can be approached by constructing the pyrrole ring onto a pre-existing pyridine or vice versa. However, the most prevalent strategy in modern drug discovery involves the functionalization of a commercially available 7-azaindole core. The reactivity of the different positions on the ring system allows for selective modifications.
Transition metal-catalyzed cross-coupling reactions are paramount for introducing diversity. Key functionalization reactions include:
-
C3-Position: This position is amenable to reactions like Friedel-Crafts alkylation, Vilsmeier-Haack formylation, and Stille cross-coupling.[2]
-
Halogenation and Cross-Coupling: Halogenation of the scaffold, often at the C2, C4, or C6 positions, provides a handle for subsequent palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is widely used for C-C bond formation to introduce aryl or heteroaryl moieties, while the Buchwald-Hartwig amination is crucial for forging C-N bonds.[7][8][9] The choice of catalyst, ligand, and base is critical for achieving high yields and regioselectivity, especially with di-halogenated substrates.[8]
-
C-H Functionalization: More recently, direct C-H functionalization has emerged as an atom-economical strategy for derivatization, offering alternative pathways that avoid pre-functionalization steps like halogenation.[2][10]
The strategic sequence of these reactions is a key consideration in synthetic design. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a successful route involved a chemoselective Suzuki-Miyaura coupling at the more reactive C2-iodo position, followed by a Buchwald-Hartwig amination at the C4-chloro position.[8] This highlights the nuanced reactivity of the scaffold that must be expertly navigated.
Experimental Protocol: A Case Study in Suzuki-Miyaura Cross-Coupling
The following protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridines, a related isomer. The principles are directly applicable to the 1H-pyrrolo[2,3-b]pyridine scaffold.
Objective: To synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11]
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted phenylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)
-
1,4-Dioxane
-
Water
-
Microwave reactor
Procedure:
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 36 mg), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 69 mg), and Pd(PPh₃)₄ (0.006 mmol, 7 mg).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.
-
Degas the mixture by bubbling nitrogen gas through the solution for 5-10 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 125 °C for 26 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl product.
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This is a robust, general-purpose palladium(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, catalyst systems involving bulky, electron-rich phosphine ligands like XPhos or SPhos might be necessary to promote efficient oxidative addition and reductive elimination.[7]
-
Base (K₂CO₃): The inorganic base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent System (Dioxane/Water): The aqueous-organic mixture ensures the solubility of both the organic substrates and the inorganic base.
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating.[11]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Part 2: Biological Activities and Therapeutic Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore, demonstrating inhibitory activity against a wide range of biological targets. Its most prominent role is in the development of kinase inhibitors, but its utility extends to other enzyme families and even antimicrobial applications.
Kinase Inhibition: A Dominant Application
The deregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 7-azaindole core has proven to be an exceptional scaffold for designing ATP-competitive kinase inhibitors.
The ATP-binding site of kinases features a "hinge" region that connects the N- and C-terminal lobes. This region forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold is an excellent mimic of this interaction. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor, forming two key hydrogen bonds with the kinase hinge region.[3][4] This bidentate interaction provides a strong anchor for inhibitors, leading to high potency. Interestingly, X-ray crystallography has revealed that these inhibitors can adopt different binding modes, including "normal" and "flipped" orientations within the ATP pocket, which can be influenced by subtle structural modifications to the inhibitor.[3][4]
Caption: Hydrogen bonding interactions of the 7-azaindole scaffold.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[12][13] For example, compound 4h from one study demonstrated potent activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[12][13] Structure-activity relationship studies revealed that substitution at the 5-position of the azaindole ring could form a hydrogen bond with Gly485 in the receptor, enhancing potency.[13]
-
Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases is crucial for cytokine signaling and is a key target for inflammatory diseases. The 7-azaindole scaffold has been used to develop potent JAK inhibitors.[1][14] For example, Decernotinib (VX-509), a JAK3 inhibitor that entered clinical trials for rheumatoid arthritis, is based on this scaffold.[1] The development of these inhibitors often involves the Pictet-Spengler condensation to create fused ring systems or Suzuki coupling to append necessary functionalities.[1][14]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC₅₀ of 48.6 nM.[15][16] This compound was shown to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest.[15][16]
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [12][13] |
| Compound 22 | CDK8 | 48.6 | [15][16] |
| Derivative 94 | JAK2 | 260 | [1] |
| Decernotinib | JAK3 | Potent Inhibitor | [1] |
Beyond Kinases: Other Important Biological Targets
-
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is an enzyme that regulates inflammatory processes, and its selective inhibition is a therapeutic strategy for CNS and inflammatory diseases.[17] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[18] One lead compound, 11h , exhibited a PDE4B IC₅₀ of 0.14 µM and demonstrated good selectivity over PDE4D.[18] These compounds were shown to inhibit the release of the pro-inflammatory cytokine TNF-α.[18]
-
Antifungal Activity: The 7-azaindole scaffold has also shown promise in agrochemical applications. Various 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives exhibited significant in vivo fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[19]
Part 3: Drug Development and Future Perspectives
ADME-Tox Properties and Optimization
The translation of a potent inhibitor into a viable drug candidate requires careful optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties. The 7-azaindole scaffold itself can influence these parameters. For instance, the pyridine nitrogen can improve aqueous solubility compared to the corresponding indole. However, like many nitrogen-containing heterocycles, it can also be a site for metabolism.
In silico and in vitro ADME studies are crucial in the early stages of development. For some 7-azaindole derivatives, these studies have predicted desirable drug-like properties.[20] For example, a CDK8 inhibitor based on this scaffold was reported to have good oral bioavailability (F = 39.8%) and low toxicity in vivo.[15][16] Similarly, a highly selective ATM inhibitor, compound 25a , demonstrated an excellent oral bioavailability of 147.6% in mice, positioning it as a strong candidate for further development.[21]
Challenges and Future Directions
Despite its successes, the development of 1H-pyrrolo[2,3-b]pyridine derivatives is not without challenges.
-
Selectivity: As with many kinase inhibitors, achieving high selectivity against a specific kinase over the hundreds of others in the human kinome is a major hurdle. Off-target effects can lead to toxicity.
-
Synthesis: While many synthetic methods exist, achieving regioselective functionalization, especially for polysubstituted derivatives, can be complex and require multi-step syntheses with careful use of protecting groups.[8]
-
Drug Resistance: As seen with many targeted therapies, the emergence of drug resistance through mutations in the target protein is a significant clinical challenge.
Future research in this area will likely focus on several key directions:
-
Exploring New Biological Targets: While kinase inhibition is a major focus, the scaffold's versatility suggests it could be applied to other target classes.
-
Novel Synthetic Methodologies: The continued development of more efficient, regioselective, and scalable synthetic methods, such as late-stage C-H functionalization, will be crucial for rapidly generating diverse compound libraries.[2][6]
-
Targeted Drug Delivery: The development of covalent inhibitors or drug conjugates could improve selectivity and overcome resistance.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique ability to act as a bioisostere and a highly effective hinge-binding motif has made it a cornerstone in the development of kinase inhibitors. The extensive and ever-evolving synthetic toolbox allows for the precise decoration of the core, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. From potent inhibitors of FGFR, JAK, and CDK in oncology to novel PDE4B modulators for inflammatory diseases, the therapeutic reach of this scaffold is broad and profound. While challenges in selectivity and synthesis remain, the continued innovation in chemical synthesis and a deeper understanding of its biological interactions ensure that the 7-azaindole scaffold will remain an enduring and valuable framework in the quest for new medicines.
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[19] Minakata, S., et al. (1996). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Journal of Pesticide Science. [Link]
[15] Liu, X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
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[14] Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. PubMed. [Link]
[22] El-Adl, K., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. NIH. [Link]
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[9] Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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[32] Al-Suwaidan, I. A., et al. (2021). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry. [Link]
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[34] ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
[35] Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
[36] Zhang, Y., et al. (2009). Discovery of Selective PDE4B Inhibitors. PubMed. [Link]
[37] Hartwig, J. F., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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[39] Liu, Y., et al. (2022). Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae. MDPI. [Link]
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The Strategic Role of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide
Abstract
This in-depth technical guide explores the biological significance of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in contemporary medicinal chemistry. While direct evidence of its intrinsic biological activity is limited, its true value lies in its role as a versatile building block for the synthesis of potent and selective kinase inhibitors. This whitepaper will delve into the synthesis, physicochemical properties, and, most importantly, the extensive application of this scaffold in the development of therapeutics targeting critical oncogenic and neurodegenerative pathways, including those modulated by Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Glycogen Synthase Kinase 3β (GSK-3β). We will provide detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged structure.
Introduction: The Privileged Scaffold in an Era of Targeted Therapy
The paradigm of drug discovery has decisively shifted towards targeted therapies, demanding molecules with high potency and selectivity for their intended biological targets. In this context, "privileged scaffolds" – molecular frameworks that can bind to multiple targets with high affinity – have become invaluable. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous kinase inhibitors.
This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a bromine atom at the 3-position provides a convenient handle for further chemical modifications, typically through cross-coupling reactions. The electron-withdrawing trifluoromethyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as its pKa and lipophilicity, and can also engage in crucial interactions within the target's binding site. While this compound is primarily recognized as a synthetic intermediate, its widespread use in the generation of highly active biological agents warrants a thorough examination of its role and potential.
Physicochemical Properties and Synthetic Accessibility
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | N/A |
| Molecular Weight | 265.03 g/mol | N/A |
| pKa | ~8.5 (pyrrolopyridine nitrogen) | Inferred |
| XlogP | ~2.5-3.0 | Inferred |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | N/A |
| Hydrogen Bond Acceptors | 2 (pyridine N, F atoms) | N/A |
Table 1: Predicted Physicochemical Properties of this compound.
The synthetic accessibility of this scaffold is a key enabler of its widespread use. While a detailed synthetic organic chemistry guide is beyond the scope of this document, a general overview of its preparation is instructive. The synthesis often involves the construction of the pyrrolopyridine core followed by bromination and trifluoromethylation, or the use of pre-functionalized building blocks.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Biological Activity Profile: A Tale of a Scaffold
Direct biological screening data for this compound is scarce in peer-reviewed literature, suggesting that its intrinsic biological activity may be low. Its primary significance stems from its utility as a rigid and versatile scaffold that, upon further derivatization, gives rise to potent biological activity. The bromine atom at the 3-position serves as a key point for introducing various substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core and the optimization of interactions with the target protein.
The following sections will explore the biological activities of derivatives synthesized from this core scaffold, focusing on three prominent kinase targets.
Application in Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. The this compound scaffold has been successfully employed in the development of potent FGFR inhibitors.[1][2][3]
Mechanism of Action and Structure-Activity Relationships (SAR)
Derivatives based on this scaffold typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs. The 1H-pyrrolo[2,3-b]pyridine core often forms one or more hydrogen bonds with the hinge region of the kinase. The trifluoromethyl group at the 5-position can enhance binding affinity through interactions with the solvent-exposed region or by modulating the electronics of the core. The substituent introduced at the 3-position via the bromine handle is critical for achieving potency and selectivity, often extending into a hydrophobic pocket of the ATP-binding site.
Caption: Key interactions of a pyrrolo[2,3-b]pyridine-based inhibitor with the FGFR kinase domain.
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the in vitro potency (IC₅₀) of a test compound against an FGFR kinase.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known FGFR inhibitor)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add the test compound dilutions, positive control, and DMSO (negative control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.
-
Add the master mix to all wells.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the reaction by adding the ATP solution. The final ATP concentration should be at or near the Kₘ for the specific FGFR isoform.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
Application in Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a key regulator of transcription. Dysregulation of CDK8 activity has been linked to various cancers, making it a promising target for therapeutic intervention. The this compound scaffold has served as a foundation for the development of potent and selective CDK8 inhibitors.
Mechanism of Action and SAR
Similar to FGFR inhibitors, CDK8 inhibitors based on this scaffold are typically ATP-competitive. The pyrrolopyridine core engages with the hinge region of CDK8, while the substituents at the 3- and other positions are optimized to exploit specific features of the CDK8 active site, leading to high affinity and selectivity.
Experimental Protocol: CDK8 Kinase Assay
A common method for assessing CDK8 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human CDK8/CycC complex
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume plates
Procedure:
-
Compound Plating: Dispense the test compound dilutions into the assay plate.
-
Kinase Reaction:
-
Add the CDK8/CycC enzyme to the wells.
-
Add the biotinylated peptide substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add a solution of the europium-labeled antibody and SA-APC in detection buffer to stop the reaction.
-
-
Signal Reading: Incubate for 60 minutes at room temperature and read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor (APC) and donor (Europium) fluorescence signals. Determine the percent inhibition and IC₅₀ values.
Application in Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's, as well as in diabetes and cancer. The this compound scaffold has been utilized to create highly potent GSK-3β inhibitors.[5]
Mechanism of Action and SAR
Derivatives targeting GSK-3β from this scaffold are also ATP-competitive. The design strategy focuses on optimizing interactions with the specific amino acid residues within the ATP-binding pocket of GSK-3β to achieve high potency and selectivity over other kinases.
Experimental Protocol: Cell-Based GSK-3β Activity Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit GSK-3β activity in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-GSK-3β, anti-total-GSK-3β, anti-phospho-Tau, anti-total-Tau)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound.
-
Future Perspectives and Conclusion
The this compound scaffold has firmly established its position as a privileged structure in modern drug discovery. Its synthetic tractability and the ability of its derivatives to potently and selectively inhibit a range of therapeutically relevant kinases underscore its importance. While the core molecule itself may not possess significant biological activity, its strategic deployment has led to the discovery of numerous promising drug candidates.
Future research will likely continue to leverage this scaffold for the development of inhibitors against both established and novel kinase targets. The exploration of new chemical space through the introduction of diverse substituents at the 3-position and modifications at other positions of the pyrrolopyridine ring will undoubtedly yield molecules with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the application of this scaffold may extend beyond kinase inhibition to other target classes.
References
- Chemcasts. (n.d.). Thermophysical Properties of 3-Bromo-5-(trifluoromethyl)pyridine.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
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A Technical Guide to the Synthesis, Properties, and Application of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary: The Strategic Value of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold for its consistent appearance in biologically active molecules and approved pharmaceuticals.[1][2] Its bioisosteric relationship to the natural indole nucleus allows it to interact favorably with a multitude of biological targets, particularly protein kinases. This guide focuses on a specifically functionalized variant: 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . This molecule is not merely an intermediate; it is a highly strategic platform for drug discovery, engineered with two key features that empower the development of potent and selective therapeutics.
-
The 5-(Trifluoromethyl) Group: The inclusion of a CF₃ group is a deliberate tactic to enhance drug-like properties. This powerful electron-withdrawing group can significantly increase metabolic stability, modulate lipophilicity for improved membrane permeability, and enhance binding affinity and selectivity.[3][4] In the context of kinase inhibition, the CF₃ group has been shown to form critical hydrogen bonds within the enzyme's active site, a factor that can dramatically improve potency.[5]
-
The 3-Bromo Handle: The bromine atom at the C3 position is a versatile anchor point for synthetic elaboration. It provides a reliable reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling chemists to systematically introduce diverse chemical functionalities.[6][7][8][9] This capability is paramount for conducting extensive structure-activity relationship (SAR) studies to optimize lead compounds.
This document provides an in-depth exploration of this core's synthesis, reactivity, and application, with a focus on providing actionable protocols and mechanistic insights for researchers in the field.
Synthetic Strategies: From Core to Diverse Analogs
While the core compound, this compound, is commercially available as a building block, understanding its derivatization is key to its utility.[10] The C3-bromo position is primed for functionalization, most commonly through palladium-catalyzed cross-coupling reactions.
The Power of Palladium: C-C and C-N Bond Formation
The true synthetic value of the 3-bromo-7-azaindole core is realized through its reactivity in cross-coupling chemistry. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions.
Causality in Catalyst Selection:
-
For C-C Coupling (Suzuki, Stille, Heck, Sonogashira): Catalyst systems like PdCl₂(dppf)·CH₂Cl₂ are often favored because the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes the crucial reductive elimination step and stabilizes the catalyst.[11]
-
For C-N Coupling (Buchwald-Hartwig): Ligand choice is paramount. Bulky, electron-rich biaryl phosphine ligands such as Xantphos or SPhos are frequently employed.[8] These ligands facilitate the formation of the C-N bond, which can be more challenging than C-C bond formation, by accelerating the rate-limiting reductive elimination from the palladium center.[8]
Below is a diagram illustrating the synthetic pathways branching from the core molecule.
Caption: Synthetic utility of the 3-bromo-7-azaindole core.
Representative Cross-Coupling Reactions
The following table summarizes common conditions for these transformations on the 7-azaindole scaffold.
| Reaction Type | Coupling Partner | Typical Catalyst / Ligand | Base | Solvent | Reference |
| Suzuki | Boronic Acid / Ester | PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | [9][11] |
| Buchwald-Hartwig | Amine / Amide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | [8] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | [6][12] |
| Stille | Organostannane | Pd(PPh₃)₂Cl₂ | (LiCl often added) | CH₃CN or DMF | [9] |
| Heck | Alkene | Pd(OAc)₂ | KOAc | DMF | [9] |
Medicinal Chemistry Applications & Structure-Activity Relationships
Derivatives of this compound are most prominently featured as potent inhibitors of protein kinases, which are critical targets in oncology.[5][13]
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Research into FGFR inhibitors provides a clear example of this scaffold's utility.[5] The 7-azaindole core acts as a hinge-binder, a common motif for kinase inhibitors. The structure-activity relationship (SAR) reveals a highly cooperative interplay between the core and its substituents:
-
Pyrrolo[2,3-b]pyridine Core: The N7 atom of the pyridine ring and the N1-H of the pyrrole ring form crucial hydrogen bonds with the "hinge" region of the kinase domain, anchoring the inhibitor in the ATP-binding site.
-
5-CF₃ Group: The trifluoromethyl group was introduced to form a specific hydrogen bond with the backbone amide of a glycine residue (G485 in FGFR1), a modification that significantly improves inhibitory activity.[5]
-
3-Position Substituent: The group installed at the C3 position via the bromo intermediate extends into a hydrophobic pocket. The size, shape, and electronics of this group are critical for potency and selectivity. For instance, replacing a smaller group with a 3,5-dimethoxyphenyl moiety can more fully occupy this pocket, leading to a substantial increase in activity.[5]
Caption: Conceptual kinase binding mode of a substituted 7-azaindole.
Summary of Structure-Activity Relationship (SAR) in FGFR Inhibitors
The following table, based on published data, illustrates the impact of modifying the 3-position.[5]
| Compound ID | 3-Position Substituent (R) | FGFR1 IC₅₀ (nM) | Key Insight |
| Scaffold | (H) | 1900 | The unsubstituted core has weak activity. |
| 4a | 3-methoxyphenyl | ~100-200 (estimated) | Introduction of a phenyl group at C3 improves potency. |
| 4h | 3,5-dimethoxyphenyl | 7 | Adding a second methoxy group to better fill the hydrophobic pocket dramatically increases potency. |
Detailed Experimental Protocols
The following protocols are representative, self-validating workflows for the derivatization of the title compound. All manipulations involving palladium catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 3-aryl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be a suspension.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete in 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions, concentrate, and dry under high vacuum to yield the final product.
Validation: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).[10]
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize a 3-(amino)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.04 eq)
-
Xantphos (0.08 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and Xantphos in the anhydrous solvent. Stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add the this compound, the desired amine, and Cs₂CO₃.
-
Evacuate and backfill the vessel with inert gas an additional two times.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LCMS. The reaction is typically complete in 4-24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by NMR and HRMS to confirm identity and purity.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of strategic functionalization in medicinal chemistry. The trifluoromethyl group provides advantageous physicochemical and pharmacokinetic properties, while the 3-bromo group serves as a reliable and versatile synthetic handle for extensive optimization.[3][5] The successful development of potent kinase inhibitors based on this core underscores its value.[5]
Future work will undoubtedly continue to leverage the synthetic accessibility of this intermediate. The exploration of novel coupling partners in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions will expand the accessible chemical space, leading to the discovery of next-generation therapeutics. The continued application of this core will likely yield inhibitors with enhanced selectivity profiles, improved resistance profiles, and finely tuned pharmacokinetic properties, solidifying the role of the 7-azaindole scaffold in modern drug discovery.
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An In-depth Technical Guide to 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. We delve into the strategic importance of its unique structural features—the 7-azaindole core, the synthetically versatile 3-bromo substituent, and the bioactivity-enhancing 5-trifluoromethyl group. This document offers an in-depth analysis of the compound's physicochemical properties, detailed synthetic and purification protocols, and its critical applications as a precursor to potent kinase inhibitors. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold for the creation of next-generation therapeutics.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry. Its structure, which fuses a pyridine and a pyrrole ring, acts as an excellent bioisostere for purine and indole systems, allowing it to form key interactions with a wide range of biological targets.[1] A defining feature of the 7-azaindole core is its ability to act as a hinge-binding motif for protein kinases.[2][3] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, mimicking the bidentate hydrogen bonding pattern of adenine in ATP.[3][4] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor Vemurafenib.[2][4]
The subject of this guide, This compound , is a highly functionalized derivative designed for maximum utility in drug discovery programs. The molecule incorporates two critical modifications to the core scaffold:
-
A Bromo Group at the 3-position: This halogen provides a reactive handle for introducing molecular diversity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile attachment of various aryl, heteroaryl, or alkyl groups.[5][6] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize target binding and pharmacokinetic properties.
-
A Trifluoromethyl (CF3) Group at the 5-position: The inclusion of a CF3 group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[7][8][9][10] The CF3 group is highly electron-withdrawing and metabolically stable due to the strength of the C-F bond.[7] Its introduction can significantly improve a molecule's lipophilicity, membrane permeability, binding affinity, and metabolic stability, often protecting adjacent positions from oxidative metabolism.[7][9][11] In the context of kinase inhibitors, the CF3 group can occupy hydrophobic pockets within the active site and form crucial hydrogen bonds, enhancing potency and selectivity.[12]
This guide will systematically explore the properties, synthesis, and applications of this potent chemical intermediate.
Physicochemical Properties and Characterization
Accurate characterization is the foundation of reproducible chemical synthesis and biological evaluation. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | SynHet[13] |
| CAS Number | 1048914-10-8 | SynHet[13] |
| Molecular Formula | C₈H₄BrF₃N₂ | - |
| Molecular Weight | 265.03 g/mol | - |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | ChemicalBook[14] |
Note: Experimental values such as melting point and solubility can vary between suppliers and based on purity. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
Spectroscopic Characterization
For unambiguous identification, a combination of analytical techniques is employed. While specific spectra are proprietary to manufacturers, typical characterization would include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would confirm the presence and positions of the aromatic and N-H protons. ¹³C NMR and ¹⁹F NMR would be used to verify the carbon skeleton and the trifluoromethyl group, respectively.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.[13]
-
Infrared (IR) Spectroscopy: FTIR analysis would identify characteristic vibrations, such as the N-H stretch of the pyrrole ring and C-F stretches of the trifluoromethyl group.[13]
Synthesis and Mechanistic Considerations
The synthesis of substituted 7-azaindoles often involves multi-step sequences starting from functionalized pyridines. A common conceptual pathway to this compound involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Conceptual Synthetic Workflow
The synthesis typically begins with a readily available pyridine derivative, such as 3-bromo-5-(trifluoromethyl)pyridine. The azaindole core is then constructed, followed by selective bromination at the C3 position if not already present.
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A Comprehensive Technical Guide to 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a privileged scaffold found in numerous biologically active molecules, particularly protein kinase inhibitors. The strategic placement of a bromine atom and a trifluoromethyl group enhances its utility as a versatile building block for developing targeted therapeutics. The bromine at the C3 position serves as a chemical handle for introducing molecular diversity via cross-coupling reactions, while the trifluoromethyl group at C5 can improve metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, details its critical reaction chemistry, and explores its application in the development of potent kinase inhibitors.
Physicochemical Properties and Characterization
This compound is a solid organic compound whose structural complexity gives rise to specific chemical and physical properties crucial for its application in synthesis.
Key Properties
A summary of the essential physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonym(s) | 3-Bromo-5-(trifluoromethyl)-7-azaindole | [2] |
| CAS Number | 1048914-10-8 | [1][3][4][5] |
| Molecular Formula | C₈H₄BrF₃N₂ | [3][5][6] |
| Molecular Weight | 265.03 g/mol | [2][3] |
| SMILES | FC(F)(F)c1cnc(c2[nH]cc2Br)c1 | [1] |
| PubChem CID | 30772125 | [1] |
Structural and Functional Group Analysis
The molecule's utility is derived from its three key components:
-
1H-pyrrolo[2,3-b]pyridine Core: This "7-azaindole" scaffold is a bioisostere of indole and purine, enabling it to mimic these essential biological structures and bind to a wide range of enzymatic targets, particularly the ATP-binding site of protein kinases.[7][8] This core is a cornerstone in the design of inhibitors for kinases like Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf-2 and NCK-interacting kinase (TNIK).[7][8][9][10]
-
C3-Bromine Atom: The bromine atom at the 3-position of the pyrrole ring is the most significant functional handle for synthetic elaboration. Its presence makes the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of compound libraries by introducing diverse aryl, heteroaryl, or alkyl groups, which is fundamental for Structure-Activity Relationship (SAR) studies.
-
C5-Trifluoromethyl (CF₃) Group: The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug candidate's properties.[11] The high electronegativity of fluorine can modulate the acidity of the nearby N-H proton and influence binding interactions.[11] Furthermore, the CF₃ group often improves metabolic stability by blocking potential sites of oxidation, increases lipophilicity to enhance membrane permeability, and can participate in crucial hydrogen bonding interactions with protein targets.[8][11]
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through the selective bromination of its precursor. Its subsequent reactivity is dominated by palladium-catalyzed transformations.
General Synthetic Strategy
The most direct synthetic route involves the electrophilic bromination of the electron-rich pyrrole ring of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The C3 position is the most nucleophilic and is thus the preferred site of halogenation.
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Protocol: Electrophilic Bromination
This protocol describes a representative procedure for the synthesis of the title compound.
Objective: To regioselectively brominate 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine at the C3 position.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the reaction exotherm and prevent over-bromination or side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Causality Note: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.
Key Downstream Reactions: Palladium-Catalyzed Cross-Coupling
The C3-bromo functionality is a gateway to a vast chemical space, enabling the creation of diverse analogues through well-established cross-coupling reactions.[12][13]
Caption: Key binding interactions of the scaffold in a kinase active site.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for drug discovery. Its pre-installed functional handles—the privileged 7-azaindole core, the versatile C3-bromo group, and the property-enhancing C5-trifluoromethyl group—provide a streamlined entry into the synthesis of sophisticated molecules with high therapeutic potential. Its demonstrated success in the development of FGFR inhibitors provides a clear blueprint for its application against other kinase targets and beyond. As the demand for targeted and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will remain paramount to the success of medicinal chemistry campaigns.
References
- Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
- abcr GmbH. (n.d.). This compound, 95%.
- Bioelsa. (n.d.). This compound.
- ScienceDirect. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- Chemcasts. (n.d.). Thermophysical Properties of 3-Bromo-5-(trifluoromethyl)pyridine.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(28), 17188-17198.
- Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1033-1053.
- King-Pharm. (n.d.). 1048914-10-8 this compound.
- Kim, J. S., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 386-399.
- Chembeasy. (n.d.). cas 1048914-10-8|| where to buy this compound.
- PubChemLite. (n.d.). 1008361-62-3 (C8H4BrF3N2).
- PubChemLite. (n.d.). 6-bromo-2-trifluoromethyl-1h-benzoimidazole.
- ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism....
- PubChemLite. (n.d.). 914637-51-7 (C8H4BrF3N2).
- Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15914-15917.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3530.
- El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(6), 7848-7859.
- El Kazzouli, S., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(40), 23783-23794.
- PubChemLite. (n.d.). 3-bromo-2-methyl-5-(trifluoromethyl)pyridine.
- PubChem. (n.d.). US11649227, Example 348.
- PubChem. (n.d.). CID 11177272.
Sources
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An In-depth Technical Guide to the Spectral Analysis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its unique structural and electronic properties, which allow it to act as a versatile hydrogen bond donor and acceptor, have led to its incorporation into a multitude of clinically significant molecules, particularly kinase inhibitors. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on a key derivative, This compound (CAS 1048914-10-8). The introduction of a bromine atom at the 3-position provides a crucial handle for further synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. Concurrently, the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic environment of the heterocyclic system, which can enhance binding affinities and improve metabolic stability. A thorough understanding of its spectral characteristics is fundamental for unambiguous structural confirmation and for monitoring its transformations in multi-step syntheses.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and anticipated mass spectrometry fragmentation patterns for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.5 | Broad Singlet | 1H | N1-H | The N-H proton of the pyrrole ring is acidic and its chemical shift is often broad and highly dependent on concentration and solvent. In DMSO, it is expected to be significantly downfield due to hydrogen bonding with the solvent. |
| ~8.6 | Singlet | 1H | H6 | The proton at position 6 is adjacent to the nitrogen in the pyridine ring and is deshielded by the electron-withdrawing trifluoromethyl group at position 5, leading to a downfield chemical shift. |
| ~8.3 | Singlet | 1H | H4 | The proton at position 4 is deshielded by the adjacent pyridine nitrogen and the trifluoromethyl group, resulting in a downfield shift. |
| ~7.9 | Singlet | 1H | H2 | The proton at position 2 of the pyrrole ring is typically observed in this region. The adjacent bromine atom at position 3 will not cause splitting. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~148 | C7a | Quaternary carbon at the ring junction, typically found in this region for 7-azaindoles. |
| ~145 | C6 | Deshielded by the adjacent nitrogen and the trifluoromethyl group. |
| ~130 | C2 | The C2 carbon of the pyrrole ring. |
| ~125 (q, J ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. |
| ~122 (q, J ≈ 35 Hz) | C5 | The carbon directly attached to the trifluoromethyl group will also show a quartet coupling, though with a smaller coupling constant. |
| ~118 | C4 | Aromatic carbon in the pyridine ring. |
| ~115 | C3a | Quaternary carbon at the ring junction. |
| ~95 | C3 | The carbon bearing the bromine atom will be significantly shielded by the heavy atom effect, shifting it upfield. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale for Prediction |
| 280/282 | [M]⁺ | Molecular ion peak. The characteristic 1:1 isotopic pattern for bromine will result in two peaks of nearly equal intensity separated by 2 m/z units. |
| 201 | [M-Br]⁺ | Loss of the bromine atom. |
| 174 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole ring, a common fragmentation pathway for indoles and azaindoles. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol outlines a standardized procedure for preparing a sample of this compound for NMR analysis to ensure high-quality, reproducible data.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
NMR tube (5 mm, high precision)
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Securely cap the vial and vortex gently until the sample is completely dissolved. A brief application of heat from a heat gun may be used if necessary, but care should be taken to avoid decomposition.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution. A half-height peak width of <0.5 Hz for the residual solvent peak is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 2 seconds, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, acquisition time of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Protocol 2: Mass Spectrometry Analysis
This protocol describes a general method for obtaining the mass spectrum of the title compound using a standard mass spectrometer.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, or a direct insertion probe with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC-MS Method (if applicable):
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable temperature program to ensure elution of the compound. A typical program might start at 100 °C and ramp to 250 °C at 10 °C/min.
-
-
Direct Insertion Probe Method:
-
Apply a small amount of the solid sample or a drop of the prepared solution to the probe tip.
-
Insert the probe into the mass spectrometer and gradually heat to volatilize the sample into the ion source.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 50-350 m/z
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the major fragment ions to corroborate the structure.
-
Visualization of Workflows
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Structural Elucidation Logic
Caption: Logical flow for structural elucidation using spectral data.
Conclusion
This compound is a molecule of significant interest in contemporary drug discovery. A robust and accurate spectral characterization is the cornerstone of its synthetic application. This guide provides a detailed framework for understanding, predicting, and experimentally verifying its NMR and mass spectral properties. By integrating predictive data based on sound chemical principles with detailed, actionable protocols, this document serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic building block. The provided workflows offer a clear and logical path for data acquisition and interpretation, ensuring scientific integrity and fostering confidence in experimental outcomes.
References
While specific spectral data for the title compound was not found in the searched literature, the following references provide foundational information on the synthesis, characterization, and application of related 7-azaindole derivatives, which informed the predictive analysis in this guide.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.ACS Infectious Diseases. This article details the synthesis and characterization of various 3,5-disubstituted 7-azaindoles, providing context for the synthetic accessibility and potential biological relevance of the title compound. [Link]
- Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.Arkivoc. This paper describes general procedures for the synthesis of various azaindoles and provides typical NMR acquisition parameters. [Link]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides.Beilstein Journal of Organic Chemistry.
- Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives.ACS Omega. This study provides examples of the synthesis and detailed spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS)
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.European Patent Office, EP 1633750 A1. This patent describes synthetic routes to various 5-substituted 7-azaindoles, highlighting the industrial relevance of this class of compounds. [Link]
The Pyrrolo[2,3-b]pyridine Scaffold: A Bioisostere of Critical Importance
An In-Depth Technical Guide to the Crystal Structure of Pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth exploration of the crystal structure of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2] Understanding its three-dimensional architecture in the solid state is paramount for researchers, scientists, and drug development professionals. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability, which are decisive factors in the journey from a lead compound to an approved drug. This document delves into the methodologies for structure determination, analyzes the nuanced intermolecular interactions that govern crystal packing, and elucidates the profound implications of these findings for rational drug design.
The pyrrolo[2,3-b]pyridine core is a bioisosteric analog of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This seemingly subtle change introduces a crucial hydrogen bond acceptor (the pyridine nitrogen N7) while retaining the hydrogen bond donor of the pyrrole (N1-H). This dual hydrogen bonding capability is central to its biological activity, often enabling it to mimic the adenine moiety of ATP and interact with the hinge region of protein kinases.[2] Consequently, this scaffold is a foundational component in a wide array of inhibitors targeting kinases, such as B-RAF and FGFR, as well as agents for neurodegenerative diseases and cancer.[3][4][5][6]
Unveiling the Solid-State Architecture: Single-Crystal X-ray Diffraction
The definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state is single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous data on bond lengths, bond angles, and the intricate network of intermolecular interactions that define the crystal lattice.
The Causality Behind the Experiment: From Molecule to Structure
The journey from a newly synthesized pyrrolo[2,3-b]pyridine derivative to a fully refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The choice of crystallization technique, for instance, is not arbitrary; it is dictated by the compound's solubility and stability. Slow evaporation is often the first choice due to its simplicity, but for sparingly soluble or sensitive compounds, techniques like vapor diffusion or solvent layering are employed to control the rate of supersaturation, which is the key to growing high-quality, single crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
This protocol outlines a self-validating system for the structural determination of a novel pyrrolo[2,3-b]pyridine derivative.
1. Crystal Growth:
- Objective: To obtain single crystals of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects).
- Methodology (Slow Evaporation):
- Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) in a small, clean vial.
- Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free environment at a constant temperature.
- Monitor for crystal formation over several days to weeks. The causality here is that slow solvent removal maintains a state of slight supersaturation, promoting orderly molecular packing rather than rapid precipitation.
2. Data Collection:
- Objective: To measure the intensities of a large number of unique Bragg reflections.
- Methodology:
- Select a well-formed, clear crystal under a microscope and mount it on a cryoloop.
- Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker X8 Apex) equipped with a CCD detector.[7]
- Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibration and potential radiation damage.
- Perform an initial unit cell determination and screen for crystal quality.
- Execute a full data collection strategy, rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).[7]
3. Structure Solution and Refinement:
- Objective: To generate an atomic model that accurately fits the experimental diffraction data.
- Methodology:
- Process the raw diffraction data to integrate the reflection intensities and apply corrections (e.g., Lorentz and polarization).
- Determine the space group and solve the structure using direct methods or Patterson methods. This initial step provides the positions of the heavier atoms.
- Refine the structural model using full-matrix least-squares on F². In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between observed and calculated structure factors.
- Locate hydrogen atoms from the difference Fourier map and refine them with appropriate constraints. The final refinement quality is assessed by indicators such as the R-factor (R1) and weighted R-factor (wR2), where lower values indicate a better fit.[8]
4. Validation and Analysis:
- Objective: To ensure the chemical and geometric correctness of the final structure.
- Methodology:
- The final model is validated using software like PLATON or the IUCr's checkCIF service. This confirms the correctness of the space group, identifies potential missed symmetry, and checks for unusual geometric parameters.
- The output is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the experiment.
Analysis of Crystal Structures: Packing Motifs and Intermolecular Forces
The solid-state structure of pyrrolo[2,3-b]pyridine derivatives is predominantly governed by a network of non-covalent interactions, with hydrogen bonding playing the lead role.
The Signature Interaction: N-H···N Hydrogen Bonding
The most characteristic interaction in this class of compounds is the hydrogen bond between the pyrrole N1-H donor and the pyridine N7 acceptor of an adjacent molecule. This interaction is robust and highly directional, leading to the frequent formation of well-defined supramolecular synthons.
-
Centrosymmetric Dimers: Many derivatives form planar, centrosymmetric dimers through a pair of complementary N1-H···N7 hydrogen bonds.[8][9] This motif is particularly common in halogenated 7-azaindoles.[9]
-
Cyclic Tetramers: Unsubstituted 7-azaindole itself crystallizes as a cyclic tetramer, where four molecules are linked by four N-H···N hydrogen bonds in a nearly square arrangement.[9]
The Influence of Substituents
The introduction of functional groups onto the 7-azaindole core can dramatically alter the crystal packing by introducing competing hydrogen bond donors/acceptors or other non-covalent interactions.
-
Hydroxy Derivatives: A hydroxyl group, as seen in 5-hydroxy-7-azaindole, introduces both a hydrogen bond donor (O-H) and an acceptor (O). This leads to more complex, three-dimensional networks stabilized by N–H···O and O–H···N interactions, disrupting the simple dimer or tetramer motifs.[9]
-
Carboxylic Acids & Aldehydes: Groups like those in 7-azaindole-3-carboxylic acid can form strong O–H···N and N–H···O hydrogen bonds, often resulting in extended chains or ribbons.[10]
-
Other Interactions: Beyond classical hydrogen bonds, weaker interactions like C-H···X (where X is a halogen), C-H···π, and π-π stacking interactions play a crucial role in stabilizing the three-dimensional crystal lattice.[9][11] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts.[9]
Tabulated Crystallographic Data
The following table summarizes key crystallographic parameters for representative pyrrolo[2,3-b]pyridine derivatives, illustrating the diversity in their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C₁₂H₉N₃ | Monoclinic | P2₁/c | 11.231(2) | 8.016(2) | 11.233(2) | 108.67(3) | [8] |
| 7-Azaindole-3-carboxaldehyde | C₈H₆N₂O | Monoclinic | P2₁/c | 3.8361(1) | 18.0442(6) | 9.9572(4) | 96.682(3) | [10] |
| 5-Bromo-7-azaindole | C₇H₅BrN₂ | Monoclinic | P2₁/c | 10.123(2) | 9.897(2) | 14.872(3) | 90.00 | [1] |
Implications for Drug Development and Design
Understanding the crystal structure is not merely an academic exercise; it is a critical component of drug development that directly impacts a candidate's viability.
Polymorphism: The Same Molecule, Different Properties
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Influencing shelf-life and formulation.
-
Mechanical Properties: Impacting tablet manufacturing.
The discovery of a more stable, less soluble polymorph late in development can be catastrophic. Therefore, comprehensive polymorphic screening, guided by an understanding of the primary intermolecular interactions, is an essential part of the development process to identify the most stable and suitable solid form.
Structure-Based Drug Design
Crystallographic data is the bedrock of structure-based drug design.
-
Ligand-Protein Interactions: By solving the crystal structure of a pyrrolo[2,3-b]pyridine derivative bound to its target protein (e.g., a kinase), researchers can visualize the precise interactions—such as the key hydrogen bonds to the hinge region—that are responsible for its inhibitory activity.[2][11]
-
Rational Optimization: This structural insight allows for the rational design of new analogs with improved potency and selectivity. For example, if a specific pocket in the binding site is identified, the derivative can be modified with a functional group that can form a favorable interaction in that pocket, a strategy that has been successfully used to develop potent FGFR inhibitors.[6]
Conclusion
The crystal structure of pyrrolo[2,3-b]pyridine derivatives provides a foundational understanding of their behavior in the solid state. The robust N-H···N hydrogen bond is the primary driver of supramolecular assembly, leading to predictable motifs like dimers and tetramers. However, the introduction of other functional groups can create more complex and varied packing arrangements. The meticulous determination of these structures through single-crystal X-ray diffraction is a critical, non-negotiable step in modern drug discovery. It provides invaluable insights that guide lead optimization, inform formulation strategies, and secure intellectual property, ultimately paving the way for the development of safer and more effective medicines.
References
- Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
- MDPI. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.
- El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.
- Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236. [Link]
- Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12185-12204. [Link]
- Ayoub, A. M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1583-1591. [Link]
- Huang, X., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
- Yang, N., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1143-1150. [Link]
- Michalska, D., et al. (2010). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. Vibrational Spectroscopy, 53(1), 100-107. [Link]
- Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318. [Link]
- Vangoori, A., & Vadde, R. (2018). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 18(22), 1935-1951. [Link]
- Journal of Heterocyclic Chemistry. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry. [Link]
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Bulletin of the Chemical Society of Ethiopia. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
- Gummadi, V. R., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 115, 234-246. [Link]
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.
- Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). HMDB.
- Wang, S., et al. (2018). Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. Bioorganic & Medicinal Chemistry Letters, 28(1), 51-56. [Link]
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- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Safe Handling and Utilization of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended to empower researchers with the knowledge necessary to confidently and safely incorporate this versatile molecule into their research and development workflows.
Compound Profile and Significance
This compound, also known as 3-bromo-5-(trifluoromethyl)-7-azaindole, is a heterocyclic compound of significant interest in drug discovery. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prevalent motif in numerous biologically active molecules. The strategic incorporation of a bromine atom at the 3-position and a trifluoromethyl group at the 5-position imparts unique chemical reactivity and modulates the physicochemical properties of the parent molecule.
The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in the construction of complex molecular architectures. The electron-withdrawing trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compounds, making it a valuable substituent in the design of modern pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the closely related 3-bromo-5-(trifluoromethyl)pyridine, specific experimental data for the pyrrolo[2,3-b]pyridine derivative may be limited.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | N/A |
| Molecular Weight | 281.03 g/mol | N/A |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Melting Point | Not available. For 3-bromo-5-(trifluoromethyl)pyridine: 44-46 °C. | |
| Boiling Point | Not available. For 3-bromo-5-(trifluoromethyl)pyridine: 62 °C. | N/A |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | Inferred from general organic compound properties |
Comprehensive Risk Assessment and Safety Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The following information is synthesized from the SDS of the closely related compound 3-bromo-1H-pyrrolo[2,3-b]pyridine, as well as general knowledge of the hazards associated with brominated aromatic compounds and trifluoromethylated heterocycles.[1] Users must conduct their own thorough risk assessment before handling this compound.
Hazard Identification
Based on the available data for analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Heterocyclic compounds, in general, can present health hazards including acute toxicity, mutagenicity, and carcinogenicity.[2][3][4][5] The presence of the trifluoromethyl group can also contribute to the overall toxicity of the molecule.
Engineering Controls
To minimize exposure, all handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. The fume hood will provide primary containment and prevent the inhalation of any dust or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound. The following diagram outlines the recommended PPE.
Caption: Recommended PPE and handling workflow.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a face shield should be worn to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. It is advisable to double-glove for added protection. A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling:
-
Always handle this compound within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Ensure all containers are properly labeled.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Protect from light and moisture.
-
Application in Organic Synthesis: Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of diverse derivatives. The following sections provide detailed, step-by-step methodologies for two of the most common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following is a general protocol that can be adapted and optimized for specific aryl or heteroaryl boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv.).
-
The vial is sealed with a septum and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition:
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted amines. The following is a general protocol that can be optimized for various primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.) and this compound (1.0 equiv.).
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Add the desired primary or secondary amine (1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Environmental Considerations and Waste Disposal
Due to the limited ecotoxicological data available, this compound should be handled in a manner that prevents its release into the environment. All waste materials, including residual compound, contaminated solvents, and disposable labware, should be collected in appropriately labeled, sealed containers. Disposal should be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not allow the compound or its solutions to enter drains or waterways.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and unlock the full synthetic potential of this important molecule. It is imperative that all users conduct a thorough, site-specific risk assessment before commencing any work with this compound.
References
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- Palladium-catalyzed couplings to 7-azaindoles with form
- Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. (URL: [Link])
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL: [Link])
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (URL: [Link])
- Heterocyclic Compounds: Physical & Chemical Hazards. (URL: [Link])
- Suzuki coupling reaction of azaindole deriv
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (URL: [Link])
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (URL: [Link])
- ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. (URL: [Link])
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Heterocyclic Compounds: Health Hazards. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Buchwald–Hartwig amin
- MSDS of 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (URL: [Link])
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL: [Link])
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (URL: [Link])
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- 4. Heterocyclic Compounds: Physical & Chemical Hazards [iloencyclopaedia.org]
- 5. Heterocyclic Compounds: Health Hazards [iloencyclopaedia.org]
Methodological & Application
The Strategic Application of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structure is bioisosteric to indole and purine, enabling it to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases.[1] The strategic incorporation of a trifluoromethyl (CF₃) group at the 5-position significantly enhances the pharmacological profile of these inhibitors. The CF₃ group is a powerful electron-withdrawing substituent that can increase metabolic stability, improve membrane permeability, and enhance binding affinity through strong hydrophobic and electrostatic interactions.[3]
This guide provides an in-depth exploration of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a versatile and highly valuable building block for the synthesis of next-generation kinase inhibitors. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through modern palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties. We will detail field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the critical parameters and rationale behind each synthetic step.
Core Synthetic Strategies: Functionalization of the 3-Position
The C3-position of the 7-azaindole core is a key vector for introducing substituents that can probe the solvent-front region or other pockets of the kinase ATP-binding site. The choice of cross-coupling reaction dictates the nature of the C-C or C-N bond formed, allowing for the synthesis of a diverse library of inhibitors from a single starting material.
A critical consideration for all subsequent reactions is the potential need for N-protection of the pyrrole nitrogen (N-1). The pyrrole N-H is acidic and can interfere with organometallic reagents or act as a competing nucleophile. Common protecting groups like tosyl (Ts), tert-butyloxycarbonyl (Boc), or 2-(trimethylsilyl)ethoxymethyl (SEM) offer varying degrees of stability and can be selected based on downstream reaction conditions.[4] For instance, a robust sulfonyl group is often preferred for reactions requiring strong bases or high temperatures.
Sources
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 5-CF3-7-Azaindole Scaffold
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold".[1] This application note provides a detailed guide to the strategic use of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a highly valuable building block for the synthesis of next-generation kinase inhibitors and other biologically active molecules.
The 7-Azaindole Core: A Premier Kinase Hinge-Binder
The 7-azaindole framework is bioisosteric to indole but offers distinct advantages.[1] Its defining feature is the ability of the pyridine nitrogen (N7) and the pyrrole N-H group (N1) to act as a bidentate hydrogen bond donor-acceptor pair. This arrangement perfectly mimics the adenine portion of ATP, enabling it to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[2][3][4] This high-affinity interaction serves as a powerful anchor for inhibitors, a principle famously leveraged in the FDA-approved B-RAF inhibitor, Vemurafenib.[2]
The 5-(Trifluoromethyl) Group: Modulating Potency and Physicochemical Properties
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[5] On the 7-azaindole scaffold, the electron-withdrawing CF₃ group at the 5-position can significantly impact:
-
Binding Affinity: The CF₃ group can engage in additional, favorable interactions within the active site, such as forming hydrogen bonds with specific residues, which can lead to a substantial increase in potency.[6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, thereby improving the pharmacokinetic profile of the molecule.
-
Lipophilicity & Permeability: It increases the molecule's lipophilicity, which can enhance cell membrane permeability and bioavailability.
The 3-Bromo Handle: A Gateway for Versatile Diversification
The bromine atom at the 3-position is the key functional handle for synthetic elaboration. It is strategically placed to allow for the introduction of various substituents via transition metal-catalyzed cross-coupling reactions. These substituents can then explore different sub-pockets of the kinase active site, enabling the fine-tuning of potency and selectivity.[5][7]
Physicochemical Properties and Handling
This building block is a solid at room temperature and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Reference |
| CAS Number | 1048914-10-8 | [8][9] |
| Molecular Formula | C₈H₄BrF₃N₂ | [9] |
| Molecular Weight | 265.03 g/mol | [9] |
| Appearance | Solid | [10] |
| Storage | Sealed in dry, Room Temperature | [9] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound revolves around the differential reactivity of its C-Br and N-H bonds.
The C3-Br Bond: The Locus of Cross-Coupling
The C-Br bond is the primary site for functionalization. Its reactivity in palladium-catalyzed cross-coupling reactions is enhanced by the electron-withdrawing nature of the fused pyridine ring and the trifluoromethyl group.[5] This activation facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.
The N1-H Site: Considerations for Reactivity
While the pyrrole N-H is acidic and can be deprotonated, many modern cross-coupling protocols are compatible with the unprotected N-H group.[11] The use of strong, non-nucleophilic bases like LiHMDS or Cs₂CO₃ can selectively deprotonate the amine coupling partner or facilitate the catalytic cycle without promoting unwanted N-arylation of the azaindole core.[11][12] For certain applications, N-protection (e.g., with a Boc or SEM group) may be considered, but it often adds unnecessary steps to the synthesis.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Field-Proven Synthetic Protocols
The following protocols provide robust, step-by-step methods for the three most common and powerful cross-coupling reactions used to functionalize the 3-bromo-7-azaindole core.
Protocol 1: Suzuki-Miyaura C-C Coupling
This reaction is the premier method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties. Microwave-assisted protocols are often employed to reduce reaction times and improve yields.[13][14]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
-
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 120-140 °C for 30-60 minutes.[12]
-
Monitoring: Check for the consumption of the starting material using TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
| Catalyst System | Base | Solvent | Temp (°C) / Time | Typical Yield | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140°C (MW) / 2h | 70-90% | [12][15] |
| XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110°C / 1h | 67-89% | [14] |
| Pd(OAc)₂/SPhos | K₃PO₄ | MeCN/H₂O | Reflux / 12h | Good | [16] |
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction is indispensable for creating C-N bonds, allowing the coupling of a wide array of primary and secondary amines, which are common features in bioactive molecules.[17][18] The use of specialized biarylphosphine ligands and strong, non-nucleophilic bases is key to success, especially with an unprotected N-H azaindole.[11]
Detailed Protocol:
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.2 equivalents)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In an oven-dried flask under argon, combine Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq). Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Cool the mixture to 0 °C and slowly add LiHMDS solution (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours, or until the starting material is consumed.
-
Monitoring: Track reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
| Catalyst/Ligand | Base | Solvent | Temp (°C) / Time | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | LiHMDS | Toluene | 100°C / 4-12h | 65-95% | [11] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100°C / 16h | Moderate-Good | [17] |
Protocol 3: Sonogashira C-C Alkynylation
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which can act as linkers or be further elaborated.[19] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[20][21]
Detailed Protocol:
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) Iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous DMF or THF
-
-
Procedure:
-
To a flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous DMF followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 60 °C for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated aqueous NH₄Cl (to remove copper salts), and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to isolate the 3-alkynyl product.
-
| Catalyst System | Base | Solvent | Temp (°C) / Time | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-60°C / 2-16h | 60-90% | [16][19] |
| Pd(PPh₃)₄ / CuI | DIPA | THF | 65°C / 12h | Good | [21] |
Application in Drug Discovery: Targeting the Kinome
The derivatives synthesized from this compound are exceptionally well-suited for development as kinase inhibitors.
Caption: Binding model of a 3-substituted 7-azaindole in a kinase active site.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Research has shown that derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are potent inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers.[6][22] In one study, the trifluoromethyl group was predicted to form a crucial hydrogen bond with a glycine residue (G485) in the FGFR1 active site. The substituents introduced at the 3-position via synthesis from the 3-bromo precursor were essential for exploring a hydrophobic pocket and achieving high potency, with some compounds showing IC₅₀ values in the single-digit nanomolar range against FGFR1-3.[6][22]
Case Study: Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a transcriptional regulator and a key oncogene in colorectal cancer. A novel series of potent Type II CDK8 inhibitors was discovered using the 1H-pyrrolo[2,3-b]pyridine scaffold.[23][24] The core structure served as the foundation, and diversification, analogous to what is possible from the 3-bromo intermediate, led to a lead compound with an IC₅₀ of 48.6 nM. This compound demonstrated significant tumor growth inhibition in xenograft models, validating the therapeutic potential of this scaffold against CDK8.[23]
Summary and Outlook
This compound is a high-value, strategically designed building block for modern drug discovery. Its constituent parts—the hinge-binding 7-azaindole core, the property-enhancing 5-CF₃ group, and the versatile 3-bromo synthetic handle—combine to create a powerful platform for generating libraries of potent and selective kinase inhibitors. The robust and well-characterized cross-coupling protocols detailed herein provide researchers with reliable methods to unlock the full potential of this scaffold, accelerating the development of novel therapeutics for cancer and other diseases.
References
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
- Ferreira, I. C. F. R., et al. (2018).
- Wikipedia.
- El-Ghozzi, M., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. [Link]
- Ferreira, I. C. F. R., et al. (2018).
- Patil, S. A., & Patil, R. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
- ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]
- ACS Publications. Rational Design, Synthesis, and Biological Evaluation of 7‑Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]
- Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
- Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
- ACS GCI Pharmaceutical Roundtable.
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- Wikipedia. Sonogashira coupling. [Link]
- Da Mota, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- ResearchGate.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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- Sharma, V., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
- ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
- El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... RSC Advances. [Link]
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Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The 7-azaindole scaffold, particularly when functionalized with a trifluoromethyl group, is a privileged structure in modern medicinal chemistry. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, an exploration of the reaction's mechanistic underpinnings, and critical insights into parameter optimization and troubleshooting.
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The target substrate, this compound (7-azaindole), is of particular significance. The 7-azaindole core is a bioisostere of indole and is a key component in numerous kinase inhibitors and other biologically active agents. The inclusion of a trifluoromethyl (CF₃) group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Therefore, a reliable protocol for elaborating this scaffold via Suzuki coupling is a critical enabling tool for drug discovery programs.[4]
This document provides a robust and reproducible protocol, moving beyond a simple list of steps to explain the causality behind each experimental choice, ensuring both success and a deeper understanding of the process.
Reaction Overview
The protocol details the coupling of the heteroaryl bromide with a generic aryl or heteroaryl boronic acid, a transformation that is broadly applicable to a wide range of coupling partners.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-azaindole, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[6][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a representative reaction with 4-methoxyphenylboronic acid. It should be adapted for other boronic acids as necessary.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
-
Deionized Water, Degassed
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica Gel for chromatography
Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Septa, needles, and argon/nitrogen line with a bubbler
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl boronic acid (1.5 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe. A brief bubbling of argon through the solvents prior to addition is recommended.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking a small aliquot (via syringe) and quenching it into a vial containing water and EtOAc. The disappearance of the starting bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Filtration: Filter the biphasic mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Data Presentation: Representative Reaction Parameters
The following table outlines the specific quantities for a typical small-scale reaction.
| Reagent/Parameter | Molecular Weight | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound | 265.04 | 265 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 228 | 1.5 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
| Reaction Temperature | - | 100 °C | - | - |
| Reaction Time | - | 8 h | - | - |
Experimental Workflow Visualization
Caption: A streamlined workflow for the Suzuki coupling experiment.
Discussion: Causality Behind Experimental Choices
-
Catalyst and Ligand System: While many palladium sources can be effective, palladium(II) precatalysts like Pd(dppf)Cl₂ are often preferred for their air stability and reliable generation of the active Pd(0) species in situ.[9][10] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust choice for many cross-couplings, including those involving heteroaryl halides. For particularly challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos) may offer improved yields.[11][12]
-
Role of the Base: The base is not merely a spectator. Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species (R-B(OH)₃⁻) from the boronic acid.[8] The choice of base can be critical; while K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates.[13][14]
-
Solvent and Water: Aprotic polar solvents like dioxane or THF are commonly used. The addition of water is often beneficial, as it can increase the solubility of the inorganic base and accelerate the transmetalation step.[13][15] Rigorous degassing of all solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Microwave Chemistry: For high-throughput synthesis or optimization, microwave-assisted heating is a highly effective alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[11][12]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd oxidation).2. Insufficiently degassed solvents.3. Base is too weak or insoluble. | 1. Ensure rigorous inert atmosphere; use a fresh bottle of catalyst.2. Degas solvents thoroughly with argon bubbling or freeze-pump-thaw cycles.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Try a different solvent system (e.g., DMF/water). |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or protic sources. | 1. Use the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are often more stable.[2]2. Use anhydrous conditions or reduce the amount of water in the solvent mixture. |
| Debromination of Starting Material | 1. Side reaction promoted by the catalyst.2. Presence of hydride sources. | 1. Change the ligand. Less electron-rich ligands can sometimes suppress this pathway.2. Ensure solvents are pure. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0) to Pd(II).2. Reaction temperature is too high. | 1. Improve degassing procedures to eliminate oxygen from the reaction.2. Lower the reaction temperature and monitor for longer reaction times. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lluís Llorens Palomo. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Molander, G. A., & Canturk, B. (2009). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Angewandte Chemie International Edition, 48(43), 7848-7860. [Link]
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]
- Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13406-13414. [Link]
- Li, Y., Hong, X., & Li, G. (2004). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 6(15), 2623-2626. [Link]
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45(2), 743-752. [Link]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]
- Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
- Reddit. Failed suzuki coupling, any suggenstions? [Link]
- Johnson, C. N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9342-9352. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4 H)-one. [Link]
Sources
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Strategic deployment of 3-Bromo-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively compete for the binding sites of numerous protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases. The strategic functionalization of this core is paramount in tailoring its selectivity and potency towards specific kinase targets. This application note delves into the multifaceted utility of a particularly valuable derivative: 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The presence of a bromine atom at the 3-position provides a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. Concurrently, the electron-withdrawing trifluoromethyl group at the 5-position often enhances binding affinity and improves metabolic stability, making this a highly sought-after building block for the development of next-generation therapeutics.
Core Applications in Kinase Inhibition
The this compound scaffold is a cornerstone in the design of inhibitors for several critical kinase families, most notably Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of these signaling pathways is a hallmark of numerous cancers and autoimmune disorders.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[1] Their aberrant activation is linked to a host of inflammatory conditions, including rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms. The 7-azaindole core serves as an effective hinge-binding motif in the ATP-binding site of JAKs.
The 5-trifluoromethyl group can be crucial for enhancing potency. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was observed that the trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond with glycine residues in the kinase domain, a key factor in improving the compound's activity.[2] The bromine at the 3-position allows for the introduction of various aryl or heteroaryl moieties via Suzuki-Miyaura coupling, enabling the exploration of the solvent-exposed region of the kinase and fine-tuning of selectivity and pharmacokinetic properties.[3]
Featured Application: Development of a Novel Kinase Inhibitor
The following table summarizes the inhibitory activities of representative compounds built upon the 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core, demonstrating its potential in generating potent kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (nM) | Reference |
| 4h | FGFR1 | 7 | 4T1 proliferation: 230 | [2] |
| 31g | JAK1 | 1.5 | TGF-β-induced HSC migration: <250 | [4] |
| 31 | JAK3 | 0.98 | IL-2-stimulated T-cell proliferation: 3.8 | [5] |
Visualizing the Mechanism of Action
To appreciate the therapeutic potential of inhibitors derived from this scaffold, it is essential to understand the signaling pathways they modulate. The diagram below illustrates the canonical JAK-STAT signaling pathway, a primary target for these novel therapeutics.
Caption: The JAK-STAT signaling cascade and the point of intervention.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The true synthetic utility of the this compound scaffold is realized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful method for creating carbon-carbon bonds, allowing for the introduction of a wide array of substituents at the 3-position.[6]
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is synthesized from established methods for similar 3-halo-7-azaindole derivatives.[3][7]
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Degassed Toluene and Ethanol (e.g., 1:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene/ethanol mixture via syringe.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired 3-aryl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Self-Validation and Causality:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Failure to maintain an inert atmosphere can lead to catalyst deactivation and significantly lower yields.
-
Ligand Choice: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It facilitates the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle, and promotes the reductive elimination to form the final product.
-
Base Selection: A strong base like cesium carbonate is often required to facilitate the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium catalyst.
-
Degassed Solvents: The use of degassed solvents is critical to prevent the oxidation of the catalyst and phosphine ligand.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a proven hinge-binding core, a synthetically tractable bromine handle, and a potency-enhancing trifluoromethyl group makes it an ideal starting point for the discovery of novel kinase inhibitors. The robust and well-established Suzuki-Miyaura coupling protocol allows for the systematic exploration of structure-activity relationships at the 3-position, paving the way for the development of highly potent and selective drug candidates for a range of debilitating diseases. Future research will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs in oncology, immunology, and beyond.
References
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]
- Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- An Update on JAK Inhibitors. Current Medicinal Chemistry. [Link]
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
- Azaindole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
- 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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synthesis of novel derivatives from 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Guide to the Synthesis of Novel Derivatives from 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of this compound. This versatile scaffold, a member of the 7-azaindole family, is a cornerstone in modern medicinal chemistry. The strategic placement of a trifluoromethyl group often enhances metabolic stability and binding affinity, making its derivatives highly sought after in drug discovery programs.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust and reproducible.
The C3-bromo position of the pyrrolo[2,3-b]pyridine core is primed for functionalization through various palladium-catalyzed cross-coupling reactions. We will explore the three most pivotal transformations for generating chemical diversity from this starting material: Suzuki-Miyaura coupling for C-C bond formation to aryls, Sonogashira coupling for C-C bond formation to alkynes, and Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Accessing Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura reaction is an indispensable tool for forging C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties at the C3 position. This transformation is prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.
Application Notes & Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and avoiding side reactions like debromination.[2][3] For heteroaryl bromides like our substrate, ligands such as XPhos have proven effective in promoting efficient coupling.[2][3] Microwave-assisted protocols can significantly reduce reaction times and improve yields.[2][4]
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.
-
Reaction Setup: To a microwave-safe vial, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a suitable base such as K₂CO₃ or Na₃PO₄ (3.0 eq.), and the palladium catalyst (e.g., XPhos Pd G2, 0.05-0.10 eq.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Place the vial in a microwave reactor and heat to the specified temperature (typically 100-120 °C) for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl derivative.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| p-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 110 °C (MW) / 15 min | ~90% | [2][3] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 °C / 12 h | ~75% | [5] |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 °C / 12 h | ~60-70% | [6] |
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[7] This reaction is fundamental for introducing alkynyl moieties, which are not only valuable pharmacophores themselves but also serve as versatile synthetic handles for further transformations, such as cycloadditions to form triazoles.[1]
Application Notes & Mechanistic Insight
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7] The reaction is typically carried out using a palladium source like PdCl₂(PPh₃)₂, a copper(I) salt (CuI), and an amine base (e.g., triethylamine or diisopropylamine) that also serves as a solvent.[8][9]
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).
Data Presentation: Representative Sonogashira Couplings
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 °C / 4 h | High | [9] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMA | RT / 6 h | ~85-95% | [8] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT / 12 h | ~70-80% | [10] |
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, a linkage central to a vast number of pharmaceuticals.[11][12] This method allows for the direct coupling of primary and secondary amines with the 3-bromo position, providing access to a diverse range of N-substituted derivatives that are often difficult to synthesize via traditional methods.[11]
Application Notes & Mechanistic Insight
The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to furnish the product.[12][13] The success of this reaction is highly dependent on the selection of the phosphine ligand, which modulates the reactivity of the palladium center. Sterically hindered, electron-rich ligands (e.g., BINAP, XPhos) are often required. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used.[14][15]
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., (±)-BINAP, 0.05 eq.), and the strong base (e.g., NaOt-Bu, 1.4 eq.) to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of inert gas, add anhydrous, degassed toluene. Add the this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Reaction: Seal the flask and heat the mixture with stirring (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-substituted derivative.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 °C / 4 h | High | [14] |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 °C / 12 h | Good | [11][15] |
| Benzylamine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 110 °C / 16 h | Good | [12] |
Characterization and Safety
Characterization: The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts, phosphine ligands, and strong bases like NaOt-Bu are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine ligands are often air-sensitive and may be pyrophoric.
-
Reactions under pressure (e.g., microwave synthesis) should be conducted behind a blast shield.
References
- Various Authors. (2018).
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- El-Malah, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
- Various Authors. (2018).
- El-Malah, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Wikipedia contributors. (n.d.).
- Various Authors. (n.d.). Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring.
- Various Authors. (n.d.).
- Chemistry LibreTexts. (2023).
- Kalle, K., et al. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
- Coles, S.J., et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Southampton. [Link]
- Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Wang, S., et al. (2022).
- Sharma, G., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
- Sroor, F.M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
- Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Mata-Hernandez, J.P., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
- Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [Link]
Sources
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- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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Application Note & Protocols: 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a Covalent Fragment for Chemoproteomic Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction: Uncovering New Druggable Sites with Covalent Fragments
The landscape of drug discovery is continually evolving, with a significant challenge being the identification of novel, druggable binding pockets on proteins of therapeutic interest. While traditional high-throughput screening has been a cornerstone, fragment-based drug discovery (FBDD) has emerged as a powerful alternative for identifying starting points for drug development.[1][2] More recently, the strategic use of reactive, or "covalent," fragments has gained prominence. These small, electrophilic molecules are designed to form a permanent bond with nucleophilic amino acid residues on proteins, enabling the discovery of previously "undruggable" sites.[2][3][4]
This application note details the utility of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a research chemical for proteomics, specifically in the context of covalent fragment-based screening for target identification and validation. The pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of protein classes, particularly kinases.[5][6][7] The introduction of a bromine atom at the 3-position provides an electrophilic handle for covalent modification of proteins, while the trifluoromethyl group can enhance binding affinity and metabolic stability.[5]
Here, we present the hypothesized mechanism of action, detailed experimental protocols for a chemoproteomic workflow, and troubleshooting guidance for the application of this compound in identifying novel ligandable sites across the proteome.
Hypothesized Mechanism of Action: Covalent Cysteine Modification
We propose that this compound acts as a covalent modifier of nucleophilic amino acid residues, with a likely preference for cysteine due to the high nucleophilicity of its thiol side chain. The reaction is anticipated to proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, where the cysteine thiol attacks the carbon bearing the bromine atom on the pyrrolo[2,3-b]pyridine ring. This forms a stable thioether bond, permanently labeling the protein.
Sources
- 1. Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Probing the Protein Kinases' Cysteinome by Covalent Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cellular Characterization of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket has led to the development of numerous inhibitors targeting key signaling pathways in oncology and immunology.[1][2][3] This guide provides a comprehensive framework for researchers to characterize the cellular activity of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors. We will focus on the Janus Kinase (JAK) family as a primary example, given that many inhibitors with this core structure target the JAK-STAT pathway, which is crucial for cytokine signaling in immunity and inflammation.[4][5][6][7] The protocols herein detail a logical progression of experiments, from confirming target engagement and inhibition within the cell to quantifying downstream effects on cell viability and apoptosis.
Scientific Foundation: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immune response.[8][9][10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[8] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for target genes.[10]
1H-pyrrolo[2,3-b]pyridine inhibitors typically function as ATP-competitive inhibitors, binding to the catalytic site of JAKs and preventing the phosphorylation cascade.[6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridines.
Experimental Design and Workflow
A robust evaluation of a kinase inhibitor follows a logical progression. First, confirm that the compound can enter the cell and bind its intended target. Next, verify that this binding leads to the inhibition of the target's enzymatic activity. Finally, measure the resulting physiological effects on the cell, such as reduced proliferation or induced apoptosis.
Caption: A logical workflow for the cellular characterization of kinase inhibitors.
Cell Line Selection and Culture
Expertise: The choice of cell line is paramount. It must express the target kinase and have a constitutively active or inducible signaling pathway. For JAK inhibitors, cell lines derived from hematopoietic lineages are often suitable.
| Cell Line | Cancer Type | Key Characteristics |
| TF-1 | Erythroleukemia | Dependent on GM-CSF or IL-3 for proliferation, which signals through JAK2. |
| HEL 92.1.7 | Erythroleukemia | Harbors a constitutively activating JAK2 V617F mutation. |
| KMS-11 | Multiple Myeloma | Relevant for studying anti-proliferative effects.[12] |
| HeLa, SGC-7901 | Cervical, Gastric | Commonly used for general anti-proliferative screening.[13] |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Inhibitor Preparation and Controls
Trustworthiness: Accurate and reproducible results depend on proper compound handling and the inclusion of rigorous controls.
-
Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) of the 1H-pyrrolo[2,3-b]pyridine inhibitor in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the inhibitor-treated wells.
-
Untreated Control: Cells in medium alone.
-
Positive Control: A known, well-characterized inhibitor of the target pathway (e.g., Tofacitinib for JAKs).
-
Protocol 1: Target Inhibition via Western Blot for Phospho-STAT
Principle: This assay directly measures the functional inhibition of the kinase within the cell. By quantifying the levels of phosphorylated STAT (p-STAT) relative to total STAT, we can determine the inhibitor's potency in blocking the signaling cascade. Western blotting is a robust and widely used technique for this purpose.[14]
Causality: A potent inhibitor should cause a dose-dependent decrease in the p-STAT signal without affecting the total STAT protein levels. This demonstrates specific inhibition of the upstream kinase (JAK) rather than non-specific protein degradation.
Caption: Step-by-step workflow for Western Blot analysis of protein phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed 1-2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for a predetermined time (e.g., 2-4 hours).
-
If the pathway is not constitutively active, stimulate with the appropriate cytokine (e.g., IL-2, IFN-γ) for 15-30 minutes before lysis.[4][8]
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[15] This is critical to preserve the phosphorylation state of the proteins.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[15][17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3 Tyr705).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
-
Re-probing:
-
Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading and to normalize the phospho-signal.
-
A final re-probe for a loading control like GAPDH or β-actin is also recommended.
-
Protocol 2: Cell Viability and Proliferation Assays
Principle: These assays measure the overall effect of the inhibitor on cell health and growth. A successful anti-cancer agent is expected to reduce the number of viable cells. We describe two common methods with different readouts.
| Assay | Principle | Readout | Advantages |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction. | Luminescence | High sensitivity, simple "add-mix-measure" protocol.[18][19] |
| MTT/MTS | Measures the reduction of a tetrazolium salt to a colored formazan product by metabolic enzymes in viable cells. | Absorbance | Cost-effective, well-established method.[12][18][20] |
Detailed Protocol (CellTiter-Glo® Luminescent Assay):
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Opaque plates are essential to prevent well-to-well crosstalk of the luminescent signal.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Add serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor to the wells. Include vehicle and untreated controls.
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability) using non-linear regression analysis.
-
Protocol 3: Apoptosis Induction Assay
Principle: To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), we can measure the activity of key executioner enzymes called caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate that is cleaved by activated caspase-3 and -7, generating a light signal proportional to their activity.[21]
Causality: A compound that induces apoptosis will show a dose-dependent increase in caspase-3/7 activity. This assay helps distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect.
Detailed Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment:
-
Follow the same steps 1 and 2 as for the CellTiter-Glo® assay, using an opaque-walled 96-well plate. A shorter incubation time (e.g., 24-48 hours) may be optimal for detecting peak caspase activity.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Data can be expressed as fold-change in luminescence over the vehicle control.
-
Plot the dose-response curve to determine the EC₅₀ for apoptosis induction.
-
Trustworthiness Note: For a more comprehensive analysis, apoptosis can be confirmed using orthogonal methods, such as Annexin V staining to detect early apoptotic events or TUNEL assays to measure late-stage DNA fragmentation.[22][23]
Conclusion
This application note provides a validated, step-by-step framework for the cellular characterization of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors, using the JAK-STAT pathway as a guiding example. By systematically assessing target inhibition, cell viability, and apoptosis, researchers can build a comprehensive profile of their compound's mechanism of action and cellular efficacy. The emphasis on appropriate controls and the rationale behind key procedural steps ensures that the generated data is both reliable and interpretable, facilitating the advancement of promising compounds in the drug development pipeline.
References
- Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
- Ruprecht, B., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 13(5), 1339-1346. [Link]
- Reaction Biology. (2022).
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
- CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO. [Link]
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
- Assay Genie. (n.d.).
- Wang, L., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12692-12713. [Link]
- PubMed. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
- Waring, M. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12387-12413. [Link]
- Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]
- Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1145-1151. [Link]
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
- PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2014). Viability Assays for Cells in Culture. Journal of Visualized Experiments. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Taylor & Francis Online. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]
- National Institutes of Health. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
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Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery
An Application Guide for the Preclinical In Vivo Evaluation of 1H-Pyrrolo[2,3-b]pyridine Compounds
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its unique structure, which mimics the endogenous purine base adenine, allows it to function as a versatile "hinge-binder" for a multitude of protein kinases. This has led to its incorporation into numerous clinical candidates and approved drugs, particularly in oncology and immunology. Compounds based on this scaffold have shown potent inhibitory activity against critical therapeutic targets such as Janus kinases (JAKs), Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4][5][6][7]
The journey from a potent in vitro "hit" to a viable clinical candidate is contingent upon rigorous in vivo validation. These studies are essential to understand a compound's behavior in a complex biological system, assessing its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its efficacy and safety. This guide provides a detailed framework and actionable protocols for researchers engaged in the preclinical in vivo evaluation of novel 1H-pyrrolo[2,3-b]pyridine-based therapeutic agents.
The overall preclinical workflow is a multi-stage process designed to systematically de-risk a compound and build a comprehensive data package for regulatory submission.
Caption: High-level workflow for preclinical in vivo evaluation.
Section 1: Pharmacokinetic and ADME Studies
Pharmacokinetic (PK) studies are fundamental to understanding how an organism processes a drug. For 1H-pyrrolo[2,3-b]pyridine compounds, which are often designed for oral administration, determining parameters like oral bioavailability is critical.[2][8] A compound with excellent in vitro potency is of little therapeutic value if it cannot reach its target in sufficient concentrations in vivo.
Causality Behind Experimental Choices:
-
Dual Routes (IV and PO): An intravenous (IV) administration serves as the 100% bioavailability benchmark, as it delivers the compound directly into systemic circulation. Comparing the exposure (AUC) from oral (PO) administration to the IV exposure allows for the calculation of absolute oral bioavailability (F%). This metric is crucial for determining if an oral dosage form is viable.
-
Animal Model Selection: Mice and rats are standard initial models due to their well-characterized physiology, cost-effectiveness, and established protocols. Data from these rodent models help predict human PK parameters.
-
Sampling Timepoints: Timepoints are strategically chosen to capture the absorption phase (early points), the peak concentration (Cmax), and the elimination phase (later points) to accurately model the concentration-time curve.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, and oral bioavailability) of a test compound.
Materials:
-
Test Compound (a 1H-pyrrolo[2,3-b]pyridine derivative)
-
Vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80 in water)
-
8-10 week old male C57BL/6 or BALB/c mice (n=3 per group/route)
-
Dosing syringes (1 mL) and gavage needles (for PO), insulin syringes (for IV)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Preparation & Acclimatization:
-
House animals in standard conditions for at least 7 days prior to the study.
-
Fast animals for 4 hours before dosing (water ad libitum).
-
Prepare the dosing formulation of the test compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse). Ensure the compound is fully dissolved or homogeneously suspended.
-
-
Dosing:
-
Oral (PO) Group (n=3): Administer the compound via oral gavage at a volume of 10 mL/kg. Record the exact time of dosing.
-
Intravenous (IV) Group (n=3): Administer the compound via tail vein injection at a volume of 5 mL/kg. A lower dose is typically used for IV administration (e.g., 2 mg/kg). Record the exact time of dosing.
-
-
Blood Sampling (Serial Sampling):
-
Collect ~50 µL of blood from each mouse via tail snip or saphenous vein puncture at the following timepoints:
-
IV Group: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
PO Group: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
-
Place blood into K2-EDTA tubes, mix gently, and store on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis & Data Interpretation:
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for each animal.
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation: Representative Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Unit | Description |
| Cmax | 1,250 | 850 | ng/mL | Maximum observed plasma concentration |
| Tmax | 0.08 (5 min) | 1.0 | hr | Time to reach Cmax |
| AUC(0-inf) | 2,800 | 5,544 | hr*ng/mL | Area under the concentration-time curve |
| T½ | 3.5 | 4.1 | hr | Elimination half-life |
| F% | N/A | 39.6 | % | Absolute Oral Bioavailability |
This table presents hypothetical data for illustrative purposes. A bioavailability of ~40% is often considered favorable for an early-stage discovery compound.[1]
Section 2: Efficacy and Pharmacodynamic Studies
Once a compound demonstrates favorable pharmacokinetics, the next critical step is to assess its efficacy in a disease-relevant animal model. For 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, oncology models are frequently employed.[9] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold standard for evaluating anti-cancer activity.[1][2][8]
Causality Behind Experimental Choices:
-
Immunodeficient Mice: Nude mice (athymic) lack a functional thymus and cannot mount a T-cell-mediated immune response, which prevents the rejection of implanted human tumor cells.
-
Tumor Measurement: Caliper measurements provide a non-invasive method to monitor tumor growth over time. The formula (Length x Width^2) / 2 is a standard approximation of tumor volume.
-
Pharmacodynamics (PD): Efficacy data (tumor growth inhibition) should be linked to mechanism of action. Analyzing downstream biomarkers in the tumor tissue (e.g., phosphorylation status of a target protein) provides direct evidence of target engagement in vivo.
Signaling Pathway: CDK8 Inhibition in Colorectal Cancer
Many 1H-pyrrolo[2,3-b]pyridine compounds function as kinase inhibitors. For example, a CDK8 inhibitor can modulate the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer (CRC).[1] Demonstrating modulation of this pathway in tumors from treated animals provides mechanistic validation.
Caption: CDK8 stabilizes β-catenin, promoting WNT target gene expression.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a human colorectal cancer (e.g., HCT116) xenograft model.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
6-8 week old female athymic nude mice
-
Matrigel® Basement Membrane Matrix
-
Test Compound formulation and Vehicle control
-
Digital calipers
-
Equipment for tissue homogenization and Western blotting
Methodology:
-
Tumor Implantation:
-
Harvest HCT116 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment and Monitoring:
-
Administer the assigned treatments daily for 21 days.
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
At termination, euthanize mice and excise the tumors.
-
Weigh the tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for PD analysis.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Pharmacodynamic Analysis: Homogenize the snap-frozen tumor samples, extract proteins, and perform a Western blot to measure the levels of p-STAT3 or total β-catenin to confirm target engagement.[1]
-
Section 3: Toxicology and Safety Pharmacology
A critical aspect of drug development is establishing a compound's safety profile. Initial in vivo toxicology studies aim to identify the maximum tolerated dose (MTD) and characterize potential adverse effects.
Causality Behind Experimental Choices:
-
Dose Escalation: A dose escalation design allows for the safe determination of toxicity limits. Starting low and increasing the dose in subsequent cohorts prevents excessive toxicity in early groups.
-
Functional Observational Battery (FOB): The FOB is a standardized set of non-invasive assessments that can detect neurobehavioral or physiological changes, providing a broad screen for potential central nervous system (CNS) or autonomic toxicity.[10]
Protocol 3: Acute Toxicity and MTD Determination in Rats
Objective: To determine the single-dose median lethal dose (LD50) or MTD and identify signs of acute toxicity.[10]
Materials:
-
8-10 week old male and female Sprague-Dawley rats
-
Test Compound and Vehicle
-
Standard caging and husbandry supplies
-
Observational scoring sheets
Methodology:
-
Dosing and Observation (Dose Escalation Design):
-
Use 3 rats per sex per dose group.
-
Start with a low dose (e.g., 10 mg/kg) administered via the intended clinical route (e.g., PO).
-
Observe animals continuously for the first 4 hours, then periodically for up to 14 days.
-
Record all clinical signs, including changes in posture, activity, breathing, and any signs of fearfulness or aggressiveness.[10]
-
If no severe toxicity is observed after 24-48 hours, escalate the dose in a new cohort of animals (e.g., 25, 50, 75, 100 mg/kg).[10]
-
The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity. The LD50 is the dose calculated to be lethal to 50% of the test subjects.[10]
-
-
Endpoint and Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died on study) to examine for any visible organ abnormalities.
-
Data Presentation: Summary of Toxicological Observations
| Dose (mg/kg) | Mortality (M/F) | Key Clinical Signs | Gross Necropsy Findings |
| 10 | 0/3 | No observable effects | No significant findings |
| 25 | 0/3 | No observable effects | No significant findings |
| 50 | 1/3 | Lethargy, piloerection within 4h | Pale liver in decedent |
| 75 | 2/3 | Severe CNS depression, ataxia | Pale liver, distended stomach |
| 100 | 3/3 | Severe CNS depression, mortality < 24h | - |
This table presents hypothetical data illustrating a dose-dependent increase in toxicity.
Conclusion
The in vivo assessment of 1H-pyrrolo[2,3-b]pyridine compounds is a multi-faceted process that is indispensable for translating promising in vitro data into tangible therapeutic candidates. A logical, stepwise approach encompassing pharmacokinetics, efficacy, and toxicology is paramount. By understanding the "why" behind each experimental design and protocol, researchers can generate robust, reliable data packages that effectively characterize the therapeutic potential and risks of these important molecules, ultimately paving the way for their clinical development.
References
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
- Acute toxicology and neurobehavioral studies on a new 7-azaindole deriv
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
- Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodul
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]
- Synthesis and pharmacological activities of 7-azaindole derivatives.
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
- Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
- Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central. [Link]
- Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]
- Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025. [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
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reaction conditions for functionalizing 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Guide to the Functionalization of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure, a bioisostere of indole, offers a unique combination of hydrogen bond donating and accepting capabilities, which can enhance solubility and improve pharmacokinetic profiles of drug candidates.[1] The specific derivative, this compound, serves as a highly valuable and versatile building block for the synthesis of targeted therapeutics, particularly in oncology and inflammatory diseases.[3] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine at the C3-position provides a reactive handle for a multitude of metal-catalyzed cross-coupling reactions.
This document provides a comprehensive guide with detailed protocols for the functionalization of this key intermediate. We will delve into the causality behind experimental choices for four major classes of palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds between sp²-hybridized centers. Its robustness, mild conditions, and tolerance of a wide range of functional groups make it a first-choice strategy for introducing aryl, heteroaryl, or vinyl substituents at the C3-position.
Scientific Rationale and Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the C-Br bond of the azaindole to a Pd(0) species. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
A critical challenge with electron-rich heteroaromatics like 7-azaindoles is the potential for a competing debromination side reaction.[4][5] The choice of catalyst system is paramount to mitigate this. Modern catalyst systems, particularly those employing sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) and palladium pre-catalysts (e.g., XPhos Pd G2/G3), are highly effective. These systems promote rapid oxidative addition and reductive elimination, outcompeting the pathways that lead to debromination.[5] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation. A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 (1-3 mol%)
-
XPhos (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane / H₂O | 100 | Good to Excellent | Tandem catalyst system helps to avoid debromination.[4][5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 90 | Moderate to Good | A more traditional catalyst, may require optimization. |
| PdCl₂(dppf) | K₃PO₄ | DME | 85 | Good | Effective for sterically hindered coupling partners. |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, enabling the synthesis of a vast range of aryl and heteroaryl amines that are otherwise difficult to access.[6][7]
Scientific Rationale and Mechanistic Insight
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[8] A key consideration for the 7-azaindole substrate is the presence of the acidic N-H proton on the pyrrole ring. This can potentially compete with the desired C-Br bond functionalization.
To ensure high selectivity, the choice of ligand and base is critical.[9]
-
Ligands: Bidentate ligands like Xantphos are highly effective for coupling with amides and a range of amines.[10] For broader substrate scope, including primary and secondary aliphatic amines, sterically hindered biarylphosphine ligands such as RuPhos and XPhos are often superior.[9][11] These ligands facilitate a rapid rate of reductive elimination from the palladium center, which is key to achieving high yields and selectivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in other side reactions. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are commonly used.[10][12]
Modern palladium precatalysts have been developed that allow for the efficient amination of unprotected halo-7-azaindoles, demonstrating that N-H reactivity can be effectively managed under optimized conditions.[9][11]
Figure 2: General workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Xantphos or RuPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and NaOt-Bu to a dry reaction vessel.
-
Add the this compound.
-
Seal the vessel and add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the organic layer. Wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative.
| Ligand | Base | Solvent | Temp (°C) | Amine Scope | Reference Insight |
| Xantphos | Cs₂CO₃ | Dioxane | 110 | Amides, Anilines, sec-Amines | Excellent for C-N coupling on the 7-azaindole core.[10] |
| RuPhos | NaOt-Bu | Toluene | 100 | Primary & Secondary Amines | Highly active system for a broad range of amines.[9] |
| BINAP | NaOt-Bu | Toluene | 80 | Primary Amines | A classic bidentate ligand, effective for many aminations.[12] |
C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction provides a powerful and direct route to synthesize alkynylated heterocycles by coupling terminal alkynes with aryl halides.[13] These products are versatile intermediates for further transformations.
Scientific Rationale and Mechanistic Insight
The traditional Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[14] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential, serving both to neutralize the H-X byproduct and, in many cases, as the reaction solvent.[13][15]
For sensitive substrates, copper-free Sonogashira conditions have been developed to avoid potential side reactions like alkyne homocoupling (Glaser coupling). These methods typically require a slightly different palladium catalyst system and a stronger base.[16]
Protocol: Sonogashira Alkynylation
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or a mixture of THF/Et₃N
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., degassed THF/Et₃N 2:1).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction by TLC.[13]
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography to obtain the 3-alkynyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
C-C Bond Formation via Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a versatile method for the arylation or vinylation of alkenes.[17] It allows for the introduction of alkenyl substituents at the C3-position of the azaindole core.
Scientific Rationale and Mechanistic Insight
The Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the C=C double bond of the product and regenerates the palladium catalyst after reductive elimination of H-X with a base.[17][18]
The reaction is often performed with a simple palladium source like Pd(OAc)₂ and does not always require a phosphine ligand, especially with electron-rich alkenes. A base, such as triethylamine or potassium carbonate, is required to neutralize the acid formed during the cycle. The choice of solvent is typically a polar aprotic solvent like DMF or acetonitrile. The electron-withdrawing nature of the trifluoromethyl group on the azaindole ring can enhance its reactivity as an electrophile in the oxidative addition step.[19]
Protocol: Heck-Mizoroki Alkenylation
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (optional, 4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine this compound, Pd(OAc)₂, the phosphine ligand (if used), and the base in a dry reaction vessel.
-
Seal the vessel and place it under an inert atmosphere.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the mixture to 80-120 °C and stir until the reaction is complete (monitor by LC-MS or GC-MS).[20]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solution under reduced pressure and purify the crude material by column chromatography.
Conclusion
The this compound is a robust and versatile starting material for generating diverse libraries of pharmacologically relevant compounds. Mastery of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provides the synthetic chemist with a powerful toolkit for its functionalization. The key to success lies in a rational approach to selecting the catalyst, ligand, base, and solvent system, tailored to the specific transformation and substrate. The protocols and insights provided herein serve as a validated starting point for the development of novel 7-azaindole derivatives in drug discovery programs.
References
- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
- Reddy, V. R., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2538–2545. [Link]
- Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(23), 6346–6349. [Link]
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Technical Review. [Link]
- Anderson, K. W., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 42(33). [Link]
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Li, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers, 9(7), 1855-1861. [Link]
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 767-770. [Link]
- Wikipedia. (n.d.).
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2941-2952. [Link]
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Chemistry LibreTexts. (2023).
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
- Plenio, H., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3944–3949. [Link]
- Oeser, T., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(28), 5349-5355. [Link]
- Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2234. [Link]
- Xiao, J.-C. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 22(1), 115. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Liu, Z., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction.
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- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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use of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in organic synthesis
An In-Depth Guide to the Synthetic Utility of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets.[1] Notably, the 7-azaindole core is an exceptional "hinge-binding motif" for protein kinases, capable of forming crucial hydrogen bonds within the ATP-binding site.[3] This has led to its incorporation into numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3]
This guide focuses on a particularly valuable derivative: This compound . This building block is strategically functionalized for rapid library synthesis and lead optimization in drug discovery programs.
-
The C3-Bromo Group : The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[4][5]
-
The C5-Trifluoromethyl Group : The trifluoromethyl (CF3) moiety is a key feature for modulating physicochemical properties. It is a well-established bioisostere that can enhance metabolic stability, increase lipophilicity, and improve binding affinity of the final compound.[6][7] Its electron-withdrawing nature also influences the reactivity of the heterocyclic core.
This document provides detailed application notes and protocols for leveraging this powerful building block in key organic transformations, empowering researchers in the synthesis of novel chemical entities for therapeutic development.
Core Synthetic Applications: A Workflow Overview
The primary utility of this compound lies in its ability to undergo various cross-coupling reactions. This allows for the systematic exploration of chemical space around the 7-azaindole core, a fundamental process in structure-activity relationship (SAR) studies.
Caption: Synthetic workflow using the title compound.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds. It is extensively used to append aryl and heteroaryl moieties to the 3-position of the 7-azaindole core, a common strategy in the design of kinase inhibitors.[8][9]
Causality and Mechanistic Insights
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the 7-azaindole.
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center. The base, typically a carbonate or phosphate, is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates this step.[10]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf) are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step, often preventing side reactions like debromination.[8][9][11]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from methodologies reported for similar heteroaryl bromides.[8][9] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours. Microwave irradiation can significantly shorten reaction times.[8][11]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted product.
Data Presentation: Scope of Suzuki Coupling
| Entry | Boronic Acid Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃, EtOH/H₂O, MW, 110°C | ~90% | [8][11] |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80°C | Good | [9] |
| 3 | Pyridine-3-boronic acid | XPhosPdG2/XPhos | K₂CO₃, EtOH/H₂O, MW, 110°C | ~85% | [8][11] |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80°C | High | [9] |
| Note: Yields are based on similar brominated heterocyclic systems and serve as a general guide. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, linking aryl halides with primary or secondary amines.[12] This transformation is invaluable in medicinal chemistry for introducing diverse amine functionalities that can act as hydrogen bond donors/acceptors or serve as points for further derivatization.[13]
Causality and Mechanistic Insights
The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[12][13]
-
Oxidative Addition : Pd(0) adds to the C-Br bond of the 7-azaindole.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[13] This deprotonation is often the rate-limiting step.
-
Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential. They accelerate the reductive elimination step, which is often slow for electron-rich anilines and electron-poor aryl halides.[12] The steric bulk of the ligand facilitates the departure of the product from the metal center.
Caption: General scheme for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the amination of bromopyridines.[13][14] All operations should be performed under an inert atmosphere.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 - 0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk flask.
-
Add the this compound.
-
Seal the flask, and add anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 3-amino-7-azaindole derivative.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is particularly useful for introducing rigid alkynyl linkers into a molecule, which can be used to probe deeper into binding pockets or as precursors for further transformations (e.g., reduction to alkanes/alkenes, click chemistry).
Causality and Mechanistic Insights
The Sonogashira reaction uniquely employs a dual-catalyst system.[15]
-
Palladium Cycle : Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of Pd(0) to the C-Br bond.
-
Copper Cycle : A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species is more reactive than the alkyne itself.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) center.
-
Reductive Elimination : The product is eliminated, regenerating the Pd(0) catalyst.
The amine base is crucial as it both deprotonates the alkyne and serves as a solvent. The reaction is typically run under mild, copper-catalyzed conditions, but copper-free variants exist to avoid potential issues with copper contamination in pharmaceutical intermediates.[16]
Caption: General scheme for Sonogashira coupling.
Protocol: Sonogashira Coupling
This is a representative protocol based on standard Sonogashira conditions applied to bromopyridines.[16][17]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous co-solvent (e.g., THF or DMF), if necessary
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water or saturated aqueous NH₄Cl to remove amine salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a high-value, versatile building block for organic synthesis, particularly in the field of drug discovery. Its strategically placed bromine and trifluoromethyl groups enable facile and diverse functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a solid foundation for researchers to utilize this reagent effectively in the creation of novel and potent biologically active molecules, with a primary focus on kinase inhibitors and other therapeutic agents.
References
- ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives.
- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PMC.
- Royal Society of Chemistry. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
- PubMed. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- OUCI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.
Sources
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- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
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- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key heterocyclic building block, particularly in the development of kinase inhibitors, optimizing the synthesis of this 7-azaindole derivative is critical for advancing drug discovery programs.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you improve yield, purity, and consistency in your experiments.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Consistently Low Overall Yield
Question: My overall yield for the two-step synthesis (azaindole formation followed by bromination) is consistently below 40%. What are the most common bottlenecks and how can I address them?
Answer: Low overall yield is a frequent challenge that can typically be traced to one of the two main stages of the synthesis: the initial construction of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core or the subsequent electrophilic bromination. A systematic approach is required to identify and resolve the bottleneck.
Causality & Optimization Strategy:
-
Analyze the Starting Material: The synthesis of the 7-azaindole core often begins with a substituted pyridine, such as a 2-chloro-3-amino-5-(trifluoromethyl)pyridine derivative.[4][5] The purity of this precursor is paramount. Impurities can interfere with subsequent cyclization or coupling reactions.
-
Recommendation: Verify the purity of your starting pyridine derivative using NMR and LCMS. If necessary, purify it by column chromatography or recrystallization before proceeding.
-
-
Evaluate the Cyclization/Annulation Step: Methods like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions are used to form the pyrrole ring.[6] The electron-deficient nature of the pyridine ring can make these reactions sluggish and prone to side reactions, leading to low yields.[6]
-
Isolate and Quantify the Intermediate: Do not proceed to the bromination step without first isolating and confirming the yield and purity of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine intermediate. This allows you to pinpoint which step is failing.
-
Optimize the Bromination Step: This is a common point of yield loss. See the dedicated troubleshooting points below for detailed strategies.
Issue 2: Poor Yield and Selectivity During Bromination
Question: During the bromination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, I am getting a low yield of the desired 3-bromo product, along with unreacted starting material and a mixture of other brominated species. How can I improve this?
Answer: This is the most critical step and requires careful control of reagents and conditions to achieve high regioselectivity and yield. The pyrrole ring of the 7-azaindole system is highly activated towards electrophilic aromatic substitution, making it susceptible to over-bromination or reaction at undesired positions if not properly managed.[8][9]
Key Factors and Solutions:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for selective monobromination of electron-rich heterocycles. It generates a low concentration of electrophilic bromine in situ, which helps prevent over-bromination.
-
Molecular Bromine (Br₂): Can be too reactive, leading to the formation of di- or tri-brominated byproducts.[10] If using Br₂, it is essential to use a non-polar solvent and maintain very low temperatures (e.g., -78 °C to 0 °C) to moderate its reactivity.
-
Copper(II) Bromide (CuBr₂): This reagent can offer excellent selectivity for certain substrates and operates through a different mechanism, sometimes providing a cleaner reaction profile.[11]
-
-
Reaction Conditions:
-
Temperature: Low temperature is critical to control the reaction rate and improve selectivity. Start reactions at 0 °C or even -78 °C and allow them to slowly warm to room temperature if necessary.
-
Solvent: The choice of solvent can influence reagent solubility and reactivity. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. For highly activated substrates, less polar solvents can sometimes temper reactivity.
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent. Using a large excess will inevitably lead to polybrominated impurities.[10]
-
Recommended Protocol for Selective C3-Bromination:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Ensure >98% purity by NMR/LCMS. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled, selective monobromination. |
| Equivalents | 1.1 eq | Minimizes over-bromination while ensuring full conversion. |
| Solvent | Anhydrous THF or DCM | Common aprotic solvents that are unreactive under the conditions. |
| Temperature | 0 °C to Room Temperature | Start cold to control initial exotherm and selectivity. |
| Reaction Time | 1-4 hours | Monitor by TLC or LCMS to avoid side reactions from prolonged times. |
Issue 3: Difficulty in Product Purification
Question: After the bromination reaction, I am struggling to separate my desired 3-bromo product from the starting material and an inseparable mixture of byproducts via column chromatography.
Answer: Purification challenges often stem from incomplete reactions or poor selectivity, leading to products with very similar polarities.
Troubleshooting & Purification Strategies:
-
Drive the Reaction to Completion: The most effective way to simplify purification is to eliminate the starting material. Monitor the reaction closely using TLC or LCMS. If the reaction stalls, a very small additional charge of the brominating agent (e.g., 0.1 eq of NBS) might be warranted, but be cautious of byproduct formation.
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes or Heptane). A slow, shallow gradient provides the best chance of separating closely-eluting spots.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 mass ratio of silica to crude material). Deactivating the silica gel slightly with 1% triethylamine in the eluent can sometimes prevent product streaking or decomposition on the column, especially for nitrogen-containing heterocycles.
-
-
Consider Recrystallization: If the product is a solid and of sufficient purity (>90%) after chromatography, recrystallization can be an excellent final step to achieve high purity. Experiment with solvent/anti-solvent systems like DCM/Hexane, Ethyl Acetate/Heptane, or Ethanol/Water.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle for the regioselective bromination at the C3 position of the 7-azaindole core?
A1: The high regioselectivity for electrophilic substitution at the C3 position is a direct consequence of the electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold. The pyrrole ring is significantly more electron-rich than the pyridine ring. Within the pyrrole moiety, the C3 position is kinetically favored for electrophilic attack. This is because the carbocation intermediate (the sigma complex or arenium ion) formed upon attack at C3 is better stabilized by resonance, with the positive charge being delocalized over more atoms without disrupting the aromaticity of the adjacent pyridine ring.[12][13] Attack at C2 would lead to a less stable intermediate.
Q2: What analytical methods are recommended to confirm the structure and purity of the final this compound product?
A2: A combination of standard analytical techniques should be used for full characterization:[14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry. The disappearance of the proton signal at the C3 position and the characteristic shifts of the remaining aromatic protons will confirm the substitution pattern.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon skeleton and the presence of the trifluoromethyl group.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet peak will confirm the integrity of the -CF₃ group.
-
LCMS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental formula.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, standard laboratory safety practices must be supplemented with specific precautions for the reagents used.
-
Brominating Agents: N-Bromosuccinimide (NBS) and especially molecular bromine (Br₂) are toxic, corrosive, and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Solvents: Anhydrous solvents like THF and DCM should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of any reactive intermediates. These solvents are volatile and have associated health risks, so they must be used in a fume hood.
-
Temperature Control: Reactions at low temperatures (e.g., using dry ice/acetone baths at -78 °C) should be performed with care to avoid frostbite and solvent splashing.
Visualized Workflows and Mechanisms
General Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Mechanism of Electrophilic Bromination at C3
Caption: Simplified mechanism for electrophilic bromination at the C3 position.[12]
Troubleshooting Flowchart for Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
References
- Collis, A. J., et al. (2001). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
- Wang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers.
- Voskressensky, L. G., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Combinatorial Science.
- Belasri, A., et al. (2017). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Synthetic Communications.
- Kumar, V., et al. (1991). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- Chemistry Learning. (2024). Bromination of Pyrrole and Pyridine. YouTube.
- Filo. (2025). Question 3: Write out the mechanism for bromination of pyrrole shown below.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
- PrepChem. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
- Aarhus, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- LibreTexts Chemistry. (2022). Electrophilic Aromatic Substitution Reactions - Bromination.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- ResearchGate. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
- Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
- Fujimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Al-dujaili, A. H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Al-Obeidi, F. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules.
- Zhang, Y., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.
- Magedov, I. V., et al. (2007). The Azaindole Framework in the Design of Kinase Inhibitors. AAPS Journal.
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.
- Chemistry World. (2018). Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. YouTube.
- PubChem. 3-bromo-2-methyl-5-(trifluoromethyl)pyridine.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
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- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
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- 14. This compound [synhet.com]
Technical Support Center: Purification of Brominated Pyrrolopyridines
Welcome to the technical support center for the purification of brominated pyrrolopyridines (brominated azaindoles). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical building blocks. Brominated pyrrolopyridines are invaluable intermediates in medicinal chemistry, often serving as precursors in cross-coupling reactions to generate complex molecular architectures.[1][2] However, their purification can be non-trivial. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of brominated pyrrolopyridines.
Problem 1: Poor Separation of Product from Starting Material or Over-brominated Byproducts in Column Chromatography
Scenario: Your TLC analysis shows spots with very close Rf values for your desired mono-brominated product, the unreacted starting pyrrolopyridine, and a di-brominated byproduct.
Causality: Pyrrolopyridines and their brominated derivatives often have similar polarities. The addition of a bromine atom does not always significantly alter the molecule's interaction with the stationary phase, leading to co-elution. Over-bromination is a common side reaction, especially with highly activated pyrrolopyridine systems.[1]
Step-by-Step Solution:
-
TLC Solvent System Optimization:
-
Rationale: The key to good separation on a column is finding a solvent system that provides a clear separation on the TLC plate.
-
Action: Systematically screen a range of solvent systems. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Test solvent systems where the desired product has an Rf value between 0.2 and 0.4 for optimal column separation.[3]
-
Pro-Tip: Adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent can deactivate the acidic silica gel, reducing tailing of these basic nitrogen-containing heterocyles and improving resolution.
-
-
Adjusting the Stationary Phase:
-
Rationale: Standard silica gel may not always be the best choice.
-
Action: Consider using alumina (basic or neutral) if your compound is sensitive to acidic silica. For very non-polar compounds, reversed-phase silica (C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.
-
-
Column Chromatography Technique:
-
Rationale: Proper column packing and loading are critical for good separation.
-
Action:
-
Use a long, narrow column for difficult separations to increase the number of theoretical plates.
-
Dry-load your sample: Adsorb your crude product onto a small amount of silica gel and carefully add it to the top of the column. This often gives better resolution than wet-loading.[4]
-
Employ a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) to improve the separation of closely eluting compounds.
-
-
Workflow for Optimizing Chromatographic Separation
Caption: Decision workflow for chromatographic purification.
Problem 2: Product Degradation or Streaking on Silica Gel Column
Scenario: You observe significant tailing of your product spot on TLC, and the yield from your column is lower than expected, with multiple faint spots appearing in the collected fractions.
Causality: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. Pyrrolopyridines, being basic, can interact strongly with the acidic silanol groups, causing streaking and poor recovery.
Step-by-Step Solution:
-
Deactivate the Silica Gel:
-
Rationale: Neutralizing the acidic sites on the silica gel can prevent product degradation and improve peak shape.
-
Action: As mentioned previously, add 0.5-1% of a basic modifier like triethylamine or ammonia to your eluent.[4]
-
-
Alternative Purification Methods:
-
Recrystallization: If your brominated pyrrolopyridine is a solid, recrystallization is an excellent method for obtaining high-purity material and avoids potential issues with silica gel.[4][5]
-
Solvent Selection: Good solvent pairs for these compounds often include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
-
Preparative HPLC: For high-value materials or very difficult separations, preparative HPLC on a C18 column can provide excellent purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing brominated pyrrolopyridines?
A1: The impurity profile depends on the synthetic route, but common impurities include:
-
Unreacted Starting Material: Incomplete bromination will leave the starting pyrrolopyridine.
-
Over-brominated Products: Especially with activating groups on the ring, di- or even tri-brominated species can form. Careful control of stoichiometry (using 1.0 equivalent of brominating agent like NBS) and slow addition of the reagent can minimize this.
-
Isomers: Depending on the directing effects of substituents on the pyrrolopyridine ring, you may get a mixture of positional isomers.
-
Hydrolysis Products: If your reaction workup involves harsh acidic or basic conditions, sensitive functional groups on your molecule may be affected.
Q2: My brominated pyrrolopyridine is a precursor for a Suzuki coupling. How do I remove residual palladium catalyst from my product?
A2: Residual palladium can be problematic for downstream applications and is often a challenge to remove completely.
-
Chromatography: While standard silica gel chromatography can remove some palladium, specialized techniques are often more effective.
-
Activated Carbon: Stirring a solution of your crude product with activated carbon can adsorb a significant amount of residual palladium.
-
Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium are highly effective.
-
Filtration through Celite®: After the reaction, diluting the mixture and filtering it through a pad of Celite® can remove a large portion of the precipitated palladium catalyst.[6]
Q3: How can I best monitor the progress of my bromination reaction to avoid over-bromination?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][2]
-
Procedure: On a single TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[3]
-
Analysis: As the reaction progresses, you will see the starting material spot diminish and a new, typically less polar, product spot appear. Stop the reaction as soon as the starting material is consumed to minimize the formation of di-brominated byproducts.
Q4: Can I use recrystallization to separate isomeric brominated pyrrolopyridines?
A4: While possible, it can be challenging. Isomers often have very similar physical properties, including solubility. Fractional crystallization, which involves multiple recrystallization steps, may be required. In most cases, careful column chromatography is a more efficient method for separating isomers.
Data and Protocols
Table 1: Typical TLC Solvent Systems for Brominated Pyrrolopyridines
| Polarity of Compound | Recommended Starting Solvent System (v/v) | Typical Rf of Mono-brominated Product | Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | 0.3 - 0.5 | Good for separating non-polar impurities. |
| Intermediate Polarity | 20-40% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Most common range for these compounds. |
| Polar | 5-10% Methanol in Dichloromethane | 0.3 - 0.5 | Use for more functionalized derivatives. |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude brominated pyrrolopyridine in a minimal amount of dichloromethane or the eluent. Add a small portion of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Gently add the eluent and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified brominated pyrrolopyridine.[4]
Logical Relationship Diagram: Impurity Source and Removal Strategy
Caption: Relationship between synthesis, impurities, and purification.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts.
- C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Center for Biotechnology Information.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Center for Biotechnology Information.
- Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.
- Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed.
- Bromine purification process by addition of steam to the vapor phase. Google Patents.
Sources
Technical Support Center: Navigating the Stability of Trifluoromethyl-Containing Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocyclic compounds. The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. However, the unique electronic properties of the CF₃ group can also introduce specific stability challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve common stability issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses common questions regarding the stability of trifluoromethylated heterocycles, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: My trifluoromethyl-containing imidazole derivative seems to be degrading in a basic aqueous solution. What is happening and how can I prevent it?
A1: 2-(Trifluoromethyl)imidazoles are known to undergo facile alkaline hydrolysis.[1] The strong electron-withdrawing nature of the CF₃ group makes the C2 carbon susceptible to nucleophilic attack by hydroxide ions. This can lead to the formation of imidazole-2-carboxylic acid. To mitigate this, avoid prolonged exposure to basic conditions (pH > 8). If basic conditions are necessary for a reaction, consider using a non-aqueous base or performing the reaction at low temperatures to minimize degradation. For purification, opt for neutral or slightly acidic chromatography conditions.
Q2: I'm observing the loss of fluorine from my compound during my experiments. What could be the cause?
A2: Defluorination can occur through several mechanisms. Photodegradation is a known pathway for some trifluoromethylated compounds, leading to the formation of fluoride ions and trifluoroacetic acid.[2] Additionally, certain biological systems can metabolize the trifluoromethyl group. Less commonly, strong acidic conditions can lead to protolytic defluorination of trifluoromethyl-substituted arenes. To troubleshoot, protect your compound from light, especially if it will be in solution for extended periods. If working with biological systems, consider that defluorination may be a metabolic fate.
Q3: Are trifluoromethylated heterocycles generally considered stable to heat?
A3: Many trifluoromethylated heterocycles exhibit good thermal stability. However, the overall stability is highly dependent on the specific heterocyclic core and the presence of other functional groups. Thermal decomposition, when it occurs, often proceeds through radical mechanisms, leading to the cleavage of C-N and C-C bonds.[3][4][5] It is always advisable to determine the thermal stability of a new compound using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Q4: Can I use standard HPLC methods for analyzing the stability of my trifluoromethylated compound?
A4: Yes, reversed-phase HPLC is a very common and effective technique for developing stability-indicating assay methods (SIAMs) for these compounds.[6][7][8][9][10][11][12][13] A well-developed HPLC method should be able to separate the intact parent compound from all potential degradation products. It is crucial to perform forced degradation studies to generate these degradants and ensure your method has the required specificity.[6][7][8]
Part 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides detailed, step-by-step guidance for specific stability-related challenges you may encounter.
Guide 1: Investigating Unexpected Degradation in Solution
Problem: You observe the appearance of one or more new peaks in your HPLC analysis of a solution of your trifluoromethylated heterocyclic compound, indicating degradation.
Causality: The stability of your compound in solution is influenced by pH, solvent, light exposure, and temperature. The electron-withdrawing CF₃ group can activate the heterocyclic ring to nucleophilic attack or influence the pKa of nearby functional groups, leading to pH-dependent degradation.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating degradation in solution.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of stock solution in a neutral aqueous buffer at 60°C for 24 hours.
-
Photodegradation: Expose a solution of your compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC and LC-MS analysis.
-
Data Interpretation: Compare the degradation profiles under different stress conditions. The appearance of specific degradation products under certain conditions will reveal the instability pathway (e.g., hydrolysis, oxidation). For example, a significant loss of parent compound and the appearance of new peaks only in the basic solution strongly suggests base-catalyzed hydrolysis.
Guide 2: Addressing Poor Stability During Synthesis and Purification
Problem: You are experiencing low yields or the formation of impurities during the synthesis or purification of a trifluoromethylated heterocycle.
Causality: The reaction conditions (temperature, pH, reagents) or purification method (e.g., silica gel chromatography) may be too harsh for your compound. The acidity of silica gel can sometimes cause degradation of sensitive molecules.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.
-
pH: If your molecule has acid- or base-labile groups, carefully control the pH of the reaction mixture. For example, if synthesizing a 2-(trifluoromethyl)imidazole, avoid strong bases.
-
-
Purification Strategy Modification:
-
TLC Analysis: Before attempting column chromatography, run a TLC plate and let it sit for an hour. If you observe streaking or the appearance of new spots over time, your compound may be degrading on the silica gel.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.
-
Buffered Mobile Phase: Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and reduce on-column degradation.
-
Non-Chromatographic Methods: If possible, consider purification by crystallization or distillation to avoid potential issues with chromatography.
-
Part 3: Data and Pathway Visualizations
Table 1: Summary of Forced Degradation Studies on Select Trifluoromethylated Heterocyclic Drugs
| Drug (Heterocycle) | Stress Condition | Major Degradation Products | Analytical Method | Reference |
| Celecoxib (Pyrazole) | Oxidative (H₂O₂) & Basic (NaOH) | Two major unknown degradants | HPLC | [7] |
| Photochemical (254 nm) | Complete degradation | UPLC-QTOF-MS | ||
| Fluoxetine (Pyridine derivative) | UV Oxidation | N-demethylation, Hydrolysis of -CF₃, O-dealkylation | UHPLC-Q-TOF/MS/MS | [14] |
| Biodegradation | Trifluoroacetic acid, Fluoride ion | ¹⁹F NMR, GC-MS | ||
| Sitagliptin (Triazolopyrazine) | Acid & Base Hydrolysis | Imp-1 (m/z 193.0) and Imp-4 (m/z 234.20) | LC-MS | [15] |
| Teriflunomide (Isoxazole derivative) | Acid, Oxidative, Thermal | 4-(trifluoromethyl) aniline, 2-cyano-N-[4-(trifluoromethyl)phenyl] acetamide | HPLC, LC-MS | [9] |
Diagram 1: General Degradation Pathways of Trifluoromethylated Heterocycles
Caption: Common degradation pathways for trifluoromethylated heterocycles.
References
- Kimoto, H., & Cohen, L. A. (1979). Fluorine Reactivity in 2-(Trifluoromethyl)imidazoles. Journal of the American Chemical Society, 101(14), 3813-3818.
- Cunha, D. L., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Science of The Total Environment, 634, 103-111.
- Witan, K., et al. (2022).
- Rao, D. D., et al. (2012). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 5(5), 651-654.
- Wang, Y., et al. (2022). Ultraviolet oxidative degradation of typical antidepressants. Chemosphere, 303, 135064.
- Key, C. G., et al. (2021). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. Applied Microbiology and Biotechnology, 105(24), 9359-9369.
- Singh, S., et al. (2022). From prescription to pollution: environmental behavior and breakdown of fluoxetine. Environmental Science and Pollution Research, 29(50), 75459-75480.
- Agilent Technologies, Inc. (2021). Identification of Fluoxetine Transformation Products After Photo-and Biodegradation.
- Zaid, A. N., et al. (2022).
- Zaid, A. N., et al. (2022).
- Reddy, G. S., et al. (2015). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form.
- Reddy, P. R., et al. (2011).
- Zaid, A. N., et al. (2022).
- Lakde, S. K., Rakte, A. S., & Sudke, S. G. (2024). Improving Stability Of Sitagliptin Using Hot Melt Coating Technique. African Journal of Biomedical Research, 27(1S).
- Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947.
- Adrych, K., et al. (2023).
- El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 10986.
- Kavanagh, P., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Forensic Sciences, 57(5), 1271-1278.
- Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- McKay, G., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(2), 840-850.
- Kumar, A., et al. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Analytical & Bioanalytical Techniques, 6(3), 1000242.
- Kavanagh, P., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Forensic Sciences, 57(5), 1271-1278.
- International Journal of Creative Research Thoughts. (2023).
- SEP Analytical Labs. (n.d.). Stability-Indicating Assay.
- McKay, G., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12347-12357.
- Sreenivas, N., et al. (2014). Determination of 3-Trifluoromethyl benzaldehydegenotoxic impurity in Cinnacalcet drug substances. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010.
- Seshachalam, V., & Haribabu, B. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products by LC-MS/MS. Journal of Applied Pharmaceutical Science, 7(05), 089-095.
- Zhang, J., et al. (2020). Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. Physical Chemistry Chemical Physics, 22(15), 7869-7877.
- McKay, G., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12347-12357.
- Gande, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Gande, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Zhang, J., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(17), 3427-3436.
- Meanwell, N. A. (2018). The trifluoromethyl group‐containing marketed drugs. Journal of Medicinal Chemistry, 61(20), 8993-9031.
- Antolini, M., et al. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 9(8), 1023-1028.
- Manapure, S. S., et al. (2015). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 7(12), 654-661.
- Tsukamoto, M., & Nakamura, T. (2023).
- Bloom, S., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 143(32), 12534-12543.
- Trofimov, A. A., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry, 89(19), 13661-13670.
- Stec, A. A., & Hull, T. R. (2011). Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. Chemical Engineering Transactions, 25, 233-238.
- Pérez-Pérez, M., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- Mathew, B., et al. (2014). Thermal decomposition studies on energetic triazole derivatives. Journal of Thermal Analysis and Calorimetry, 115(1), 601-607.
- Jasiński, R., & Mroczyńska, K. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2185.
- Demjén, A., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(6), 1777-1785.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-deficient 7-azaindole core. The presence of a strongly electron-withdrawing trifluoromethyl group and a basic pyridine nitrogen within the same scaffold presents unique challenges. This resource provides in-depth, question-and-answer-based troubleshooting guides, supported by mechanistic insights and proven experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the primary contributing factors?
Low yields in Suzuki-Miyaura couplings with this substrate are often multifactorial, stemming from its distinct electronic and structural properties. The primary culprits are typically:
-
Substrate Reactivity: The 5-trifluoromethyl group renders the pyrrolo[2,3-b]pyridine ring system highly electron-deficient. This can make the oxidative addition of the C-Br bond to the Pd(0) center more challenging compared to electron-rich or neutral heteroaryl bromides.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (N7) can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[1][2]
-
Protodeboronation of the Boronic Acid/Ester: The basic conditions required for the Suzuki-Miyaura coupling can promote the undesired cleavage of the C-B bond of the boronic acid or ester coupling partner, replacing it with a hydrogen atom.[1][3] This is a common side reaction, especially with heteroaryl boronic acids.[4]
-
Homocoupling of the Boronic Acid: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid, leading to the formation of a biaryl byproduct and reduced yield of the desired cross-coupled product.[1][2]
Troubleshooting Guide: Suzuki-Miyaura Reactions
Issue 1: Low Conversion of Starting Material
Symptoms: Significant amount of this compound remains unreacted, even after extended reaction times.
Causality: This issue points towards a slow or inhibited oxidative addition step, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing trifluoromethyl group deactivates the C-Br bond towards oxidative addition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low starting material conversion.
Detailed Protocol for Overcoming Low Conversion:
-
Ligand Selection: The choice of ligand is critical to enhance the electron density at the palladium center, thereby facilitating oxidative addition.[5][6]
-
Primary Recommendation: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the oxidative addition of challenging aryl halides.[7]
-
Alternative: N-heterocyclic carbene (NHC) ligands can also be highly effective for electron-deficient substrates.
-
-
Palladium Source:
-
Recommendation: Utilize a modern palladium precatalyst like XPhos Pd G3, which is designed for air and moisture stability and efficient generation of the active Pd(0) species.[2]
-
Alternative: A pre-formed Pd(0) source such as Pd(PPh₃)₄ can sometimes be beneficial, though it is more sensitive to air and may require more careful handling.
-
-
Reaction Conditions:
-
Temperature: For this electron-deficient system, higher temperatures (e.g., 100-120 °C) are often necessary to drive the reaction to completion.[8]
-
Base: A strong, non-coordinating base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is generally preferred over weaker bases.
-
Solvent: Rigorously degassed, anhydrous aprotic polar solvents such as 1,4-dioxane or toluene are recommended.
-
| Parameter | Starting Point | Optimization Strategy |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | Switch to XPhos Pd G3 (1-2 mol%) |
| Ligand | PPh₃ (4-10 mol%) | Use SPhos or XPhos (1.1-1.5 eq. relative to Pd) |
| Base | Na₂CO₃ (2 eq.) | Use Cs₂CO₃ or K₃PO₄ (2-3 eq.) |
| Solvent | Toluene/H₂O | Anhydrous 1,4-Dioxane or Toluene |
| Temperature | 80 °C | Increase to 100-110 °C |
Issue 2: Significant Formation of Byproducts (Protodebromination and Homocoupling)
Symptoms: Besides the desired product, you observe the formation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (from protodebromination of the starting material) and/or biaryl products from the homocoupling of the boronic acid.
Causality:
-
Protodebromination/Dehalogenation: This side reaction involves the replacement of the bromine atom with hydrogen.[1][9] It can be promoted by sources of hydride, which can arise from the solvent or additives, and is sometimes a competing pathway in the catalytic cycle, especially if the cross-coupling is slow.[10][11][12]
-
Boronic Acid Homocoupling: This is primarily caused by the presence of oxygen, which can lead to the oxidative dimerization of the boronic acid.
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere:
-
Protocol: Degas the solvent thoroughly by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Boronic Acid Stability:
-
Recommendation: If protodeboronation of the boronic acid is suspected, consider switching to a more stable boron reagent.[1] Potassium trifluoroborate salts or pinacol esters are generally more resistant to protodeboronation under basic conditions.[3][13][14] The hydrolysis of trifluoroborates to the active boronic acid can be slow, which may minimize side reactions.[13][14]
-
-
Reaction Temperature:
-
Strategy: Lowering the reaction temperature may disfavor the decomposition pathways of the starting material and coupling partners. However, this must be balanced with the need for sufficient temperature to drive the desired cross-coupling.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing. What should I investigate?
The Buchwald-Hartwig amination of this substrate is challenging due to the potential for N-H bond of the pyrrole to interfere and the electronic properties of the substrate.[15][16][17]
Common Issues and Solutions:
-
Base Selection is Crucial: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[18] However, for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior option, as it has been shown to be effective for the amination of unprotected halo-7-azaindoles.[15]
-
Ligand Choice: The selection of the appropriate ligand is paramount.
-
For primary amines: Catalyst systems based on BrettPhos have demonstrated excellent selectivity for mono-arylation.[15]
-
For secondary amines: Bulky biarylphosphine ligands are generally effective.
-
-
Catalyst System: Use a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[15][19]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation |
| Palladium Precatalyst | P1 (a palladacycle precatalyst) or a suitable G3 precatalyst (1-2 mol%) |
| Ligand | L1 (a biarylphosphine) for secondary amines; BrettPhos for primary amines (1-2 mol%) |
| Base | LiHMDS (1.2-3.6 equivalents, 1 M in THF) |
| Solvent | Anhydrous THF |
| Temperature | Room temperature to 60 °C |
Troubleshooting Guide: Sonogashira and Heck Reactions
Q3: I am attempting a Sonogashira or Heck reaction with this compound and observing poor results. What are the key considerations?
Sonogashira Coupling:
-
Challenge: The electron-deficient nature of the substrate can make the oxidative addition step difficult.[8][20]
-
Optimization:
-
Catalyst: A more active palladium catalyst may be required. Consider using a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI).[21][22]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.[8]
-
Temperature: Elevated temperatures (60-80 °C) may be necessary.[8][22]
-
Heck Reaction:
-
Challenge: The Heck reaction with electron-deficient heteroaryl halides can be sluggish.[23][24][25]
-
Optimization:
-
Catalyst System: A robust catalyst system is needed. A combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand can be effective.[26][27]
-
Base: An inorganic base such as KOAc or K₂CO₃ is often used.[26]
-
Solvent: A polar aprotic solvent like DMF or NMP is typically employed.[26]
-
Visualizing the Catalytic Cycles and Challenges
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions with key challenges highlighted.
References
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma.
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction | Request PDF - ResearchGate.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
- Coupling of 7-Azaindoles with Thiophenes - ChemistryViews.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH.
- ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchGate.
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
- Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring. - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
- Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction - PubMed.
- Heck Reaction—State of the Art - MDPI.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity - Catalysis Science & Technology (RSC Publishing).
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling | The Journal of Organic Chemistry - ACS Publications.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. atlanchimpharma.com [atlanchimpharma.com]
- 27. soc.chim.it [soc.chim.it]
Technical Support Center: Optimization of Reaction Conditions for 1H-Pyrrolo[2,3-b]pyridine Derivatization
Welcome to the technical support center for the derivatization of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the 7-azaindole ring for electrophilic substitution?
A1: The pyrrole ring of 7-azaindole is electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring. Generally, electrophilic substitutions such as nitration, halogenation, and Friedel-Crafts type reactions occur preferentially at the C3 position.[1] This is due to the stability of the cationic intermediate formed upon attack at this position, which avoids placing a positive charge on the electronegative nitrogen atom of the pyridine ring.[2]
Q2: I'm struggling with regioselectivity between N1 (pyrrole) and N7 (pyridine) functionalization. Which nitrogen is more nucleophilic?
A2: The pyrrole nitrogen (N1) is significantly more nucleophilic and generally more sterically accessible than the pyridine nitrogen (N7).[3] Therefore, reactions with electrophiles, such as alkylation or acylation under basic conditions, will predominantly occur at the N1 position.[3][4] Achieving selective N7 functionalization often requires specific strategies, such as using N-oxides or employing directing groups.[4][5]
Q3: Is it necessary to protect the N-H of the pyrrole ring before performing other functionalizations?
A3: Protection of the N1-H is a common and often crucial strategy, particularly for reactions involving strong bases or organometallic reagents that would otherwise be quenched by the acidic proton.[6] Common protecting groups for the 7-azaindole N1 position include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and sulfonyl groups like phenylsulfonyl. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal. For instance, the SEM group is known for its robustness in various cross-coupling reactions.[7]
Q4: My palladium-catalyzed cross-coupling reaction is not working well. What are some initial troubleshooting steps?
A4: For palladium-catalyzed cross-coupling reactions on the 7-azaindole core, several factors are critical.[6][8] First, ensure your reagents and solvents are anhydrous and degassed, as oxygen can deactivate the palladium catalyst. The choice of ligand is also paramount; bulky electron-rich phosphine ligands like Xantphos or biaryl phosphines are often effective.[8] The base is another key parameter; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[8] Finally, consider the reactivity of your halide or triflate; iodides are generally more reactive than bromides, which are more reactive than chlorides.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of 7-Azaindole
Q: I am attempting to N-alkylate my 7-azaindole with an alkyl halide and NaH in DMF, but the yield is consistently low. What could be the problem?
A: Low yields in N-alkylation of indoles and azaindoles can stem from several factors.[9] Let's break down the potential causes and solutions.
-
Possible Cause 1: Incomplete Deprotonation. Sodium hydride (NaH) is a strong base, but its effectiveness can be hampered by poor quality or insufficient quantity.
-
Troubleshooting Step: Use fresh, high-quality NaH from a newly opened container. Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents). Also, allow enough time for the deprotonation to complete before adding the alkylating agent; stirring the mixture of 7-azaindole and NaH for 30-60 minutes at 0 °C or room temperature is a good starting point.[9][10]
-
-
Possible Cause 2: Competing C3-Alkylation. The C3 position of the indole nucleus is also nucleophilic and can compete with the nitrogen for the alkylating agent, especially if deprotonation is not complete.[9]
-
Troubleshooting Step: To favor N-alkylation, ensure complete deprotonation as mentioned above. Using a more polar aprotic solvent like DMF or THF generally favors N-alkylation.[9] In some cases, changing the counter-ion by using a different base (e.g., K₂CO₃, Cs₂CO₃) can influence the N/C selectivity.[11]
-
-
Possible Cause 3: Side Reactions of the Alkylating Agent. The alkylating agent itself might be unstable under the reaction conditions or could be undergoing elimination reactions if it's a secondary or tertiary halide.
-
Troubleshooting Step: Use a more reactive alkylating agent if possible (iodide > bromide > chloride). If elimination is a concern, try running the reaction at a lower temperature.
-
-
Possible Cause 4: Degradation of Starting Material or Product. 7-azaindole and its derivatives can be sensitive to strongly basic conditions, especially at elevated temperatures.
-
Troubleshooting Step: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
-
Issue 2: Poor Regioselectivity in the Halogenation of 7-Azaindole
Q: I am trying to brominate my 7-azaindole derivative and am getting a mixture of C3- and C6-isomers. How can I improve the regioselectivity for C3-bromination?
A: Achieving high regioselectivity in the halogenation of pyridines and their fused systems can be challenging due to the complex interplay of electronic effects.[2][12]
-
Possible Cause 1: Reaction Conditions Favoring Multiple Isomers. The choice of halogenating agent and reaction conditions significantly impacts the regiochemical outcome.
-
Troubleshooting Step: For selective C3-halogenation, milder halogenating agents are often preferred. N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a solvent like DMF or acetonitrile at or below room temperature typically favors C3-functionalization.[1] Using elemental bromine (Br₂) can be less selective and lead to over-halogenation.
-
-
Possible Cause 2: Electronic Effects of Existing Substituents. If your 7-azaindole is already substituted, the electronic nature of these substituents will influence the position of further electrophilic attack.
-
Troubleshooting Step: Electron-donating groups on the pyrrole ring will further activate the C3 position. Conversely, electron-withdrawing groups on the pyridine ring can deactivate the entire system but may still allow for C3 substitution. If you are observing C6-halogenation, this suggests activation of the pyridine ring, possibly through an N-oxide intermediate or specific directing effects.
-
-
Possible Cause 3: N-Oxide Formation and Rearrangement. Halogenation can sometimes proceed through an N-oxide intermediate, which can alter the reactivity and regioselectivity of the pyridine ring, making positions like C6 more accessible to electrophilic attack.[13]
Issue 3: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Q: My Suzuki coupling of a bromo-7-azaindole with a boronic acid is giving low to no conversion. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a variety of factors. Here's a systematic approach to troubleshooting.
-
Possible Cause 1: Catalyst Deactivation. The Pd(0) catalyst is susceptible to oxidation.
-
Troubleshooting Step: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is run under a strict inert atmosphere. Using a more robust palladium precatalyst, such as Pd₂(dba)₃ with a suitable phosphine ligand, can sometimes be more effective than Pd(PPh₃)₄.[7]
-
-
Possible Cause 2: Inappropriate Ligand. The ligand plays a crucial role in the catalytic cycle. Triphenylphosphine (PPh₃) may not be optimal for all substrates.
-
Troubleshooting Step: For electron-rich heterocyclic systems like 7-azaindole, bulky and electron-rich ligands often give better results. Consider screening other ligands such as Xantphos, SPhos, or XPhos.[8] The choice of ligand can dramatically impact the rate and efficiency of the reaction.
-
-
Possible Cause 3: Insufficiently Active Boronic Acid. Boronic acids can be prone to decomposition (protodeboronation) or may not be sufficiently activated.
-
Troubleshooting Step: Use fresh, high-quality boronic acid. Ensure the base is strong enough to promote transmetalation; sometimes a stronger base like Cs₂CO₃ or K₃PO₄ is more effective than K₂CO₃.[8] The choice of solvent can also be critical; for some Suzuki couplings, polar aprotic solvents like DMF or DME can be superior to dioxane.[6]
-
-
Possible Cause 4: Inhibition by the Pyridine Nitrogen. The lone pair on the pyridine nitrogen (N7) can coordinate to the palladium center, potentially inhibiting catalysis.
-
Troubleshooting Step: While often not a prohibitive issue, if other troubleshooting steps fail, consider protecting the N1-H with a group like SEM. This can sometimes improve the efficiency of subsequent cross-coupling reactions.[7] Alternatively, some specialized ligand systems are designed to be less susceptible to inhibition by nitrogen-containing heterocycles.
-
Data Presentation
Table 1: Recommended Conditions for Palladium-Catalyzed Cross-Coupling of Halo-7-Azaindoles
| Reaction Type | Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki | 4-Chloro | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| Suzuki [7] | 2-Iodo | Pd₂(dba)₃ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| Sonogashira [14] | 3-Iodo | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60-80 | 75-95 |
| Heck [6] | 3-Iodo | Pd(OAc)₂ / PPh₃ | KOAc | DMF | 110 | 60-80 |
| Buchwald-Hartwig Amination [15] | 4-Chloro | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for N1-Boc Protection of 7-Azaindole
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.
-
Boc Protection: To the reaction mixture at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N1-Boc-7-azaindole.
Protocol 2: Regioselective C3-Bromination of N1-SEM-7-Azaindole
-
Preparation: Dissolve N1-SEM-7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the C3-bromo-N1-SEM-7-azaindole.
Visualization
Diagram 1: Troubleshooting Workflow for Low-Yielding N-Alkylation
Caption: Decision tree for troubleshooting low yields in N-alkylation.
Diagram 2: Key Factors in Palladium-Catalyzed Cross-Coupling
Caption: Interrelated factors for successful cross-coupling reactions.
References
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil.
- Semantic Scholar. (n.d.). Palladium-catalyzed amination of unprotected halo-7-azaindoles.
- CoLab. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide.
- MDPI. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- ResearchGate. (2024). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
- ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- ARKAT USA, Inc. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- Royal Society of Chemistry. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.
- Wipf Group. (2007). heterocyclic chemistry.
- ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
Sources
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 13. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
- 14. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 15. [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar [semanticscholar.org]
identifying side products in the synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your research.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Question 1: My TLC/LC-MS analysis shows multiple spots/peaks close to the desired product. What are these impurities?
Answer:
During the bromination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, several side products can form. The most common impurities are isomers of the desired product and over-brominated species. The pyrrolo[2,3-b]pyridine (7-azaindole) core has multiple sites susceptible to electrophilic attack, leading to a challenging purification process if the reaction is not carefully controlled.
The primary side products to consider are:
-
Unreacted Starting Material: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Isomeric Monobromo Products: While the C3 position of the pyrrole ring is the most electron-rich and generally favored for electrophilic substitution, bromination can potentially occur at other positions, such as the C2, C4, or C6 positions of the 7-azaindole ring system.[1] The electron-withdrawing nature of the trifluoromethyl group at C5 influences the regioselectivity of the bromination.
-
Dibrominated Products: Over-bromination is a significant side reaction, leading to the formation of various dibromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine isomers. The second bromination can occur at several of the remaining open positions on the heterocyclic ring.
Diagram 1: Reaction Pathway and Potential Side Products
Caption: Main and side reaction pathways in the synthesis of this compound.
Question 2: How can I minimize the formation of dibrominated side products?
Answer:
The formation of dibrominated impurities is a classic example of over-bromination and is typically caused by an excess of the brominating agent or harsh reaction conditions. To minimize this, consider the following:
-
Stoichiometry of the Brominating Agent: Use N-bromosuccinimide (NBS) as the brominating agent and carefully control its stoichiometry.[2] A slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a larger excess will significantly increase the formation of dibrominated products.
-
Reaction Temperature: Maintain a low temperature during the addition of NBS. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and improve selectivity.
-
Slow Addition of Reagents: Add the NBS solution dropwise to the solution of the starting material. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination event.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for this type of reaction as it aids in the dissolution of the starting material and reagents.[3]
Question 3: My yield of the desired 3-bromo product is low, and I have a significant amount of unreacted starting material. What can I do?
Answer:
Low conversion of the starting material can be due to several factors:
-
Purity of NBS: N-bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for optimal results.
-
Reaction Time and Temperature: While low temperatures are crucial for selectivity, the reaction may require sufficient time to go to completion. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature (e.g., to room temperature or slightly above) for a short period might be necessary.
-
Activation of the Substrate: The pyrrolo[2,3-b]pyridine system is an electron-rich heterocycle, but the trifluoromethyl group is strongly electron-withdrawing, which can deactivate the ring towards electrophilic substitution. Ensuring adequate reaction time and a slight excess of the brominating agent can help overcome this.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely used method is the electrophilic bromination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine using a suitable brominating agent, most commonly N-bromosuccinimide (NBS), in an aprotic polar solvent like DMF.[3]
Q2: How can I purify the final product from the side products?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective in separating the desired product from the less polar dibrominated byproducts and the more polar starting material.
Q3: Are there any alternative brominating agents I can use?
While NBS is the most common, other brominating agents such as bromine (Br₂) can be used. However, Br₂ is more reactive and less selective, which can lead to a higher proportion of side products. For more specialized applications, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) could be considered.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Potential Cause | Recommended Preventative Measures |
| Unreacted Starting Material | Incomplete reaction; impure NBS. | Use freshly recrystallized NBS; monitor reaction to completion; consider a slight excess of NBS (1.05-1.1 eq.). |
| Isomeric Monobromo Products | Poor regioselectivity. | Maintain low reaction temperature (0 °C to rt); slow addition of NBS. |
| Dibrominated Products | Excess brominating agent; high reaction temperature. | Use a controlled stoichiometry of NBS (≤ 1.1 eq.); maintain low reaction temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
N-bromosuccinimide (NBS), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1084-1089. [Link]
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(25), 15163-15175. [Link]
- Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3487. [Link]
Sources
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- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Understanding the Degradation of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability-related issues. As a complex heterocyclic molecule, understanding its potential degradation pathways is crucial for ensuring the integrity of your experimental results and the stability of your drug candidates.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] However, the reactivity of this nucleus, combined with the specific substituents of the title compound, can lead to degradation under various conditions.[3][4] This guide is structured to address the most common degradation pathways you may encounter: hydrolytic, oxidative, and photolytic degradation.
I. Hydrolytic Degradation: Troubleshooting Unwanted Reactions in Aqueous Media
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, and this compound is no exception. The presence of both a pyrrole and a pyridine ring suggests potential susceptibility to ring-opening reactions under certain pH conditions.[5]
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an acidic aqueous buffer. What could this be?
A1: This is likely a result of acid-catalyzed hydrolysis. The 7-azaindole ring system, particularly the pyrrole moiety, can be susceptible to acid-mediated hydration and subsequent ring opening. The resulting product would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
Q2: My compound seems to be degrading in my basic formulation buffer. What is the likely degradation product?
A2: In basic conditions, you may observe base-catalyzed hydrolysis. This could potentially lead to the formation of a different set of degradation products compared to acidic conditions. It's important to characterize this new impurity to understand the specific degradation pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak with a shorter retention time in HPLC after exposure to acidic or basic conditions. | Hydrolytic degradation of the pyrrolo[2,3-b]pyridine ring. | 1. Immediately analyze the sample by LC-MS to determine the mass of the new peak. 2. Perform a forced degradation study under controlled pH conditions (see Protocol 1) to confirm the degradation pathway. 3. Adjust the pH of your buffer to a more neutral range if possible. |
| A gradual decrease in the main peak area over time in aqueous solution. | Slow hydrolysis. | 1. Determine the rate of degradation by monitoring the peak area at regular intervals. 2. Consider using a non-aqueous solvent for storage if your experimental design allows. 3. If an aqueous medium is necessary, store solutions at low temperatures (2-8 °C) and protect them from light to minimize degradation. |
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of the core structure.
II. Oxidative Degradation: The Challenge of Air and Peroxides
The electron-rich pyrrole ring in the 7-azaindole structure is a potential site for oxidation.[3][4] This can be a concern when working with solutions exposed to air, or in the presence of oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: I've noticed a yellowing of my compound after it's been sitting on the bench for a few days. Is this a sign of degradation?
A1: Yes, a color change is often an indication of a chemical transformation. In this case, it could be due to oxidation. The formation of N-oxides or other oxidized species on the pyrrolo[2,3-b]pyridine ring system can lead to colored byproducts.
Q2: I'm using hydrogen peroxide in a downstream reaction, but my starting material seems to be degrading before the reaction starts. Why?
A2: Hydrogen peroxide is a strong oxidizing agent and can readily react with the 7-azaindole nucleus. You should consider adding your this compound to the reaction mixture last, or perform the reaction at a lower temperature to minimize this pre-reaction degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, less polar peaks in the HPLC, and a color change in the solid or solution. | Oxidative degradation. | 1. Analyze the sample by LC-MS to identify potential oxidized products (e.g., M+16 for an N-oxide). 2. Purge your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. 3. Add an antioxidant to your formulation if it's compatible with your experimental system. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium, which is often oxygenated. | 1. Prepare fresh solutions of the compound immediately before use. 2. Include a stability check of the compound in the assay medium as part of your experimental controls. |
Potential Oxidative Degradation Pathway
Caption: Potential formation of an N-oxide via oxidation.
III. Photolytic Degradation: The Impact of Light Exposure
Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly UV light.[6] It is crucial to handle and store this compound with this in mind.
Frequently Asked Questions (FAQs)
Q1: My results are not reproducible, and I've noticed that the experiments performed on sunnier days give different results. Could this be related to my compound?
A1: This is a strong indication of photolytic degradation. Exposure to ambient light, especially direct sunlight, can provide the energy needed to induce photochemical reactions, leading to the degradation of your compound and inconsistent results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| A rapid decrease in the main peak area and the appearance of multiple new peaks in HPLC after exposure to light. | Photolytic degradation. | 1. Protect all solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions whenever possible. 3. Perform a photostability study (see Protocol 2) to understand the compound's sensitivity to light. |
IV. Experimental Protocols
To systematically investigate the stability of this compound, forced degradation studies are recommended.[6][7][8][9] These studies involve exposing the compound to stress conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Photolytic Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Exposure:
-
Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light (e.g., an option 2 light source as per ICH Q1B guidelines).
-
Simultaneously, place a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
-
Sampling: At appropriate time intervals, withdraw aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
Analytical Method: Stability-Indicating HPLC-UV/MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and mass spectrometry for peak identification.
V. Summary of Potential Degradation
The following table summarizes the likely degradation pathways and the conditions that promote them:
| Degradation Pathway | Stress Condition | Potential Products |
| Hydrolysis | Acidic or basic pH, elevated temperature | Ring-opened products |
| Oxidation | Presence of oxygen, oxidizing agents (e.g., H₂O₂) | N-oxides, other oxidized species |
| Photolysis | Exposure to UV and/or visible light | Various photoproducts |
This technical support guide provides a framework for understanding and investigating the potential degradation pathways of this compound. By being aware of these potential issues and by employing systematic studies to investigate them, you can ensure the quality and reliability of your research.
References
- Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines). Current Organic Chemistry, 5(5), 471-506.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.).
- BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
- National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- Research Journal of Pharmacy and Technology. (2021). A Review: Stability Indicating Forced Degradation Studies.
- MedCrave online. (2016). Forced Degradation Studies.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Enhancing the Solubility of 1H-Pyrrolo[2,3-b]pyridine Derivatives for Biological Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure your compounds remain in solution, leading to reliable and reproducible results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my 1H-pyrrolo[2,3-b]pyridine derivatives so poorly soluble in aqueous buffers?
A1: The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, particularly for kinase inhibitors.[1][2][3] However, its inherent chemical nature contributes to low aqueous solubility. The fused aromatic ring system is planar and hydrophobic, promoting strong crystal lattice packing (high melting point) which requires significant energy to overcome for dissolution. Furthermore, the pyrrole-like NH group and the pyridine nitrogen can participate in intermolecular hydrogen bonding in the solid state, further stabilizing the crystal form over the dissolved state. Many derivatives in development are lipophilic, a property often required for biological activity (e.g., entering the ATP-binding pocket of a kinase), but this exacerbates poor aqueous solubility.[4][5]
Q2: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A2: This is a classic and common problem known as solvent-shift precipitation. Your compound is soluble in the neat organic solvent (DMSO), but as you introduce it into the aqueous buffer, the overall solvent environment becomes progressively less favorable.[6] DMSO is a powerful aprotic solvent, but when diluted, its ability to keep a lipophilic compound solubilized dramatically decreases. The compound "crashes out" when its concentration exceeds its kinetic solubility limit in the final DMSO/aqueous buffer mixture.[7]
Immediate Troubleshooting Steps:
-
Lower the Final Compound Concentration: You may be working at a concentration that is simply too high for the compound's solubility profile.
-
Reduce the Final DMSO Concentration (Counterintuitively): While DMSO is the stock solvent, high final concentrations (>1-2%) can be toxic to cells or inhibit enzyme activity. However, very low final DMSO concentrations (<0.1%) may not be sufficient to act as a co-solvent. There is often an optimal range.
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. This creates localized high concentrations that trigger precipitation. Instead, perform a serial dilution, first diluting the stock into an intermediate solution that might contain a higher percentage of co-solvent or other excipients before the final dilution into the assay medium.[7][8]
Q3: What are the primary strategies I can use to improve the solubility of my compound for an in vitro assay?
A3: There are several effective strategies, which can be used alone or in combination. The choice depends on the physicochemical properties of your specific derivative and the tolerance of your biological assay. The main approaches include:
-
pH Adjustment: For ionizable compounds, altering the pH can dramatically increase solubility.[]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10][11]
-
Inclusion Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.[12]
-
Formulation as a Nanosuspension: For more advanced applications, creating a nanosuspension can improve dissolution rate and saturation solubility.[13][14][15]
The following workflow provides a decision-making framework for selecting an appropriate strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My compound is a weak base, but simply lowering the buffer pH isn't working or is incompatible with my cell-based assay.
Cause & Scientific Rationale: The 1H-pyrrolo[2,3-b]pyridine scaffold contains two nitrogen atoms that can be protonated. The pyridine nitrogen (N-7) is generally the more basic site.[16][17] Protonating this nitrogen to form a cationic salt can significantly increase aqueous solubility. However, the pH required to achieve full protonation might be too low (e.g., pH < 4) for many biological systems, which typically require a pH range of 6.8-7.6. Forcing a low pH can stress or kill cells, or denature proteins.
Solution: The Salt-Out/pH-Shift Method This method allows you to dissolve the compound at a low pH where it is soluble and then carefully neutralize it to the final assay pH, ideally keeping it in a supersaturated but kinetically stable state for the duration of the assay.
Experimental Protocol: pH-Shift Solubilization
-
Prepare an Acidic Stock: Dissolve the compound in an acidic aqueous solution (e.g., 10-50 mM HCl, pH ~2-3) to create a concentrated stock solution (e.g., 10 mM). Confirm visually that it is fully dissolved.
-
Prepare Assay Buffer: Use your standard biological buffer (e.g., PBS, DMEM, HEPES) at the desired final pH (e.g., 7.4).
-
Dilution & Neutralization: Vigorously vortex the assay buffer. While vortexing, add the acidic stock solution dropwise to achieve the final desired compound concentration. The buffer's capacity should neutralize the small amount of acid added, bringing the final pH very close to the original buffer pH.
-
Immediate Use: Use this final solution immediately in your assay. The compound may be in a temporarily supersaturated state and could precipitate over time.
Self-Validation:
-
pH Check: Measure the pH of the final solution to ensure it is within the acceptable range for your assay.
-
Visual Inspection: Check for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and at the end of the assay incubation period.
Problem 2: I need to use a co-solvent, but I'm not sure which one to choose or how much my assay can tolerate.
Cause & Scientific Rationale: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) increase solubility by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic compound.[][18] They disrupt the highly ordered hydrogen-bonding network of water that would otherwise exclude the non-polar solute.[] However, these same properties can cause them to interfere with biological systems by denaturing proteins, disrupting cell membranes, or directly inhibiting enzyme activity.[6]
Solution: Co-solvent Screening and Assay Tolerance Testing
First, select a co-solvent based on your compound's properties and assay type.
| Co-solvent | Key Properties & Use Cases | Typical Assay Conc. Limits |
| DMSO | Strong aprotic solvent. Good for initial stock solutions. | < 0.5% for most cell-based assays; up to 2-5% for some biochemical assays. |
| Ethanol | Protic solvent, less denaturing than methanol. | < 1% for most cell-based assays. |
| PEG 400 | Low-molecular-weight polymer. Less toxic than smaller alcohols. | Can often be used at 1-5% or higher, but viscosity increases. |
| Glycerol | Viscous cryoprotectant. Can stabilize proteins. | Often well-tolerated up to 5-10%, but high viscosity is a factor.[6] |
Experimental Protocol: Determining Assay Tolerance
-
Prepare Vehicle Controls: Prepare your complete assay medium containing several concentrations of the co-solvent you intend to use (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO). Do not add your compound.
-
Run the Assay: Run your biological assay (e.g., cell viability, enzyme kinetics) with these vehicle-only controls alongside a "no-solvent" control.
-
Analyze the Results: Determine the highest concentration of the co-solvent that does not significantly impact your assay's readout (e.g., >95% cell viability, <10% change in enzyme activity). This is your maximum tolerable co-solvent concentration.
Caption: Critical precipitation points during stock solution dilution.
Problem 3: Co-solvents and pH adjustment are not sufficient or are incompatible with my assay. What's next?
Cause & Scientific Rationale: For extremely "brick-dust" like compounds, simple methods may fail. Cyclodextrins (CDs) are an excellent alternative. These are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] A poorly soluble drug can partition into this non-polar cavity, forming an "inclusion complex."[19][20] This complex as a whole is water-soluble due to the CD's hydrophilic outer surface, effectively shuttling the drug into the aqueous phase.[12][21]
Solution: Formulation with Cyclodextrins
Modified CDs are generally preferred in research due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.
| Cyclodextrin Type | Key Features |
| β-Cyclodextrin (βCD) | Parent CD. Lower aqueous solubility can be limiting. |
| Hydroxypropyl-β-CD (HPβCD) | High aqueous solubility, well-established safety profile. A very common choice.[21] |
| Sulfobutylether-β-CD (SBEβCD) | Negatively charged. Can offer very high solubility enhancement, especially for cationic compounds.[20] |
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare CD Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HPβCD) in your assay buffer. Warming slightly may be required to fully dissolve the CD.
-
Add Compound: Add the solid powder of your 1H-pyrrolo[2,3-b]pyridine derivative directly to the CD solution to achieve a concentration slightly higher than your target.
-
Equilibrate: Agitate the mixture (e.g., vortex, sonicate, shake at room temperature) for several hours (4-24h) to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge or filter the solution (e.g., using a 0.22 µm syringe filter) to remove any remaining undissolved solid.
-
Determine Concentration: The clear supernatant is your stock solution. You must determine the actual concentration of the dissolved compound analytically (e.g., via HPLC-UV or LC-MS) as it will likely be lower than the nominal concentration added.[22] This is a critical self-validating step.
References
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.).
- Stanekzai, A., Vikrant, & CK Sudhakar. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
- NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (n.d.).
- Jánoska, Á., Szabó, Z.-I., Szőcs, L., Fiser, B., & Tóth, G. (2026). Cyclodextrin complexation of selected tyrosine kinase inhibitors. Journal of Pharmaceutical and Biomedical Analysis.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
- Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Deriv
- Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. (n.d.). RSC Publishing.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018).
- Co-solvent: Significance and symbolism. (2025). ScienceDirect.
- pH Adjustment and Co-Solvent Optimiz
- Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.).
- Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. (n.d.). Benchchem.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.).
- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
- Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. (n.d.). Benchchem.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Advances.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.).
- Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. (2019). Journal of Drug Delivery and Therapeutics.
- NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery.
- On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.).
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
Sources
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- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
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- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Reaction Mechanisms in Pyrrolopyridine Synthesis
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrolopyridine synthesis. Here, we address common challenges encountered during experimental work, providing in-depth mechanistic explanations and actionable troubleshooting strategies to enhance your synthetic success.
Section 1: Low Yield and Incomplete Reactions
Low product yield is one of the most frequent challenges in organic synthesis. The issue can often be traced back to suboptimal reaction conditions, purity of starting materials, or inherent mechanistic hurdles. Below we dissect common causes and provide targeted solutions.
FAQ 1: My Pictet-Spengler reaction for pyrrolopyridine synthesis is showing low conversion. What are the likely mechanistic causes and how can I improve the yield?
Answer:
The Pictet-Spengler reaction is a powerful tool for constructing the pyrrolopyridine core, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure.[1][2] Low conversion often points to issues with the key mechanistic steps: iminium ion formation and electrophilic attack.
Potential Mechanistic Issues:
-
Insufficient Electrophilicity of the Iminium Ion: The rate-determining step is often the cyclization, which depends on the electrophilicity of the iminium ion formed in situ.[1] If the imine is not sufficiently activated, the reaction will stall.
-
Low Nucleophilicity of the Pyrrole Ring: The success of the intramolecular cyclization hinges on the nucleophilic character of the pyrrole ring. Electron-withdrawing groups on the pyrrole can deactivate it, hindering the reaction.[1]
-
Reversibility of the Initial Condensation: The initial formation of the Schiff base is a reversible reaction. If water is not effectively removed, the equilibrium may favor the starting materials.
Troubleshooting Protocol:
-
Enhance Catalyst Acidity: A stronger acid can more effectively protonate the imine to form the more electrophilic iminium ion. Consider switching from a weaker acid like acetic acid to a stronger one like trifluoroacetic acid (TFA) or using a Lewis acid such as BF₃·OEt₂.[3]
-
Optimize Solvent and Temperature: While traditionally performed in protic solvents with heating, some Pictet-Spengler reactions proceed in higher yields in aprotic media.[1] Water can inhibit the reaction, so using dry solvents is crucial.[4] Experiment with a range of temperatures; while higher temperatures can overcome activation barriers, they can also lead to side product formation.
-
Modify the Substrate: If possible, introducing electron-donating groups on the pyrrole ring can increase its nucleophilicity and facilitate the cyclization step.[3]
-
Water Removal: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.
Visualizing the Pictet-Spengler Mechanism
Caption: Key steps in the Pictet-Spengler synthesis of pyrrolopyridines.
FAQ 2: I am attempting a transition-metal catalyzed cross-coupling to build my pyrrolopyridine scaffold, but the reaction is sluggish and gives a low yield. What should I investigate?
Answer:
Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are invaluable for forming C-C and C-N bonds in pyrrolopyridine synthesis.[5][6] Sluggish reactions and low yields can often be attributed to catalyst deactivation, improper ligand choice, or substrate-related issues.
Potential Mechanistic Issues:
-
Catalyst Deactivation: The active catalytic species can be deactivated through various pathways, including oxidation of the metal center, ligand degradation, or formation of inactive metal complexes.[7][8]
-
Inefficient Oxidative Addition or Reductive Elimination: These are crucial steps in the catalytic cycle. The electronic properties of the substrates and the chosen ligand can significantly impact the efficiency of these steps.[9]
-
Substrate Purity: Impurities in the starting materials, such as water or other nucleophiles, can poison the catalyst.[10]
Troubleshooting Protocol:
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Inappropriate ligand or metal precursor. | Screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbenes) and palladium or copper sources.[5] |
| Solvent | Poor solubility of reagents; presence of water. | Use anhydrous solvents and consider solvent systems that ensure all components are fully dissolved.[4][5] |
| Base | Incorrect base strength or poor solubility. | The choice of base is critical. Screen inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU). |
| Temperature | Suboptimal for catalytic turnover. | Systematically vary the reaction temperature. Some catalytic systems require higher temperatures to be effective. |
| Atmosphere | Presence of oxygen deactivating the catalyst. | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[6] |
Visualizing the Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Section 2: Formation of Unexpected Side Products
The isolation of unexpected side products can be a significant hurdle, complicating purification and reducing the yield of the desired pyrrolopyridine. Understanding the mechanistic origins of these byproducts is key to mitigating their formation.
FAQ 3: In my aza-Diels-Alder reaction to form a pyrrolopyridine, I'm observing significant amounts of a rearranged isomer. What is the likely cause?
Answer:
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing nitrogen-containing six-membered rings.[11] The formation of rearranged isomers often points to a lack of regioselectivity in the cycloaddition step or subsequent isomerization of the initial adduct.
Potential Mechanistic Issues:
-
Poor Regiocontrol: The regiochemical outcome of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. A mismatch in the frontier molecular orbitals can lead to a mixture of regioisomers.[12]
-
Post-Cycloaddition Rearrangement: The initially formed cycloadduct may be kinetically favored but thermodynamically unstable, leading to rearrangement to a more stable isomer under the reaction conditions.
-
Stepwise vs. Concerted Mechanism: While many Diels-Alder reactions are concerted, some aza-Diels-Alder reactions can proceed through a stepwise mechanism involving a charged intermediate, which can be prone to rearrangement.[13]
Troubleshooting Protocol:
-
Employ a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering the energy of the LUMO and enhancing the regioselectivity of the reaction. Screen various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and monitor the product distribution.[14]
-
Modify Electronic Properties: Altering the substituents on the diene or dienophile can influence the regiochemical outcome. For example, adding an electron-withdrawing group to the dienophile can direct the cycloaddition.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the kinetically controlled product and prevent subsequent thermal rearrangement.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
FAQ 4: My reaction is producing a significant amount of tar-like material, making purification difficult. What steps can I take to minimize this?
Answer:
Tar formation is a common issue, particularly in reactions that involve strong acids or high temperatures.[15] It typically arises from polymerization or degradation of starting materials, intermediates, or the final product.
Troubleshooting Protocol:
-
Control Temperature: Localized overheating can accelerate decomposition pathways. Ensure efficient stirring and consider slower addition of reagents to manage any exotherms.[15]
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Protect Reactive Functional Groups: If your substrates contain sensitive functional groups, consider using protecting groups to prevent them from participating in side reactions.
-
Scavengers: In some cases, adding a scavenger can trap reactive intermediates that lead to polymerization. For example, radical inhibitors can be used if a radical-mediated decomposition is suspected.
-
Purity of Reagents: Ensure that reagents, especially aldehydes, are free from acidic impurities that can catalyze polymerization. Distillation or purification of reagents before use may be necessary.[16]
Section 3: Purification Challenges
Even with a successful reaction, isolating the pure pyrrolopyridine can be challenging. The following section addresses common purification hurdles.
FAQ 5: I am struggling to separate my pyrrolopyridine product from a closely-related impurity by column chromatography. What alternative purification strategies can I employ?
Answer:
When standard silica gel chromatography fails to provide adequate separation, a multi-pronged approach to purification is often necessary.
Alternative Purification Strategies:
| Method | Principle | When to Use |
| Recrystallization | Difference in solubility of the product and impurity in a given solvent system. | When the product is a solid and a suitable solvent system can be found. |
| Preparative HPLC | High-resolution separation based on polarity differences. | For challenging separations of structurally similar compounds. |
| Acid-Base Extraction | Exploits differences in the pKa of the product and impurities. | If the product and impurity have different acidic or basic properties. |
| Derivatization | Temporarily modify a functional group to alter polarity, then remove the modifying group after separation. | When a reactive handle is available on the product or impurity. |
| Alternative Stationary Phases | Use of alumina, C18 (reverse-phase), or ion-exchange resins for chromatography. | When silica gel does not provide sufficient selectivity. |
Step-by-Step Protocol for Developing a Recrystallization Procedure:
-
Solvent Screening: Test the solubility of the impure solid in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and at reflux. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Solvent Pair System: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at reflux and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Cooling and Crystallization: Allow the saturated solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
This technical support guide provides a framework for addressing common challenges in pyrrolopyridine synthesis. By understanding the underlying reaction mechanisms, researchers can make informed decisions to troubleshoot and optimize their synthetic routes, ultimately leading to higher yields and purer products.
References
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH
- Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis - Benchchem
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridiz
- Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.GOV
- Pyrrole synthesis - Organic Chemistry Portal
- What are some common causes of low reaction yields? : r/Chempros - Reddit
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH
- Purification of crude pyrroles - US5502213A - Google P
- Pictet–Spengler reaction - Wikipedia
- Transition Metal-Catalyzed Synthesis of Pyrroles
- Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF - ResearchG
- Proposed mechanisms for transition metal-catalyzed synthesis of pyrrole...
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI
- Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl
- Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines - DSpace@MIT
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges
- Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing)
- Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC - NIH
- Pictet-Spengler Reaction - J&K Scientific LLC
- Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various n
- Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associ
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
- [An Update on the Synthesis of Pyrrolo[17][18]benzodiazepines - MDPI]([Link])
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH
- (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction
- Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PubMed
- Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communic
- Pictet-Spengler reaction - Name-Reaction.com
- Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - MDPI
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
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common mistakes in the synthesis of pyrrolopyrazine derivatives and how to avoid them
Welcome to the technical support center for the synthesis of pyrrolopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrrolopyrazines are prevalent in numerous biologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrrolopyrazine derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
One of the most frequent challenges in organic synthesis is a lower-than-expected yield of the desired product.[4] In the context of pyrrolopyrazine synthesis, this can stem from a variety of factors related to reaction conditions and starting materials.
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?
Answer: A low or nonexistent yield in pyrrolopyrazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | Many reactions for forming pyrazine rings, such as the Maillard reaction, are highly temperature-dependent.[1][5] Insufficient heat may not provide the necessary activation energy, while excessive heat can lead to degradation of reactants or products.[5] | Systematically screen a range of temperatures. Start with the literature-reported temperature and then vary it in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation versus byproduct formation. |
| Incorrect pH | The pH of the reaction medium can significantly influence the reaction rate and pathway. For instance, in Knorr-type pyrrole syntheses, pH control is critical to prevent the undesired dimerization of α-amino carbonyl intermediates into pyrazines.[6] | Measure and adjust the pH of your reaction mixture. For reactions sensitive to pH, consider using a buffer system to maintain a stable pH throughout the reaction. The optimal pH will depend on the specific synthetic route. |
| Poor Quality of Reagents | The purity of starting materials, including amino acids, reducing sugars, or aryl halides, is paramount. Impurities can interfere with the reaction or lead to the formation of side products. | Ensure all reagents are of high purity. If necessary, purify starting materials before use. For moisture-sensitive reactions, ensure solvents and reagents are anhydrous. |
| Suboptimal Catalyst or Ligand | In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of catalyst, precatalyst, and ligand is critical.[7][8][9] An inappropriate catalyst/ligand system can lead to slow or no reaction. | Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XantPhos, S-Phos). The choice of ligand can significantly impact the reaction's success, especially with challenging substrates like aryl chlorides.[9][10] |
| Inefficient Base | The choice and strength of the base are crucial in many pyrrolopyrazine syntheses. For example, in Buchwald-Hartwig aminations, the base facilitates the deprotonation of the amine and the catalyst regeneration cycle.[7] | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, DBU). The solubility and strength of the base can have a profound effect on the reaction outcome.[10] |
| Atmospheric Conditions | Many organometallic reactions, particularly those involving palladium catalysts, are sensitive to oxygen.[9] Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas solvents prior to use. |
Experimental Protocol: General Procedure for Optimizing a Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% XantPhos).
-
Solvent and Base: Add the degassed solvent (e.g., toluene or dioxane) and the base (e.g., 2.0 equiv NaOtBu).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Formation of Significant Side Products
The formation of unintended byproducts is a common problem that complicates purification and reduces the yield of the desired pyrrolopyrazine derivative.
Question: My reaction is producing a complex mixture of products, making it difficult to isolate the desired compound. What are the common side reactions and how can I suppress them?
Answer: Side product formation is often a result of competing reaction pathways or the degradation of starting materials or products. Understanding the potential side reactions for your specific synthetic route is key to minimizing their formation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Synthetic Route | Explanation | Mitigation Strategy |
| Hydrodehalogenation | Buchwald-Hartwig Amination | The aryl halide is reduced to the corresponding arene, consuming the starting material. This can be a significant side reaction, especially with electron-rich aryl halides or when using certain catalyst systems.[7] | Optimize the ligand and base combination. Sterically hindered ligands can sometimes suppress this side reaction. Ensure anhydrous conditions, as water can be a proton source. |
| Dimerization of α-amino ketones | Knorr Pyrrole Synthesis | The α-amino ketone intermediate can undergo oxidative dimerization to form a pyrazine byproduct instead of condensing with the β-keto ester to form the desired pyrrole.[6] | Adjusting the pH to be more acidic (around pH 5) can favor the Knorr condensation over dimerization.[6] |
| Homocoupling of Aryl Halides | Suzuki and other Cross-Coupling Reactions | The aryl halide can couple with itself to form a biaryl byproduct. | Optimize the reaction conditions, particularly the catalyst and ligand. Ensure the stoichiometry of the coupling partners is correct. |
| Isomerization | Base-catalyzed cyclizations | In the synthesis of dihydropyrrolo[1,2-a]pyrazinones, base-catalyzed ring closure can lead to a mixture of endo and exo double bond isomers.[11] | The thermodynamically more stable endo-isomer is often favored with longer reaction times or at higher temperatures. Isomerization of the exo-isomer to the endo-isomer can sometimes be achieved under specific conditions (e.g., microwave heating with an acid).[11] |
Visualization of a Common Side Reaction:
Caption: Fig. 1: Competing Pathways in Buchwald-Hartwig Amination.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrrolopyrazine derivative can be challenging.
Question: I am having trouble purifying my product. It is co-eluting with starting materials or byproducts on the chromatography column. What purification strategies can I employ?
Answer: Purification challenges often arise from the similar polarities of the product and impurities. A multi-pronged approach to purification is often necessary.
Purification Strategies:
| Strategy | Description | When to Use |
| Recrystallization | This technique relies on the differential solubility of the product and impurities in a given solvent system at different temperatures. | When the product is a solid and a suitable solvent system can be identified where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble. |
| Acid-Base Extraction | If your product or impurities contain acidic or basic functional groups, you can use acid-base extraction to separate them. For example, a basic pyrrolopyrazine can be extracted into an aqueous acidic layer, leaving neutral impurities in the organic layer. | When there is a significant difference in the pKa of the product and the impurities. |
| Chromatography Optimization | Standard silica gel chromatography may not always be sufficient. Consider using different stationary phases (e.g., alumina, C18 reverse-phase) or different solvent systems. Gradient elution can also improve separation. | When compounds have very similar polarities. |
| Derivatization | In some cases, it may be easier to purify a derivative of your product. For example, if your product has a free amine, you could protect it as a Boc-carbamate, purify the protected compound, and then deprotect it. | As a last resort when other purification methods fail. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of pyrrolopyrazine derivatives.
Q1: What are the most common synthetic routes to pyrrolopyrazine derivatives?
A1: Several synthetic strategies are employed to construct the pyrrolopyrazine core.[1] Some of the most common include:
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, which can be a precursor to certain pyrrolopyrazines.[12][13][14][15][16]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used to construct the pyrazine ring by coupling an amine with a dihalo- or haloaminopyrrole.[7][8][17]
-
Condensation Reactions: The condensation of α-dicarbonyl compounds with 1,2-diamines is a classical method for pyrazine synthesis.[6] Modifications of this approach are used for pyrrolopyrazine synthesis.
-
Cyclization of N-substituted Pyrrole Derivatives: Various cyclization strategies starting from appropriately substituted pyrroles are also common.[11][18]
Q2: How do I choose the right starting materials for my desired pyrrolopyrazine derivative?
A2: The choice of starting materials is dictated by the desired substitution pattern on the final pyrrolopyrazine ring. Retrosynthetic analysis is a useful tool for planning your synthesis. For example, if you are planning a synthesis via a Buchwald-Hartwig amination, you would need a suitably substituted dihalopyrrole and an appropriate amine.
Q3: What are the key considerations for scaling up the synthesis of a pyrrolopyrazine derivative?
A3: Scaling up a reaction from the lab bench to a pilot plant or manufacturing scale presents several challenges.[19][20] Key considerations include:
-
Safety: Exothermic reactions need to be carefully managed to prevent thermal runaway.[20]
-
Reagent Addition: The rate of addition of reagents can be critical for controlling the reaction temperature and minimizing side product formation.
-
Mixing: Efficient mixing becomes more challenging in larger reactors.
-
Workup and Purification: Extraction and chromatography techniques that are straightforward on a small scale can be difficult and costly to implement on a large scale.
-
Cost of Goods: The cost of reagents, solvents, and catalysts becomes a significant factor at a larger scale.
Q4: What are some common issues in the characterization of pyrrolopyrazine derivatives?
A4: The characterization of novel pyrrolopyrazine derivatives is essential to confirm their structure and purity. Common characterization techniques include NMR, mass spectrometry, and HRMS.[21] Some potential issues include:
-
NMR Spectroscopy: Broad peaks in the ¹H NMR spectrum can sometimes be observed due to tautomerism or slow rotation around certain bonds.
-
Mass Spectrometry: Pyrrolopyrazines are generally stable, but fragmentation patterns in the mass spectrum should be carefully analyzed to confirm the structure.
-
Purity Analysis: It is crucial to use multiple analytical techniques (e.g., HPLC, elemental analysis) to confirm the purity of the final compound, as minor impurities may not be visible by NMR alone.
Visualization of a General Synthetic Workflow:
Caption: Fig. 2: General Workflow for Pyrrolopyrazine Synthesis.
References
- O’Reilly, E., et al. (2015). Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. ChemCatChem.
- Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Amino Acids.
- ResearchGate (n.d.). Optimization of the reaction conditions.
- Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
- Movassaghi, M., & Hunt, D. K. (2021). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC.
- MDPI (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
- MDPI (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
- ResearchGate (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine from pyrrole.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- PubMed (2016). β-Pyrrolopyrazino Annulated Corroles via a Pictet-Spengler Approach.
- PubMed (2019). The Buchwald-Hartwig Amination After 25 Years.
- Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
- ResearchGate (n.d.). Optimization of the Reaction Conditions.
- PubMed (2020). The Pictet-Spengler Reaction Updates Its Habits.
- Reddit (2025). Help with Low Yield Synthesis.
- Royal Society of Chemistry (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement.
- Semantic Scholar (n.d.). Buchwald–Hartwig reaction: an update.
- ResearchGate (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- MDPI (2020). The Pictet-Spengler Reaction Updates Its Habits.
- Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- SciSpace (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis.
- ResearchGate (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies.
- PubMed Central (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ResearchGate (n.d.). Scalable synthesis of pyrazine-linked conjugated microporous polymers for high-performance proton conduction.
- PubMed (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.
- ResearchGate (n.d.). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction.
- National Center for Biotechnology Information (2021). Synthetic strategies for pyrrolo[2,1-f][6][23][24]triazine: the parent moiety of antiviral drug remdesivir.
- Moroccan Journal of Chemistry (2022). Chemical Transformation of Pyrazine Derivatives.
- ResearchGate (2025). A comprehensive review on the synthesis and functionalization of pyrrolopyrazines and its derivatives.
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- 15. researchgate.net [researchgate.net]
- 16. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 17. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 18. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with Trifluoromethyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding assay interference caused by trifluoromethyl (CF₃) containing compounds. The unique physicochemical properties imparted by the CF₃ group, while beneficial for improving metabolic stability and binding affinity, can also introduce significant challenges in biochemical and cell-based assays.[1][2][3] This resource is designed to help you identify, understand, and mitigate these artifacts to ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with trifluoromethylated compounds.
Q1: Why is my trifluoromethyl compound showing activity in multiple, unrelated assays?
This is a classic sign of a Pan-Assay Interference Compound (PAINS).[4][5][6] Trifluoromethyl groups, due to their strong electron-withdrawing nature, can be part of substructures that react non-specifically with various biological targets.[2][7] Such compounds are not true "hits" but rather frequent flyers in high-throughput screens. It is crucial to perform counter-screens and orthogonal assays to rule out non-specific activity.
Q2: My compound's IC₅₀ value is not reproducible and seems to get more potent with longer pre-incubation times. What could be the cause?
This behavior strongly suggests time-dependent inhibition, possibly due to the formation of a reactive metabolite or direct covalent modification of the target protein.[8] The CF₃ group can activate an adjacent aromatic ring, making it susceptible to metabolic activation (e.g., by liver microsomes) into a reactive electrophilic species.[9] This reactive intermediate can then covalently bind to nucleophilic residues (like cysteine) on the target protein, leading to irreversible inhibition.
Q3: I'm seeing a high background signal or quenching in my fluorescence-based assay. Could my CF₃ compound be the culprit?
Yes. While not as common as reactivity-based interference, some trifluoromethyl-containing compounds can interfere with optical detection methods.[10][11] This can happen through two primary mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, emitting light that overlaps with the detection wavelength of your assay fluorophore.[10][11]
-
Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the detectable signal.[10][11]
Q4: My assay results are inconsistent, especially when I use different batches of the compound. Why?
This could point to compound instability or the presence of a reactive impurity. Trifluoromethylated compounds, particularly those with certain adjacent functional groups, can be unstable under specific pH, light, or redox conditions. Degradation could lead to a loss of activity or the formation of an interfering species. It is essential to confirm the identity and purity of each batch via methods like LC-MS and NMR.
II. In-Depth Troubleshooting Guides
When the FAQs don't resolve the issue, a more systematic approach is required. These guides provide a logical framework and detailed protocols to diagnose and solve complex interference problems.
Guide 1: Investigating Non-Specific Reactivity and Covalent Modification
The strong electron-withdrawing nature of the CF₃ group can render a molecule electrophilic, making it susceptible to nucleophilic attack from amino acid residues like cysteine, lysine, or histidine.[12][13] This can lead to covalent modification of proteins and false-positive results.[14]
Logical Troubleshooting Workflow
This workflow helps determine if your compound is a suspected covalent modifier.
Caption: Workflow to diagnose potential covalent modification.
Experimental Protocol 1: DTT/GSH Competition Assay
This experiment assesses the thiol-reactivity of a compound. Dithiothreitol (DTT) or Glutathione (GSH) are strong nucleophiles that will compete with cysteine residues on the target protein for reaction with an electrophilic compound.
Objective: To determine if the compound's activity is sensitive to the presence of a competing nucleophile.
Methodology:
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a parallel assay buffer containing a high concentration of DTT or GSH (e.g., 10 mM). Note: Ensure this concentration does not interfere with your assay readout on its own.
-
Prepare serial dilutions of your trifluoromethyl compound.
-
-
Assay Procedure:
-
Run two parallel dose-response experiments.
-
Plate 1 (Control): Perform the assay under your standard protocol using the standard assay buffer.
-
Plate 2 (Competition): Perform the assay using the buffer containing DTT or GSH.
-
Ensure all other assay components (enzyme, substrate, etc.) and incubation times are identical.
-
-
Data Analysis:
-
Calculate the IC₅₀ values from both experiments.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of DTT/GSH strongly suggests that your compound is reacting with thiols.[8]
-
| Condition | Expected IC₅₀ for Thiol-Reactive Compound | Interpretation |
| Standard Buffer | 1 µM | Baseline activity |
| Buffer + 10 mM DTT | >10 µM | Compound is likely reacting with DTT instead of the target, indicating thiol reactivity.[8] |
| Buffer + 10 mM DTT | ~1 µM | Compound is likely not a thiol-reactive covalent modifier. |
Guide 2: Detecting Interference from Reactive Metabolites
Many drug candidates fail due to the formation of reactive metabolites, which can cause idiosyncratic adverse drug reactions.[15] The CF₃ group can influence the metabolic fate of a compound. Assays incorporating a metabolic system, such as human liver microsomes (HLM), are essential for identifying this liability early.[9]
Experimental Protocol 2: Glutathione (GSH) Trapping Assay with Liver Microsomes
This assay is the gold standard for identifying the formation of electrophilic, reactive metabolites.[9][16] If a reactive metabolite is formed by microsomal enzymes (e.g., Cytochrome P450s), it will be "trapped" by the abundant nucleophile GSH, forming a stable adduct that can be detected by LC-MS.[15][17]
Objective: To detect the formation of reactive metabolites that can be trapped by glutathione.
Methodology:
-
Incubation Setup: Prepare four types of incubations in parallel:
-
A (Complete System): Compound + HLM + NADPH (cofactor) + GSH
-
B (No Cofactor): Compound + HLM + GSH (Control to rule out non-NADPH dependent reactions)
-
C (No Microsomes): Compound + NADPH + GSH (Control to rule out direct reaction with GSH or instability)
-
D (No GSH): Compound + HLM + NADPH (Control to observe metabolite profile without trapping)
-
-
Reagent Concentrations (Typical):
-
Test Compound: 10-50 µM
-
Human Liver Microsomes (HLM): 0.5-1.0 mg/mL
-
NADPH: 1 mM
-
GSH: 5-10 mM
-
Buffer: Potassium Phosphate Buffer, pH 7.4
-
-
Procedure:
-
Pre-warm all components (except NADPH) to 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Positive Result: A peak corresponding to the GSH adduct mass is observed in reaction A but is absent or significantly lower in control reactions B and C . This confirms the NADPH- and enzyme-dependent formation of a reactive metabolite.
-
Caption: Workflow of a Glutathione (GSH) trapping assay.
Guide 3: Mitigating Optical Interference
For fluorescence or absorbance-based assays, it is critical to rule out direct compound interference with the readout technology.
Experimental Protocol 3: Matrix Interference Check
Objective: To determine if the compound is autofluorescent or causes quenching under assay conditions.
Methodology:
-
Prepare Reagents:
-
Prepare your complete assay buffer, including all components except the biological target (e.g., the enzyme or cells).
-
Prepare a serial dilution of your trifluoromethyl compound in the assay buffer.
-
-
Procedure:
-
Add the compound dilutions to a microplate.
-
For a fluorescence assay, include a control well with the fluorogenic substrate or product to measure quenching.
-
Read the plate on the same instrument with the same filter settings used for the primary assay.
-
-
Data Analysis:
-
Autofluorescence: A dose-dependent increase in signal in the wells containing only the compound and buffer indicates autofluorescence.
-
Quenching: A dose-dependent decrease in the signal from the control fluorophore indicates quenching.
-
Mitigation: If interference is confirmed, consider switching to an orthogonal assay with a different detection method (e.g., luminescence, mass spectrometry) or using kinetic readouts where the stable background from the compound can be subtracted.[11]
-
III. Summary and Best Practices
Dealing with assay interference from trifluoromethyl compounds requires a proactive and systematic approach.
-
Be Skeptical of Promiscuous Hits: If a compound is active across multiple assays, suspect it is a PAIN until proven otherwise.[6][18]
-
Employ a Standard Panel of Counter-Screens: Routinely run assays for thiol reactivity (DTT/GSH challenge) and optical interference for all hits from fluorescence-based screens.
-
Characterize Hits Early: Before committing significant resources, confirm the identity, purity, and stability of your active compounds.
-
Use Orthogonal Assays: Validate primary hits using a secondary assay that has a different mechanism or detection technology. This is the most robust method for confirming true biological activity.
By implementing these troubleshooting guides and best practices, researchers can confidently distinguish true hits from artifacts, saving valuable time and resources in the drug discovery process.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Interference from Biological Samples in Assays.
- abinScience. (2025). ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
- PubMed. (n.d.). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss.
- myadlm.org. (2015). How to Detect and Solve Immunoassay Interference.
- ACS Publications. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins.
- MB - About. (n.d.). Assay Troubleshooting.
- Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- ACS Publications. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology.
- RSC Publishing. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes.
- Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts.
- ResearchGate. (n.d.). Selected examples of the trifluoromethylation of Cys‐containing...
- Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human).
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
- ResearchGate. (2025). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research.
- ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- PubMed. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry.
- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. PMC.
- ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
- NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
- NIH. (n.d.). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC.
- NIH. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC.
- Semantic Scholar. (2017). Research progress on trifluoromethyl-based radical reaction process.
- PubMed Central. (n.d.). Interferences in Immunoassay.
- PubMed. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research.
- PubMed. (1977). Posttranslational covalent modification of proteins.
- American Chemical Society. (n.d.). The Journal of Organic Chemistry.
- NIH. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC.
- ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and....
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- RSC Publishing. (n.d.). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers.
- PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
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- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
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Technical Support Center: A Researcher's Guide to the Handling and Storage of Air-Sensitive Brominated Heterocycles
Welcome to the Technical Support Center for Air-Sensitive Brominated Heterocycles. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these versatile yet challenging reagents. Brominated heterocycles are fundamental building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials.[1] However, their sensitivity to air and moisture can often lead to decomposition, impacting reaction yields, reproducibility, and the purity of final products.
This resource provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of common issues encountered during experimentation. Our goal is to equip you with the knowledge to not only prevent common pitfalls but also to diagnose and resolve problems as they arise, ensuring the integrity of your valuable experiments.
Part 1: Fundamentals of Handling and Storage
The key to successfully working with air-sensitive brominated heterocycles is the stringent exclusion of oxygen and water. Many of these compounds, especially electron-rich heterocycles like brominated furans and pyrroles, are susceptible to oxidative degradation. Furthermore, organometallic intermediates derived from these compounds are highly reactive towards atmospheric components.
The Inert Atmosphere: Your First Line of Defense
An inert atmosphere, typically high-purity nitrogen or argon, is non-negotiable.[2] Argon, being denser than nitrogen, can provide a more stable blanket over your reaction, but nitrogen is a more economical choice for most applications.
Key Equipment:
-
Glovebox: Provides the most secure environment for handling highly sensitive compounds, with oxygen and moisture levels often below 1 ppm.[2] It is ideal for weighing, transferring, and preparing reactions involving solids.
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[2] It is a versatile tool for performing reactions, distillations, and filtrations under an inert atmosphere.
Storage: Preserving Reagent Integrity
Proper storage is crucial for maintaining the long-term stability of brominated heterocycles.
| Compound Class | Storage Recommendations | Rationale |
| Electron-Rich Heterocycles (e.g., Brominated Furans, Pyrroles, Thiophenes) | Store in a glovebox or in a sealed ampoule under argon in a desiccator, preferably in a freezer. | Highly susceptible to oxidation and polymerization. Low temperatures slow down decomposition pathways. |
| Electron-Deficient Heterocycles (e.g., Brominated Pyridines, Pyrazines) | Can often be stored in a well-sealed container in a desiccator under inert gas at room temperature or in a refrigerator. | Generally more stable than their electron-rich counterparts, but still require protection from moisture. |
| Highly Reactive Isomers | Store under the most stringent conditions (glovebox, freezer). | Stability can be highly dependent on the position of the bromine atom and other substituents. |
Visual Inspection Before Use: Before using any brominated heterocycle, visually inspect the material. Signs of decomposition can include:
-
Color Change: A change from a white or off-white solid to yellow or brown can indicate the formation of oxidative byproducts or the release of elemental bromine. For example, impure N-bromosuccinimide (NBS), a common brominating agent, often has a yellow color due to the presence of bromine, which can be removed by recrystallization.[3]
-
Clumping or Change in Texture: This can be a sign of moisture absorption.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing direct solutions to problems you may encounter during your experiments.
Storage and Handling
Q1: I stored my brominated pyridine in the freezer, and now I'm seeing poor reactivity. What happened?
A1: While low temperatures are generally good for stability, repeated temperature cycling can be detrimental. When a cold container is opened in a humid lab environment, moisture can condense on the compound and the container's interior. This moisture can lead to hydrolysis or other decomposition pathways. It is best practice to allow the container to warm to room temperature in a desiccator before opening. For highly sensitive compounds, opening and handling should exclusively be done in a glovebox.
Q2: I've noticed a color change in my brominated furan, from a pale solid to a darker, brownish material. Is it still usable?
A2: A significant color change is a strong indicator of decomposition. For electron-rich heterocycles like furans, this often points to oxidation or polymerization. While the material might still contain some of the desired compound, the impurities can interfere with subsequent reactions. It is highly recommended to purify the material before use, for example, by recrystallization from a non-polar solvent under an inert atmosphere.
Q3: What is the best way to weigh and transfer a small amount of an air-sensitive brominated heterocycle without a glovebox?
A3: While a glovebox is ideal, you can perform this task using a Schlenk line and a "flow" of inert gas.
A simple method involves taring a sealed vial, quickly adding the solid under a positive pressure of inert gas, re-sealing the vial, and then re-weighing it. The mass is determined by difference.
Common Reactions and Purification
Q4: My Suzuki coupling with a brominated pyridine is failing or giving low yields. What are the likely causes?
A4: This is a common issue. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[4]
Troubleshooting Steps:
-
Ligand Choice: Standard ligands like triphenylphosphine may be ineffective. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition.[4]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is rigorously degassed and the reaction is run under a strict inert atmosphere.[2]
-
Base Selection: The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[5]
Q5: I'm attempting a lithium-halogen exchange on a brominated thiophene, but I'm getting a significant amount of the debrominated starting material back after quenching. What is going on?
A5: This is a classic problem that can have several origins:
-
Proton Source: The lithiated intermediate is extremely basic and will be quenched by any available proton source. This could be residual water in your solvent or on the glassware, or even an acidic proton on your substrate if it has one. Ensure all glassware is rigorously dried and your solvent is anhydrous and degassed.
-
Incomplete Reaction with Electrophile: The lithium-halogen exchange may be successful, but the subsequent reaction with your electrophile is slow or incomplete. When you quench the reaction, the unreacted lithiated species is protonated, leading to the debrominated product.[6]
-
Temperature: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate.[7]
Q6: I'm trying to purify my brominated heterocycle by column chromatography on silica gel, but I'm getting poor recovery and streaking. What are my options?
A6: Basic nitrogen-containing heterocycles often interact strongly with the acidic surface of silica gel, leading to the issues you've described.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica and improve the elution of your basic compound.[8]
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina or a reversed-phase C18 silica gel.
-
Recrystallization: If your compound is a solid, recrystallization is often an excellent alternative to chromatography for purification.[7]
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential techniques. Always perform these operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol: Preparing Glassware for Air-Sensitive Reactions
-
Cleaning: Thoroughly clean all glassware with soap and water, followed by rinses with deionized water and a suitable organic solvent (e.g., acetone).
-
Drying: Dry the glassware in an oven at >120 °C for at least 4 hours, or overnight.
-
Assembly and Flame-Drying (Optional but Recommended): Assemble the hot glassware (e.g., flask, condenser) and flame-dry it under vacuum using a heat gun or a gentle Bunsen burner flame until all visible moisture is gone.
-
Cooling Under Inert Atmosphere: Allow the glassware to cool to room temperature under a dynamic flow of inert gas or by subjecting it to at least three evacuate-backfill cycles on a Schlenk line.[2]
Protocol: Solvent Degassing by Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen.
-
Preparation: Place the anhydrous solvent in a Schlenk flask with a stir bar. Do not fill the flask more than halfway.
-
Freezing: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pumping: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum and remove the liquid nitrogen Dewar. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times.
-
Final Step: After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.
References
- Millar, S. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
- Reddit. (2018).
- PubMed. (2019).
- Reddit. (2020). p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Reddit. (2018).
- ResearchGate. (2017). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
- ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- National Center for Biotechnology Information. (2019).
- ResearchGate. (2007). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.. [Link]
- PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. [Link]
- ResearchGate. (2018). Recent Progress on the Halogen Dance Reaction on Heterocycles. [Link]
- Wiley Online Library. (1976). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. [Link]
- PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. [Link]
- ResearchGate. (2007).
- ResearchGate. (2013). (PDF)
- AIDIC. (2024).
- De Gruyter. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
- ResearchGate. (2007).
- ResearchGate. (2015).
- ResearchGate. (2019). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]
- ResearchGate. (2006). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. [Link]
- S3waas. (2025). Syllabus for Chemistry (SCQP08). [Link]
- ACS Publications. (n.d.). Journal of Chemical Education.
- Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.
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Technical Support Center: Chromatographic Purification of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the chromatographic purification of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1048914-10-8). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related 7-azaindole heterocyclic compounds.
The unique structure of this molecule, featuring a basic pyrrolo[2,3-b]pyridine core, presents specific challenges during purification. The basic nitrogen atom can interact strongly with standard silica gel, leading to issues like peak tailing, poor resolution, and low recovery. This guide provides in-depth troubleshooting advice and validated protocols to help you overcome these common hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Significant Peak Tailing in Column Chromatography
Q: My compound is producing broad, tailing peaks on a silica gel column, leading to poor separation. What is the cause and how can I resolve this?
A: This is the most common issue when purifying pyridine-containing molecules. The primary cause is the strong interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction leads to non-ideal chromatographic behavior.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for peak tailing.
Expert Recommendations:
-
Mobile Phase Modification: The simplest solution is to add a small amount of a basic modifier, like triethylamine (Et₃N), to your mobile phase (e.g., Hexane/Ethyl Acetate). The Et₃N acts as a competitive base, saturating the acidic silanol sites and allowing your compound to elute with a much-improved peak shape.[2]
-
Stationary Phase Choice: If peak tailing persists, the silica gel itself is too acidic for your compound. Consider switching to a different stationary phase. Neutral alumina is an excellent alternative for basic compounds. For high-resolution purification, consider reverse-phase chromatography where end-capped silica columns are standard.[1]
Issue 2: Low Yield or Complete Loss of Compound After Column Chromatography
Q: I am experiencing very low recovery of my product after running a silica gel column. Where is my compound going?
A: Low yield is typically caused by one of two factors: irreversible adsorption to the stationary phase or on-column decomposition. Given the acidic nature of silica gel, compounds like yours can either stick permanently or degrade during the purification process.[1][3]
Troubleshooting Steps:
-
Assess Compound Stability (2D TLC): Before committing to a column, assess your compound's stability on silica.
-
Spot your crude sample on a TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and then turn it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the spot remains on the 45-degree diagonal, your compound is stable. If you see streaking or new spots below the diagonal, your compound is degrading on the silica.[1]
-
-
Deactivate the Silica Gel: If you must use silica, pre-treat it to neutralize its acidity. This can be done by preparing your column slurry in the mobile phase that already contains 1% triethylamine. This simple step can dramatically improve recovery.[3]
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance for degradation or loss. Use flash chromatography with optimal pressure to speed up the elution process without sacrificing resolution.
Issue 3: Poor Separation from a Structurally Similar Impurity
Q: My purified fractions still contain an impurity with a very similar Rf value on TLC. How can I improve the separation?
A: Co-elution of closely related impurities is a common challenge. A single chromatographic step may be insufficient.[2] The key is to exploit different chemical properties of the compounds to achieve separation.
Decision Tree for Improving Resolution:
Caption: Decision tree for improving chromatographic separation.
Expert Recommendations:
-
Change Selectivity: If optimizing the mobile phase in normal-phase chromatography fails, the next logical step is to change the separation mechanism entirely. Switching from normal-phase (adsorption) to reverse-phase (partitioning) often provides the necessary selectivity to separate closely related compounds.[1]
-
Orthogonal Purification: Consider a multi-step approach. For example, perform an initial flash chromatography on silica, then re-purify the mixed fractions using preparative reverse-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for normal-phase flash chromatography of this compound? A1: For N-heterocycles like this, a gradient of ethyl acetate in hexanes is a standard starting point. A typical gradient might be from 5% to 50% ethyl acetate. Due to the basicity, it is highly recommended to add 0.1-1% triethylamine to both solvents to prevent peak tailing.[2]
Q2: When should I choose Reverse-Phase HPLC over Normal-Phase column chromatography? A2: Reverse-phase HPLC is generally preferred when you need higher resolution to separate very similar impurities, when your compound is highly polar, or when you are working with smaller quantities and require high purity for analysis.[1] It is also the standard for purity analysis by LC-MS.[3]
Q3: How can I confirm the purity and identity of my final product? A3: Purity should be assessed using high-resolution analytical techniques like UPLC-MS and NMR.[4][5] UPLC can reveal small impurities not visible by TLC, while ¹H and ¹⁹F NMR will confirm the structure and identify any residual solvents or contaminants.
Q4: What are potential impurities I might encounter? A4: Impurities can arise from the starting materials or from side reactions during synthesis. For halogenated pyridines, common impurities could include isomers or di-halogenated species.[5] Unreacted starting materials are also a possibility.[2]
Validated Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol provides a general method for purifying gram-scale quantities of the title compound.
-
TLC Method Development:
-
Develop a TLC method using a hexane/ethyl acetate system. Add 0.5% triethylamine to the solvent mixture.
-
Aim for an Rf value of ~0.25-0.35 for the desired product for optimal separation on a column.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size (typically a 1:50 to 1:100 ratio of sample-to-silica weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 0.5% Et₃N).
-
Pack the column uniformly using pressure. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC development.
-
Collect fractions and monitor them by TLC to pool the pure product.
-
| Example Solvent Systems for N-Heterocycles |
| Primary System |
| Hexane / Ethyl Acetate (with 0.1-1% Et₃N) |
| Alternative Systems |
| Dichloromethane / Methanol (with 0.1-1% Et₃N) |
| Toluene / Acetone |
Protocol 2: Analytical Reverse-Phase HPLC Method
This protocol is for assessing the purity of the final product.
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of your purified compound in acetonitrile or methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
| Example HPLC Gradient | Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| Initial | 0.0 | 95 | 5 |
| Gradient | 20.0 | 5 | 95 |
| Hold | 25.0 | 5 | 95 |
| Re-equilibrate | 25.1 | 95 | 5 |
| Stop | 30.0 | 95 | 5 |
References
- Technical Support Center: Purification of Pyridin-4-ol Derivatives. (n.d.). Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
- Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). SynHet.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate.
- What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate.
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Biological Validation of 1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding and other molecular interactions. This has led to the development of a diverse array of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3]
This guide provides a comprehensive overview of the experimental validation of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the specific assays used to quantify their efficacy, present comparative data to highlight structure-activity relationships, and provide detailed protocols for key experimental procedures. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate and advance these promising therapeutic candidates.
Kinase Inhibitory Activity: A Primary Focus for Drug Discovery
A significant area of research for 1H-pyrrolo[2,3-b]pyridine derivatives has been their development as potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. The 7-azaindole scaffold has proven to be an excellent starting point for the design of inhibitors for various kinase families.
Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1H-pyrrolo[2,3-b]pyridine derivatives against a range of protein kinases. This comparative data underscores the versatility of the scaffold and highlights how subtle structural modifications can significantly impact potency and selectivity.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Noteworthy Features |
| Compound 4h [4][5][6] | FGFR1 | 7 | Potent pan-FGFR inhibitor. |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Unnamed Series [7][8] | TNIK | < 1 | Several compounds showed potent TNIK inhibition. |
| Compound 16h [1][9] | MELK | 32 | Also exhibits antiproliferative effects. |
| Compound 11h [10] | PDE4B | 110 | Selective PDE4B inhibitor. |
| Compound 22 [11] | CDK8 | 48.6 | Potent and selective type II inhibitor. |
| Compound 25a [12] | ATM | >700-fold selective | Highly selective over other PIKK family members. |
| Compound 14c [13] | JAK3 | - | Potent and moderately selective JAK3 inhibitor. |
Causality Behind Experimental Choices: The selection of kinases for screening is often driven by their known involvement in specific cancer types or inflammatory diseases. For instance, Fibroblast Growth Factor Receptors (FGFRs) are frequently dysregulated in various solid tumors, making them a key target.[5] Similarly, Traf2- and Nck-interacting kinase (TNIK) is implicated in the Wnt signaling pathway, which is often hyperactivated in colorectal cancer.[7] The use of in vitro kinase assays with purified enzymes provides a direct measure of a compound's inhibitory potential against its intended target, a critical first step in the validation process.
Anticancer Activity: From Benchtop to Preclinical Models
The kinase inhibitory properties of many 1H-pyrrolo[2,3-b]pyridine derivatives translate into potent anticancer activity. This is typically validated through a series of in vitro and in vivo experiments.
Comparative Cytotoxic Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. This data provides insights into the spectrum of their anticancer activity and potential therapeutic applications.
| Compound ID/Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 16h [1][9] | A549 | Lung Cancer | 0.109 |
| MDA-MB-231 | Breast Cancer | 0.245 | |
| MCF-7 | Breast Cancer | - | |
| Compound 7c [14] | A549 | Lung Cancer | 0.82 |
| HepG2 | Liver Cancer | 1.00 | |
| MCF-7 | Breast Cancer | 0.93 | |
| PC-3 | Prostate Cancer | 0.92 | |
| Compound 2 [2] | MCF-7 | Breast Cancer | 3.81 |
| HCT-116 | Colon Cancer | 2.90 | |
| A549 | Lung Cancer | 2.39 | |
| Compound 8g & 9d [15] | A375P | Melanoma | Nanomolar range |
Expertise & Experience in Assay Selection: The MTT assay is a widely used initial screen for cytotoxicity. Its principle lies in the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. While robust for high-throughput screening, it's crucial to complement this with assays that provide mechanistic insights. Flow cytometry analysis, for instance, can reveal if a compound induces apoptosis or causes cell cycle arrest, providing a deeper understanding of its mode of action.[1][9] Western blotting is then employed to probe the underlying signaling pathways by examining the phosphorylation status of key proteins.
Antimicrobial Activity: A Renewed Area of Interest
Beyond their applications in oncology, 1H-pyrrolo[2,3-b]pyridine derivatives have also demonstrated promising antimicrobial properties. The search for new antimicrobial agents is a critical global health priority, and this scaffold offers a potential starting point for the development of novel therapeutics.
Comparative Antimicrobial Activity of Pyrrolo-Pyridine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrrolo-pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 3 [2] | Staphylococcus aureus | - |
| Compound 2 [2] | Pseudomonas aeruginosa | 50 |
| Candida albicans | - | |
| Pyrrolo[2,3-d]pyrimidine Derivatives [16] | S. aureus | ≤0.06 - 1 |
| E. coli | 2 - 4 | |
| Pyrrolo[2,1-b][7]benzothiazole Derivative 9d [17] | Various bacteria | 4-10 (µmol/L) |
Trustworthiness in Antimicrobial Testing: The determination of MIC values through standardized methods like broth microdilution is the gold standard for assessing antimicrobial potency. This method provides a quantitative measure of a compound's efficacy and allows for direct comparison with existing antibiotics. It is essential to test against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to understand the spectrum of activity.
Experimental Protocols: A Guide to Reproducible Validation
To ensure scientific integrity and facilitate the replication of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the biological validation of 1H-pyrrolo[2,3-b]pyridine derivatives.
MTT Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxic effects of compounds on adherent cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of the purified kinase, the specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in the kinase reaction buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. Several detection methods can be used:
-
Radiometric Assay: Use [γ-33P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is then converted to a luminescent signal.
-
Fluorescence-based Assay: Use a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value from a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This protocol outlines the steps to assess the effect of a kinase inhibitor on the phosphorylation of its downstream targets in a cellular context.
-
Cell Treatment and Lysis: Treat cultured cells with the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations for a specific time. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Signaling Pathways: Visualizing the Mechanism of Action
Understanding the signaling pathways modulated by 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for elucidating their mechanism of action and for rational drug design.
FGFR Signaling Pathway
Many 1H-pyrrolo[2,3-b]pyridine derivatives target the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, survival, and angiogenesis.
Caption: A typical workflow for validating biological activity.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable breadth of biological activity, particularly as potent kinase inhibitors and anticancer compounds. The systematic validation of these activities through a combination of in vitro and cell-based assays is paramount for their successful translation into clinical candidates.
Future research in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, exploring novel biological targets for this versatile scaffold beyond kinases could open up new avenues for the treatment of a wider range of diseases. The detailed experimental approaches and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives.
References
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- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20855. [Link]
- Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- Wang, X., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
- Al-Ghorbani, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(15), 4567. [Link]
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20855. [Link]
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20855. [Link]
- Wang, X., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
- El-Sayed, N. F., et al. (2022).
- BindingDB. (n.d.). Assay in Summary_ki. [Link]
- Wang, W., et al. (2018). Synthesis and bioevaluation and doking study of 1 H -pyrrolo[2,3- b ]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. European Journal of Medicinal Chemistry, 145, 443-454.
- Okaniwa, M., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 62(1), 59-70. [Link]
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
- Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284. [Link]
- Zhang, L., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
- Al-Suhaibani, S. S., & Al-Salahi, R. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(18), 6681. [Link]
- Fassihi, A., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303. [Link]
- Abou-Seri, S. M., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry, 46(9), 4386-4396. [Link]
- Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- Abdel-Gawad, H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3141. [Link]
- El-Sayed, N. F., et al. (2022).
- Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
- Li, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry. [Link]
- Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[7][14]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1261. [Link]
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A Comparative Analysis of Novel 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives and Pexidartinib in Targeting CSF1R
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a pivotal target, particularly for its role in modulating the tumor microenvironment. Pexidartinib, a potent CSF1R inhibitor, has set a clinical benchmark with its FDA approval for tenosynovial giant cell tumor (TGCT).[1] However, the quest for novel inhibitors with improved efficacy, selectivity, and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of a promising new class of inhibitors, 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, against the established drug, pexidartinib.
The Central Role of CSF1R in Oncology
The CSF1R signaling pathway is a critical regulator of macrophage differentiation, proliferation, and survival.[2] Within the tumor microenvironment, activation of CSF1R on tumor-associated macrophages (TAMs) often promotes an immunosuppressive M2-like phenotype. These M2-polarized TAMs contribute to tumor progression by hindering T-cell-mediated anti-tumor immunity, fostering angiogenesis, and facilitating metastasis. Consequently, inhibiting the CSF1R pathway presents a compelling therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immune responses.
The binding of CSF1 to its receptor, CSF1R, triggers a cascade of downstream signaling events, including the activation of PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are crucial for cell survival and proliferation.
Caption: Simplified CSF1R signaling pathway and the point of inhibition.
Pexidartinib: The Clinical Benchmark
Pexidartinib (Turalio®) is an orally bioavailable, selective inhibitor of CSF1R. It is a pyrrolopyridine derivative, specifically 5-chloro-1H-pyrrolo[2,3-b]pyridine substituted at the 3-position.[1] Pexidartinib also exhibits inhibitory activity against other receptor tyrosine kinases, including c-Kit and FLT3.[1] Its approval for symptomatic TGCT not amenable to surgery was a significant advancement, demonstrating the clinical utility of CSF1R inhibition.[3]
The Emergence of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives
Recent research has focused on the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising framework for developing new kinase inhibitors. A notable study detailed the design and synthesis of a series of novel CSF1R inhibitors derived from this core structure, with the explicit goal of improving upon existing therapies like pexidartinib.[4] Through a strategy of molecular hybridization and structural optimization, researchers have developed new compounds with potent CSF1R inhibitory activity.[4]
Comparative Efficacy: A Head-to-Head Look
A key study directly compared the in vivo efficacy of a lead 1H-pyrrolo[2,3-b]pyridine derivative, designated as III-1 , with pexidartinib in a colorectal cancer model.[4] The results indicated that compound III-1 exhibited stronger anti-tumor efficacy than pexidartinib.[4]
| Compound | Target | In Vivo Model | Key Finding |
| Pexidartinib | CSF1R, c-Kit, FLT3 | Colorectal Cancer | Established anti-tumor activity |
| Compound III-1 | CSF1R | Colorectal Cancer | Demonstrated stronger anti-tumor efficacy compared to pexidartinib[4] |
In vitro studies also revealed the potent inhibitory activity of this new series of compounds against the CSF1R kinase. The lead compound, III-1 , was shown to effectively block the CSF1R signaling pathway and its downstream effectors.[4] Mechanistically, III-1 was found to efficiently repolarize M2-like TAMs to a pro-inflammatory M1-phenotype, thereby enhancing the anti-tumor immune response.[4]
Structure-Activity Relationship (SAR) Insights
The development of these novel 1H-pyrrolo[2,3-b]pyridine derivatives was guided by a step-by-step structural optimization process. The design strategy involved leveraging the structural features of both pexidartinib and another CSF1R inhibitor, BLZ945, to create hybrid molecules.[4] Molecular docking studies suggested that these new compounds could form key hydrogen bond interactions with critical residues in the hinge region and the DFG motif of the CSF1R kinase domain.[4] This rational design approach led to the identification of compounds with potent, low-nanomolar CSF1R inhibitory activity.
Experimental Methodologies: A Glimpse into the Evaluation Process
The evaluation of these novel inhibitors involved a series of robust experimental protocols to ascertain their efficacy and mechanism of action.
In Vitro CSF1R Kinase Inhibition Assay
A standard experimental workflow to determine the in vitro potency of a test compound against CSF1R involves a kinase activity assay.
Caption: A generalized workflow for an in vitro CSF1R kinase inhibition assay.
Cellular Assays for Pathway Inhibition
To assess the impact of the inhibitors on CSF1R signaling within a cellular context, Western blotting is a commonly employed technique.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) are cultured and then treated with varying concentrations of the test inhibitor (e.g., compound III-1 or pexidartinib) for a specified duration.
-
CSF1 Stimulation: The cells are then stimulated with recombinant CSF1 to activate the CSF1R signaling pathway.
-
Cell Lysis: Following stimulation, the cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated CSF1R (p-CSF1R) and total CSF1R, as well as downstream signaling proteins like phosphorylated AKT (p-AKT) and total AKT.
-
Detection and Analysis: Following incubation with secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase), the protein bands are visualized, and their intensities are quantified to determine the extent of pathway inhibition.
Conclusion and Future Directions
The emergence of novel this compound derivatives as potent CSF1R inhibitors represents a significant advancement in the field. The demonstrated superior in vivo efficacy of the lead compound III-1 compared to pexidartinib in a preclinical cancer model underscores the potential of this new chemical scaffold.[4] These findings pave the way for further optimization and development of this class of compounds as next-generation CSF1R-targeted therapies. Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, to ascertain their potential for clinical translation. The high selectivity and enhanced efficacy of these novel derivatives may offer a wider therapeutic window and improved patient outcomes in various oncological and inflammatory diseases driven by aberrant CSF1R signaling.
References
- MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
- ACS Publications. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. [Link]
- NIH. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
- ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
- ResearchGate. (2025). (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
- PubMed. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
- ResearchGate. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Request PDF. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). [Link]
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- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). [Link]
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- PubMed. (2024).
- PubMed Central. (2025). A Phase 3 Study of the Efficacy and Safety of Pexidartinib in East Asian Patients with Tenosynovial Giant Cell Tumor. [Link]
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The 3-Bromo-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in this endeavor, owing to its ability to mimic the purine core of ATP and establish key interactions within the kinase hinge region. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific subset of these promising molecules: 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs. We will explore the rationale behind this substitution pattern and compare the performance of these analogs against various kinase targets, supported by experimental data and mechanistic insights.
The Rationale Behind the this compound Core
The selection of the 3-bromo and 5-trifluoromethyl substituents on the 1H-pyrrolo[2,3-b]pyridine core is a deliberate strategy rooted in established medicinal chemistry principles aimed at enhancing kinase inhibitory activity, selectivity, and drug-like properties.
The 5-(Trifluoromethyl) Group: A Key Hinge-Binding Element
The trifluoromethyl (-CF3) group at the 5-position of the pyrrolo[2,3-b]pyridine ring plays a crucial role in anchoring the inhibitor to the kinase's hinge region. This electron-withdrawing group can significantly impact the electronic properties of the heterocyclic core. More importantly, it can act as a hydrogen bond acceptor. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the trifluoromethyl substitution at the 5-position was introduced to form a hydrogen bond with the backbone amide of specific amino acid residues in the hinge region, such as Glycine[1]. This interaction can substantially improve the potency of the compound[1].
The 3-Bromo Group: A Vector for Potency and Further Functionalization
The introduction of a bromine atom at the 3-position serves a dual purpose. Firstly, halogens, particularly bromine, can engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can provide an additional anchoring point within the ATP-binding pocket, thereby increasing binding affinity and potency. Secondly, the bromine atom serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of substituents to probe the deeper regions of the kinase active site and optimize selectivity and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitory Profiles
While a comprehensive head-to-head comparison of a single library of this compound analogs against a broad panel of kinases is not extensively documented in a single publicly available study, we can synthesize findings from various sources to build a comparative picture. This section will focus on key kinase families where this scaffold has shown promise.
Fibroblast Growth Factor Receptors (FGFRs)
Abnormal FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.
A study focused on developing potent FGFR inhibitors highlighted the importance of the 5-(trifluoromethyl) substitution. Starting with a lead compound with an IC50 of 1900 nM against FGFR1, the introduction of the 5-trifluoromethyl group was a key step in the optimization process[1]. This modification, combined with other substitutions at the 3-position, led to compounds with significantly improved potency. For example, compound 4h from this study, which features a 3-((3,5-dimethoxyphenyl)ethynyl) substituent in addition to the 5-trifluoromethyl group, exhibited impressive inhibitory activity against multiple FGFR isoforms[1].
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Lead Compound | 1900 | - | - | - |
| 4h (with 5-CF3) | 7 | 9 | 25 | 712 |
Table 1: Comparison of FGFR inhibitory activity of a lead compound versus an optimized analog (4h) containing the 5-(trifluoromethyl) group. Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors[1].
The dramatic increase in potency for compound 4h underscores the positive contribution of the 5-trifluoromethyl group to FGFR inhibition[1]. While this study did not specifically use a 3-bromo substituent, the synthetic route involved functionalization at the 3-position, demonstrating the feasibility of introducing diverse groups at this site to modulate activity and selectivity.
Insulin-like Growth Factor-1 Receptor (IGF-1R)
The IGF-1R signaling pathway is implicated in cell growth and survival, and its dysregulation is common in cancer. A series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines were explored as potent inhibitors of IGF-1R tyrosine kinase[2][3]. This research is highly relevant as it directly investigates the SAR of substitutions at both the 3 and 5 positions of the pyrrolopyridine core.
While the specific combination of 3-bromo and 5-trifluoromethyl was not the primary focus, the study demonstrated that various substitutions at these positions could yield compounds with nanomolar potency in both enzymatic and cellular assays[2]. This suggests that the 3-bromo-5-(trifluoromethyl) scaffold would likely be a promising starting point for developing potent IGF-1R inhibitors. The exploration of different groups at the 3-position in this study provides a valuable roadmap for what types of substitutions might be favorable for IGF-1R inhibition when combined with the 5-trifluoromethyl group.
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
Principle: Kinase activity is directly proportional to the amount of ATP consumed. The remaining ATP is converted into a luminescent signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Materials:
-
Kinase of interest (e.g., FGFR1, IGF-1R)
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative activity of the compounds on cancer cell lines that are dependent on the targeted kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line with FGFR amplification or IGF-1R overexpression)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock). Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are provided.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the 5-trifluoromethyl group provides a key interaction with the kinase hinge region, while the 3-bromo substituent offers a versatile handle for further optimization of potency and selectivity.
While existing literature provides strong evidence for the potential of this scaffold against kinases like FGFR and IGF-1R, a comprehensive and systematic SAR study across a broad panel of kinases is warranted. Future research should focus on:
-
Synthesis of a focused library: A library of this compound analogs with diverse substitutions at the 3-position should be synthesized.
-
Broad kinase profiling: This library should be screened against a large panel of kinases to identify potent and selective inhibitors for various targets.
-
Structure-based design: Co-crystal structures of lead compounds with their target kinases will be invaluable for understanding the binding modes and guiding further optimization.
-
Pharmacokinetic profiling: Promising candidates should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.
By pursuing these avenues of research, the full potential of the this compound scaffold can be unlocked, leading to the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
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- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. URL
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. URL
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. OSTI.GOV. URL
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. URL
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. URL
- Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters. URL
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. URL
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. URL
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. URL
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. URL
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. URL
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. URL
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. URL
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. URL
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI. URL
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. URL
- Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correl
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A-Senior-Application-Scientist's-Guide-to-Assessing-Cross-Reactivity-of-1H-pyrrolo[2,3-b]pyridine-Kinase-Inhibitors
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure has been ingeniously exploited to develop potent inhibitors against a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] These kinases are critical nodes in signaling pathways that, when dysregulated, drive diseases like cancer and autoimmune disorders.
However, the very structural features that make this scaffold so effective at targeting the highly conserved ATP-binding site of one kinase can also lead to unintended interactions with others. This cross-reactivity, or "off-target" activity, is a critical hurdle in drug development. It can lead to unforeseen side effects, confound the interpretation of biological results, and, in some cases, terminate the development of a promising therapeutic candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of kinase inhibitors built on the 1H-pyrrolo[2,3-b]pyridine scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to design a self-validating system for characterizing your inhibitor's true selectivity profile.
Chapter 1: Foundational Concepts in Kinase Inhibition
Before delving into experimental design, it is crucial to understand the language of inhibitor characterization. The human kinome consists of over 500 kinases, and achieving absolute specificity is a formidable challenge.[4] Our goal is to quantify an inhibitor's selectivity.
-
Potency (IC50 / Kd): Potency measures the concentration of an inhibitor required to achieve 50% inhibition of its target (IC50 in activity assays) or the equilibrium dissociation constant (Kd in binding assays). While high potency is desirable, it is meaningless without the context of selectivity.
-
Selectivity: This is a relative measure. A selective inhibitor is significantly more potent against its intended target than against other kinases.
-
Cross-Reactivity: This refers to the inhibitor binding to and often inhibiting unintended "off-target" kinases. A comprehensive assessment of cross-reactivity is essential for predicting potential safety liabilities and understanding the true mechanism of action.[5]
The central challenge is that many promising compounds that show high potency in initial biochemical screens fail to perform in a cellular context due to factors like poor cell permeability or competition with high intracellular ATP concentrations.[6] Therefore, a multi-tiered approach combining both biochemical and cell-based assays is not just recommended; it is essential.
Chapter 2: The First Line of Inquiry: Biochemical (In Vitro) Profiling
Biochemical assays provide the cleanest initial assessment of an inhibitor's interaction with a panel of purified kinases. The readout from these assays can be coupled with very high confidence to a particular kinase, forming the bedrock of any selectivity profiling campaign.[5]
Methodology 1: Kinase Activity Assays
The most direct way to measure inhibition is to quantify the kinase's primary function: the phosphorylation of a substrate. These assays are a cornerstone of inhibitor profiling.
-
Principle of Causality: By measuring the reduction in substrate phosphorylation in the presence of an inhibitor, we directly assess its functional consequence on the enzyme. These assays are typically run at a fixed ATP concentration, and the resulting IC50 value reflects a combination of the inhibitor's binding affinity and its competition with ATP.[7]
-
Common Platforms:
-
Radiometric Assays: Often considered the "gold standard," these assays use radiolabeled ATP ([³³P]-ATP) to directly and sensitively measure phosphate transfer to a peptide or protein substrate.[7]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These high-throughput friendly assays quantify kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[8]
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates and phospho-specific antibodies to detect phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer.[9][10]
-
Caption: General workflow for a biochemical kinase activity assay.
Methodology 2: Kinase Binding Assays
Binding assays measure the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity. This provides a true measure of binding affinity (Kd).
-
Principle of Causality: These assays are ATP-independent, meaning they measure the intrinsic affinity of the compound for the kinase's binding pocket without competition from the natural ligand. This provides a thermodynamic measure of the interaction.[11]
-
Leading Platform: Competition Binding (e.g., KINOMEscan™)
-
This widely used platform involves a DNA-tagged kinase, an immobilized ligand that binds the kinase's active site, and the test inhibitor.[11] If the test inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is then quantified using qPCR.[11] The output is often expressed as "% of control," where a lower percentage indicates stronger binding.[12]
-
Caption: Logic of a competition-based kinase binding assay.
Chapter 3: The Reality Check: Cell-Based Profiling
A compound that appears selective in a biochemical assay may behave very differently inside a cell.[6] Cell-based assays are the crucial next step to validate in vitro findings in a physiologically relevant context.
Methodology 1: Cellular Target Engagement Assays
These assays answer a fundamental question: does your inhibitor actually bind to its intended (and unintended) targets in a live cell?
-
Principle of Causality: Confirming target engagement within the cell is paramount. It accounts for cell permeability and demonstrates that the inhibitor can outcompete high endogenous concentrations of ATP to bind its target.
-
Leading Platform: NanoBRET™ Target Engagement Assay
-
This technology provides a quantitative measure of compound binding in intact, live cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).[14] When an unlabeled inhibitor is added, it displaces the tracer, leading to a decrease in the BRET signal, which can be used to calculate cellular potency.[15] This platform can be used to profile inhibitors against hundreds of kinases in a live-cell format.[16][17]
-
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Methodology 2: Cellular Functional Assays
These assays measure the downstream consequences of target inhibition, providing evidence of functional activity.
-
Principle of Causality: Moving beyond target binding, these methods assess whether the inhibitor modulates the signaling pathway regulated by the kinase. A positive result confirms that target engagement translates into a biological effect.
-
Common Approaches:
-
Phospho-protein Analysis: Using methods like Western Blot or cellular ELISAs to measure the phosphorylation status of a known downstream substrate of the target kinase. A potent inhibitor should decrease this signal.[15]
-
Cell Proliferation Assays: For kinases involved in cell growth (common for oncology targets), one can measure the inhibitor's effect on cell viability or proliferation.[6]
-
Chapter 4: A Comparative Guide to Assay Selection
Choosing the right assay at the right time is critical for an efficient and cost-effective profiling campaign. No single assay tells the whole story; they are complementary pieces of a larger puzzle.
| Assay Type | Principle | Key Output | Pros | Cons |
| Biochemical Activity | Measures inhibition of substrate phosphorylation | IC50 (Potency) | Direct functional readout; high-throughput; gold standard for initial screens | Can be influenced by ATP concentration; does not measure cell permeability |
| Biochemical Binding | Measures direct binding to purified kinase | Kd (Affinity) | ATP-independent; provides true binding affinity; excellent for large-scale screening | No functional information; may not reflect cellular activity |
| Cellular Target Engagement | Measures inhibitor binding to target in live cells | Cellular IC50 | Physiologically relevant; accounts for cell permeability and ATP competition | Typically requires genetic modification (fusion proteins); tracer availability can be a limitation |
| Cellular Functional | Measures downstream signaling effects | EC50 (Cellular Potency) | Confirms biological activity; high physiological relevance | Can be lower throughput; signal can be affected by multiple pathways |
Chapter 5: Experimental Strategy: A Self-Validating Workflow
A robust assessment follows a tiered, logical progression from broad screening to specific validation.
A Hypothetical Case Study: Profiling "Pyrrolo-FGFRi-01"
Let's assume we have synthesized a novel 1H-pyrrolo[2,3-b]pyridine derivative, "Pyrrolo-FGFRi-01," designed as a pan-FGFR inhibitor.[1][18]
-
Tier 1: Broad Initial Selectivity Screen (Biochemical)
-
Action: Screen Pyrrolo-FGFRi-01 at a single high concentration (e.g., 1 µM) against a large kinase panel (>400 kinases) using a competition binding assay like KINOMEscan™.[5]
-
Rationale: This cost-effectively identifies the most likely on- and off-targets from across the kinome.[5] We are looking for kinases with significant inhibition (e.g., >90% inhibition).
-
Expected Result: High inhibition of FGFR1/2/3/4 and a list of potential off-targets (e.g., JAK2, TNIK).[19]
-
-
Tier 2: Potency Determination (Biochemical)
-
Action: For the primary targets (FGFRs) and the most potent off-targets identified in Tier 1, perform 10-point dose-response curves using a radiometric or luminescence-based activity assay to determine IC50 values.
-
Rationale: This quantifies the potency of the inhibitor against each target, allowing for a preliminary calculation of a selectivity window (e.g., IC50(JAK2) / IC50(FGFR1)).
-
Expected Result: A table of IC50 values. For example, FGFR1 IC50 = 10 nM; JAK2 IC50 = 250 nM, indicating a 25-fold biochemical selectivity.
-
-
Tier 3: Cellular Target Engagement Validation
-
Action: Using the NanoBRET™ platform, determine the cellular IC50 for the primary targets (FGFRs) and the key off-target (JAK2) in a relevant live-cell model.[4]
-
Rationale: This is the critical validation step. It confirms that the inhibitor engages its targets in a complex cellular milieu. Discrepancies between biochemical and cellular potency are common and highly informative.[6]
-
Expected Result: Cellular IC50 values. For example, FGFR1 cellular IC50 = 50 nM; JAK2 cellular IC50 = 2000 nM. The cellular environment required more compound for inhibition, but the selectivity window (40-fold) was maintained or even improved.
-
-
Tier 4: Cellular Functional Confirmation
-
Action: Treat cells with increasing concentrations of Pyrrolo-FGFRi-01 and perform a Western Blot to measure the phosphorylation of p-ERK (a downstream effector of FGFR signaling) and p-STAT3 (a downstream effector of JAK2 signaling).
-
Rationale: This confirms that the observed target engagement translates into modulation of the relevant signaling pathways.
-
Expected Result: A dose-dependent decrease in p-ERK phosphorylation at concentrations consistent with the FGFR cellular IC50. A decrease in p-STAT3 phosphorylation should only occur at much higher concentrations, consistent with the JAK2 cellular IC50.
-
By following this tiered approach, we build a comprehensive and self-validating dataset that provides high confidence in the selectivity profile of our 1H-pyrrolo[2,3-b]pyridine-based inhibitor. This rigorous assessment is indispensable for advancing compounds toward clinical development and for providing the scientific community with well-characterized chemical tools.
References
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
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A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Pyrrolopyridines
Introduction: The Significance of Trifluoromethylated Pyrrolopyridines in Modern Drug Discovery
The pyrrolopyridine, or azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of clinically successful drugs and drug candidates. Its bioisosteric relationship with indole allows it to modulate physicochemical properties such as solubility and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles. The introduction of a trifluoromethyl (CF₃) group, a common strategy in drug design, can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient and versatile synthetic routes to trifluoromethyl-substituted pyrrolopyridines is of paramount importance to researchers in drug development and agrochemicals.
This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Strategic Approaches to Trifluoromethyl-Substituted Pyrrolopyridines
The synthesis of trifluoromethyl-substituted pyrrolopyridines can be broadly categorized into several key strategies. These include domino or cascade reactions that build the heterocyclic core while incorporating the trifluoromethyl group, cyclization of pre-functionalized precursors, and direct trifluoromethylation of the pyrrolopyridine scaffold.
Domino Trifluoromethylation/Cyclization: A Convergent and Efficient Strategy
Domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer an elegant and step-economical approach to complex molecules. In the context of trifluoromethylated pyrrolopyridines, this strategy typically involves the reaction of an acyclic precursor with a trifluoromethylating agent, followed by an intramolecular cyclization to construct the bicyclic ring system.
A prominent example of this approach is the copper-catalyzed domino trifluoromethylation/cyclization of 2-alkynylaminopyridines.[3] This method is analogous to the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines and provides a direct route to 2-trifluoromethyl-azaindoles.
Mechanism: The reaction is believed to proceed via the formation of a copper(I)-acetylide intermediate from the 2-alkynylaminopyridine. Concurrently, a trifluoromethylcopper(III) species is generated from the copper catalyst and a trifluoromethyl source, such as the fluoroform-derived CuCF₃ reagent. Reductive elimination from this intermediate forges the C(sp)-CF₃ bond. The resulting trifluoromethylated alkyne then undergoes an intramolecular hydroamination, catalyzed by the copper(I) species, to afford the desired 2-trifluoromethyl-pyrrolopyridine. The use of a protecting group on the amine, such as a tosyl or mesyl group, is often crucial for the success of the cyclization step.[3]
Experimental Protocol: Copper-Catalyzed Domino Trifluoromethylation/Cyclization of a 2-Alkynylaminopyridine Derivative
-
Materials: N-(pyridin-2-yl)-4-methyl-N-(phenylethynyl)benzenesulfonamide (1.0 equiv), CuCF₃ reagent (2.0 equiv), TMEDA (2.0 equiv), DMF (0.1 M).
-
Procedure: To a solution of the 2-alkynylaminopyridine derivative in DMF are added the CuCF₃ reagent and TMEDA. The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. Upon completion, the reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-trifluoromethyl-pyrrolopyridine.
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A Comparative Guide to the Biological Activity of Brominated vs. Iodinated Pyrrolopyridines
Prepared by: A Senior Application Scientist
Introduction: The Strategic Role of Halogenation in Pyrrolopyridine Drug Discovery
The pyrrolopyridine scaffold, a class of bicyclic heteroaromatic compounds, is a cornerstone in medicinal chemistry. As structural isomers of purines, these "azaindoles" are present in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The versatility of this scaffold makes it a privileged starting point for the development of novel therapeutics.
A key strategy in fine-tuning the biological activity of lead compounds is halogenation. The introduction of halogen atoms—particularly the heavier halogens, bromine (Br) and iodine (I)—can profoundly alter a molecule's physicochemical properties. These modifications influence lipophilicity, metabolic stability, and, critically, the molecule's binding affinity to its biological target. This is often achieved through "halogen bonding," a non-covalent interaction where the electropositive crown of a halogen atom interacts with a Lewis base, such as an oxygen or nitrogen atom on a protein.[4]
This guide provides an in-depth comparison of the biological activities of brominated and iodinated pyrrolopyridine derivatives. By examining experimental data from anticancer, antimicrobial, and enzyme inhibition studies, we will elucidate the distinct roles these two halogens play in modulating potency, selectivity, and mechanism of action, offering valuable insights for researchers and drug development professionals.
Anticancer Activity: Iodine's Decisive Role in Enhancing Potency and Inducing Apoptosis
In the realm of oncology, the choice of halogen on the pyrrolopyridine core can be the difference between a moderately active compound and a potent, sub-micromolar cytotoxic agent. Studies on the pyrrolo[3,2-d]pyrimidine series provide a compelling case for the superiority of iodine in this context.
Potency Enhancement
Research has demonstrated that while a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine exhibits antiproliferative activity in the low micromolar range, the introduction of an iodine atom at the C7 position results in a dramatic enhancement of this activity.[5][6] This single atomic substitution can increase potency by a factor of 5 to 20, pushing the half-maximal inhibitory concentration (IC50) values into the sub-micromolar level across various cancer cell lines, including leukemia (CEM), cervical cancer (HeLa), and triple-negative breast cancer (MDA-MB-231).[5] This significant boost in cytotoxicity underscores the critical role of the C7 halogen, with the larger, more polarizable iodine atom imparting superior cytotoxic properties to the scaffold.[5]
A Shift in the Mechanism of Cell Death
Perhaps more significant than the increase in potency is the fundamental change in the mechanism of action. The parent 2,4-dichloro compound was found to induce cell cycle arrest at the G2/M checkpoint in MDA-MB-231 cells, but with minimal induction of apoptosis (programmed cell death).[5][6] In stark contrast, the C7-iodinated analog not only retains the ability to cause G2/M arrest but also robustly induces apoptosis.[5][6] This dual mechanism—halting cell division and actively triggering cell death—represents a more aggressive and potentially more effective anticancer strategy.
Caption: Comparative mechanisms of halogenated pyrrolopyrimidines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the IC50 values, clearly illustrating the enhanced potency of the C7-iodinated compounds.
| Compound ID | R Group (at C7) | Cancer Cell Line | IC50 (µM)[5] | Fold Increase in Potency (vs. H) |
| 1 | H | CEM | 1.6 ± 0.1 | - |
| 2 | I | CEM | 0.08 ± 0.01 | 20x |
| 1 | H | HeLa | 2.9 ± 0.2 | - |
| 2 | I | HeLa | 0.2 ± 0.02 | 14.5x |
| 1 | H | L1210 | 3.1 ± 0.2 | - |
| 2 | I | L1210 | 0.6 ± 0.1 | 5.2x |
Antimicrobial Activity: Bromine and Iodine as Key Enablers
In the fight against antimicrobial resistance, halogenated pyrrolopyrimidines have emerged as promising agents, particularly against Gram-positive pathogens like Staphylococcus aureus. Structure-activity relationship (SAR) studies reveal that the presence of heavy halogens is a critical determinant of their antibacterial efficacy.
Structure-Activity Relationship (SAR)
A key SAR study demonstrated that for a series of pyrrolopyrimidines, antibacterial activity was highly dependent on a bromo or iodo substitution on the 4-benzylamine group.[4] The most potent derivatives from both the bromo and iodo series exhibited an identical Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus, indicating that both halogens can be used to achieve high efficacy.[4]
Further studies focusing on antibiofilm activity against S. aureus directly compared a 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) and a 5-iodo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP). Both compounds were highly effective, reducing biofilm formation by over 90% at a concentration of 50 µg/mL.[7] This suggests that in certain scaffolds, brominated and iodinated analogs can exhibit comparable and potent antimicrobial activity.
Synergistic Effects with Antimicrobial Peptides
An exciting finding is the potential for synergy between these halogenated compounds and other antimicrobial agents. The most active bromo and iodo derivatives experienced a four-fold reduction in their MIC values when combined with the antimicrobial peptide betatide, with the MIC dropping to just 1–2 mg/L.[4] This synergistic effect is a highly valuable attribute, as combination therapies are a key strategy for overcoming resistance and enhancing therapeutic efficacy.
Caption: Synergistic action against S. aureus.
Summary of Antimicrobial Performance
| Compound Type | Target Organism | Activity Metric | Result | Note |
| Bromo-derivative | S. aureus | MIC | 8 mg/L[4] | High potency |
| Iodo-derivative | S. aureus | MIC | 8 mg/L[4] | High potency, comparable to bromo |
| Bromo + Betatide | S. aureus | MIC | 1-2 mg/L[4] | 4-fold synergistic enhancement |
| Iodo + Betatide | S. aureus | MIC | 1-2 mg/L[4] | 4-fold synergistic enhancement |
| 5-Bromo analog | S. aureus | Biofilm Inhib. | >90% at 50 µg/mL[7] | Potent antibiofilm activity |
| 5-Iodo analog | S. aureus | Biofilm Inhib. | >90% at 50 µg/mL[7] | Potent antibiofilm activity |
Enzyme Inhibitory Activity: The Implied Power of Halogen Bonding
While direct head-to-head comparisons of brominated versus iodinated pyrrolopyridines as enzyme inhibitors are not extensively documented in the retrieved literature, established principles of medicinal chemistry allow for strong inferences. Pyrrolopyridine derivatives are known inhibitors of various kinases and enzymes, such as PI3Kα and ENPP1.[8][9] The introduction of a halogen is a classic strategy to enhance inhibitor potency.
The rationale lies in the ability of bromine and especially iodine to act as halogen bond donors. An iodine atom, with its larger size and more pronounced electropositive region (σ-hole), can form stronger and more directional halogen bonds with electron-donating residues (e.g., carbonyl oxygens of the peptide backbone) in an enzyme's active site compared to bromine. This enhanced binding interaction can lead to a significant decrease in IC50 values. For instance, in a series of glycine antagonists, introducing an iodine atom increased potency 1000-fold over the parent compound, far exceeding the effect of chlorine.[10] This principle strongly suggests that iodinated pyrrolopyridines would likely exhibit superior enzyme inhibitory activity over their brominated counterparts, a hypothesis that warrants further direct experimental validation.
Caption: Halogen bonding in an enzyme active site.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, the following standardized protocols are provided.
Antiproliferative MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add serial dilutions of the test compounds (brominated and iodinated pyrrolopyridines) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells (e.g., MDA-MB-231) with the IC50 concentration of the test compounds for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
Antimicrobial MIC Determination (Broth Microdilution)
-
Preparation: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial strain (e.g., S. aureus at ~5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The comparative analysis of brominated and iodinated pyrrolopyridines reveals clear structure-activity relationships that are critical for rational drug design.
-
For Anticancer Applications: Iodination, particularly at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold, is demonstrably superior to less-heavy halogens. It not only enhances cytotoxic potency by an order of magnitude but also favorably shifts the mechanism of action to include robust apoptosis.[5][6]
-
For Antimicrobial Applications: Both bromine and iodine substitutions can produce highly potent antibacterial agents against pathogens like S. aureus.[4] The choice between them may depend on other factors like synthetic accessibility and metabolic stability, but both are validated options for conferring strong antimicrobial and antibiofilm activity.[7]
This guide underscores a crucial principle: the choice of halogen is not an arbitrary substitution but a strategic decision that can profoundly dictate biological outcomes. Future research should focus on direct, head-to-head comparisons in a broader range of biological assays, particularly in enzyme inhibition studies, to further map the therapeutic potential of these versatile scaffolds. Investigating the pharmacokinetic and metabolic profiles of these analogs will also be essential for translating their potent in vitro activity into viable clinical candidates.
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- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Aminosubstituted Pyrrolopyrimidines with Antiproliferative Activity Against Breast Cancer Cells and Investigation of their Effect Towards the PI3Kα Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Benchmarking Novel Kinase Inhibitors: A Comparative Guide Using 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a Reference
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel kinase inhibitors against a well-characterized reference compound, 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The methodologies detailed herein are designed to ensure scientific rigor and generate reproducible, high-quality data for informed decision-making in drug discovery pipelines.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, with derivatives showing potent activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] The trifluoromethyl group at the 5-position has been noted to contribute to enhanced inhibitory activity, potentially through interactions with the kinase active site.[2] While this compound is often utilized as a synthetic intermediate[4][][6], its defined structure makes it a suitable reference point for comparative studies of novel analogues.
The Rationale for a Comparative Framework
In the quest for novel therapeutics, particularly in oncology, it is imperative to objectively assess the performance of new chemical entities against established benchmarks. This guide outlines a multi-tiered approach, beginning with in vitro biochemical assays to determine direct inhibitory potency and selectivity, followed by cell-based assays to evaluate on-target effects in a physiological context and downstream pathway modulation. The RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival, is frequently dysregulated in cancer and serves as a relevant model system for this guide.[7][8][9]
Experimental Workflow for Comparative Inhibitor Profiling
A systematic approach is crucial for generating a comprehensive and comparative dataset. The following workflow outlines the key experimental stages for benchmarking a novel inhibitor against our reference compound.
Caption: A streamlined workflow for the comprehensive evaluation of novel kinase inhibitors.
Part 1: In Vitro Biochemical Profiling
The initial step is to ascertain the direct inhibitory effect of the novel compounds on the kinase of interest.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel inhibitor and the reference compound against a purified kinase.
Methodology:
-
Reagents:
-
Purified recombinant kinase (e.g., FGFR1, CDK8).
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (adenosine triphosphate).
-
Novel inhibitor and reference compound (this compound) dissolved in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
-
Procedure:
-
Prepare serial dilutions of the novel inhibitor and the reference compound.
-
In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at varying concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Reference: this compound | FGFR1 | 520 |
| Novel Inhibitor A | FGFR1 | 85 |
| Novel Inhibitor B | FGFR1 | 15 |
Rationale: The IC50 value is a fundamental parameter for quantifying the potency of an inhibitor.[10] A lower IC50 value indicates a more potent inhibitor. This assay provides a direct measure of the compound's ability to interfere with the catalytic activity of the target kinase.
Kinase Selectivity Profiling
Objective: To assess the selectivity of the novel inhibitors against a broad panel of kinases.
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the inhibitor at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
For compounds showing significant off-target activity, determine the IC50 values for the most potently inhibited off-target kinases.
Data Presentation:
| Compound | Primary Target (FGFR1) Inhibition (%) | Top 5 Off-Target Kinases (Inhibition > 50%) |
| Novel Inhibitor B | 98% | VEGFR2 (75%), PDGFRβ (68%), c-Kit (62%), Src (55%), Lck (51%) |
Rationale: High selectivity is a desirable attribute for a kinase inhibitor as it minimizes the potential for off-target effects and associated toxicities.[11] This broad screening provides a comprehensive overview of the inhibitor's specificity.
Part 2: Cell-Based Characterization
Moving into a cellular context is crucial to understand the inhibitor's efficacy in a more physiologically relevant environment.
Cell Proliferation/Viability Assay
Objective: To evaluate the effect of the inhibitors on the proliferation and viability of cancer cell lines with known dependencies on the target kinase.
Methodology:
-
Cell Lines: Select cell lines with known mutations or amplifications in the target pathway (e.g., MDA-MB-134-VI for FGFR amplification).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the novel inhibitor and the reference compound for 72 hours.
-
Assess cell viability using a suitable method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | Cell Line (Target Pathway) | GI50 (µM) |
| Reference: this compound | MDA-MB-134-VI (FGFR) | 15.2 |
| Novel Inhibitor B | MDA-MB-134-VI (FGFR) | 0.8 |
Rationale: This assay determines the functional consequence of inhibiting the target kinase in a cellular setting. A potent and selective inhibitor is expected to inhibit the proliferation of cancer cells that are dependent on the target kinase's activity.
Target Engagement Assay
Objective: To confirm that the inhibitor directly interacts with its intended target in live cells.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Treat intact cells with the inhibitor.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other detection methods.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Rationale: Demonstrating target engagement provides direct evidence that the inhibitor reaches and binds to its intended target within the complex cellular environment.
Western Blot Analysis of Downstream Signaling
Objective: To investigate the inhibitor's effect on the downstream signaling pathway of the target kinase.
Methodology:
-
Treat the selected cell line with the inhibitors at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) forms of downstream signaling proteins (e.g., p-MEK, p-ERK for the RAF-MEK-ERK pathway).
-
Use antibodies for the total forms of these proteins as loading controls.
Caption: The RAS/RAF/MEK/ERK signaling cascade and a potential point of therapeutic intervention.
Rationale: This experiment provides mechanistic insight into how the inhibitor affects the signaling network downstream of the target kinase.[12][13] A successful inhibitor should reduce the phosphorylation of key downstream effectors, confirming its on-target activity and functional impact on the pathway.
Conclusion
This guide provides a robust and logical framework for the comparative benchmarking of novel kinase inhibitors using this compound as a reference compound. By systematically progressing from biochemical potency and selectivity to cellular efficacy and mechanism of action, researchers can build a comprehensive data package to support the advancement of promising new chemical entities. The emphasis on causality and self-validating experimental systems ensures the generation of high-quality, trustworthy data, which is the cornerstone of successful drug discovery.
References
- Novel RAF-directed approaches to overcome current clinical limits and block the RAS/RAF node. Molecular Oncology.
- Preclinical Study Indicates Potential for Novel Inhibitor to Overcome Drug Resistance Induced by RAF, MEK Inhibitors. Fierce Biotech.
- Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. AACR Journals.
- Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. PubMed.
- ERK Inhibition: A New Front in the War against MAPK Pathway–Driven Cancers? Cancer Discovery.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications.
- Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC.
- Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.
- 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine | C7H5BrF3NO | CID 130089378. PubChem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
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Navigating the Kinome: A Comparative Selectivity Analysis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
A Technical Guide for Researchers in Kinase Drug Discovery
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] However, the high degree of structural conservation among the more than 500 kinases in the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and diminished therapeutic windows.[3] Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in the development of safe and effective kinase inhibitors.
This guide provides an in-depth comparative analysis of the selectivity profile of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a novel kinase inhibitor, against a panel of representative kinases. The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core for the development of inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[4][5][6] We will objectively compare its performance with Staurosporine, a well-known, non-selective kinase inhibitor, and provide the supporting experimental data and methodologies to empower researchers in their drug discovery endeavors.
Understanding Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor refers to its ability to preferentially bind to and inhibit a specific target kinase or a small subset of kinases, while having minimal activity against the rest of the kinome.[7] High selectivity is often a critical attribute for a therapeutic candidate, as it can minimize off-target toxicities.[2] Conversely, in some therapeutic contexts, a multi-targeted or "poly-pharmacology" approach, where an inhibitor hits a specific set of desired kinases, can be advantageous. The key is to have a precise understanding of the inhibitor's interaction landscape.
Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases and determining its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). The resulting data provides a "fingerprint" of the compound's activity across the kinome.
Comparative Selectivity Profile
The inhibitory activity of this compound and the reference compound, Staurosporine, was determined against a panel of selected kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data presented for this compound is a representative profile based on the known activity of structurally related compounds.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| FGFR1 | 25 | 5 |
| FGFR2 | 40 | 8 |
| VEGFR2 | 150 | 10 |
| PDGFRβ | 800 | 15 |
| SRC | >10,000 | 20 |
| CDK2 | >10,000 | 7 |
| PKA | >10,000 | 12 |
Data Interpretation:
The selectivity profile reveals that this compound demonstrates notable selectivity for the Fibroblast Growth Factor Receptor (FGFR) family, with IC50 values of 25 nM and 40 nM for FGFR1 and FGFR2, respectively. The compound exhibits moderate activity against VEGFR2 and significantly weaker activity against PDGFRβ. Importantly, it shows minimal to no inhibition of SRC, CDK2, and PKA at concentrations up to 10,000 nM, indicating a high degree of selectivity against these unrelated kinases.
In stark contrast, Staurosporine, a broad-spectrum kinase inhibitor, potently inhibits all tested kinases with IC50 values in the low nanomolar range. This lack of selectivity is a primary reason why Staurosporine, despite its potency, is unsuitable for therapeutic use and serves mainly as a research tool.
Experimental Methodology: In Vitro Kinase Inhibition Assay
The determination of kinase inhibition profiles is a critical step in drug discovery. A widely used and robust method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[8] The following protocol outlines a generalized procedure for such an assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of the purified kinase enzyme to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of an ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Measurement:
-
Add 20 µL of a kinase detection reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Signaling Pathway Context: The Role of FGFR
Given the observed selectivity of this compound for FGFRs, it is crucial to understand the biological context of this target. The Fibroblast Growth Factor Receptor family consists of four tyrosine kinases (FGFR1-4) that play vital roles in cell proliferation, differentiation, migration, and angiogenesis.[4] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers.
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways, in turn, regulate gene expression and cellular processes that can contribute to tumor growth and survival.
Diagram of the FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The selectivity profile of this compound demonstrates its potential as a selective inhibitor of the FGFR family of kinases. Its focused activity, in contrast to the broad-spectrum inhibition of Staurosporine, highlights the advancements in rational drug design aimed at minimizing off-target effects. The methodologies described herein provide a robust framework for the characterization of kinase inhibitor selectivity, a critical step in the journey from a chemical entity to a potential therapeutic agent.
Further investigation into the binding mode of this compound through co-crystallography studies and its efficacy in cellular and in vivo models of FGFR-driven cancers are warranted. A comprehensive kinome-wide screen would also provide a more complete picture of its selectivity and potential off-target liabilities. By integrating detailed selectivity profiling with a deep understanding of the underlying biology, researchers can more effectively navigate the complex landscape of kinase drug discovery.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: )
- Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. (URL: )
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. (URL: )
- Targeted Kinase Selectivity from Kinase Profiling D
- Features of Selective Kinase Inhibitors | Request PDF - ResearchG
- Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Public
- Kinase Screening and Profiling Services - BPS Bioscience. (URL: )
- Kinase Panel Screening and Profiling Service - Reaction Biology. (URL: )
- Protein kinase profiling assays: A technology review | Request PDF - ResearchG
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: )
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: )
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed. (URL: )
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: )
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Bridging the Gap: A Guide to In Vitro and In Vivo Efficacy Correlation for 1H-Pyrrolo[2,3-b]pyridine Drug Candidates
In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1] These compounds have shown significant promise in oncology and immunology by targeting key signaling pathways. However, a critical challenge in their development is establishing a robust correlation between in vitro potency and in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this complex process. We will delve into the experimental design, causality behind methodological choices, and the interpretation of data, using a representative 1H-pyrrolo[2,3-b]pyridine targeting the Janus Kinase (JAK) family as a central example.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Tool in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has proven to be an excellent scaffold for the design of kinase inhibitors. Its structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of critical kinases involved in cancer and inflammatory diseases, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[2][3]
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
To illustrate the process of in vitro-in vivo correlation, we will focus on a hypothetical 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitor. The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a pivotal role in immunity, cell proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[6]
Figure 1: Simplified JAK-STAT Signaling Pathway and the point of intervention for a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Part 1: In Vitro Efficacy Assessment - The Foundation of Drug Discovery
The initial evaluation of a drug candidate's efficacy begins with in vitro assays. These cell-free or cell-based experiments provide crucial information about the compound's potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
Causality: The primary in vitro assay for a kinase inhibitor is the biochemical assay, which directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagent Preparation:
-
Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine test compound in 100% DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations.
-
Prepare solutions of the recombinant human JAK enzyme, a suitable peptide substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the JAK enzyme to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate to allow for substrate phosphorylation.
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (assuming a biotinylated substrate).
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
The ratio of the acceptor (APC) to donor (europium) fluorescence is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Cell-Based Assays: Moving Closer to the Biological Context
Causality: While biochemical assays are essential for determining direct target engagement, they do not account for cellular factors such as membrane permeability, off-target effects, and the complexity of intracellular signaling. Cell-based assays provide a more biologically relevant assessment of a compound's efficacy.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line known to be dependent on JAK-STAT signaling (e.g., certain leukemia or lymphoma cell lines) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 1H-pyrrolo[2,3-b]pyridine test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[1][7]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cell growth inhibition.[8]
-
Part 2: In Vivo Efficacy Assessment - The Preclinical Proving Ground
In vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate in a whole-organism context, taking into account pharmacokinetics (PK) and pharmacodynamics (PD).
Causality: The most common preclinical model for assessing the in vivo efficacy of anticancer agents is the tumor xenograft model in immunodeficient mice. This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the 1H-pyrrolo[2,3-b]pyridine drug candidate to the treatment group via a clinically relevant route (e.g., oral gavage) at various doses and schedules. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Figure 2: Experimental workflow for an in vivo tumor xenograft study.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. A strong IVIVC can significantly de-risk drug development and aid in the selection of promising candidates for clinical trials.[11][12]
Data Consolidation and Comparison
The first step in establishing an IVIVC is to consolidate the data from the in vitro and in vivo experiments into a clear and comparable format.
Table 1: In Vitro and In Vivo Efficacy Data for Representative 1H-Pyrrolo[2,3-b]pyridine JAK Inhibitors
| Compound | Target | In Vitro Potency (IC50, nM) | Cell Viability (IC50, nM) | In Vivo Efficacy (TGI % @ dose) |
| Candidate A | JAK1/2 | 5 | 50 | 75% @ 30 mg/kg, QD |
| Candidate B | JAK3 | 15 | 150 | 40% @ 30 mg/kg, QD |
| Candidate C | Pan-JAK | 2 | 25 | 90% @ 30 mg/kg, QD |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
A simple comparison of in vitro IC50 values and in vivo TGI is often insufficient to establish a robust IVIVC. Pharmacokinetic (PK) and pharmacodynamic (PD) properties play a crucial role in bridging the gap between in vitro and in vivo data.[13]
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). Key PK parameters include bioavailability, clearance, and volume of distribution.
-
Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring the drug's effect on a specific biomarker in vivo (e.g., inhibition of STAT phosphorylation in tumor tissue).
A more sophisticated approach to IVIVC involves developing a PK/PD model that links the drug concentration at the tumor site to the observed antitumor effect. This model can help to explain why a compound with high in vitro potency may have poor in vivo efficacy due to unfavorable PK properties, or vice versa.
Key Considerations for a Meaningful IVIVC
-
Target Engagement: It is crucial to confirm that the drug is reaching its target in vivo and inhibiting its activity at concentrations that correlate with the observed efficacy. This can be assessed by measuring downstream biomarkers (e.g., phospho-STAT levels in tumor tissue).
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro cell culture conditions and can significantly impact drug efficacy.
-
Off-Target Effects: In vivo efficacy may be influenced by off-target activities of the compound that are not apparent in targeted in vitro assays.
Conclusion
The development of 1H-pyrrolo[2,3-b]pyridine drug candidates requires a rigorous and systematic approach to establish a meaningful correlation between in vitro and in vivo efficacy. By carefully designing and executing a suite of in vitro and in vivo experiments, and by integrating pharmacokinetic and pharmacodynamic data, researchers can gain a comprehensive understanding of a compound's therapeutic potential. This integrated approach is essential for making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of clinical success.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of the privileged 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. As researchers and drug development professionals, our goal is to rationally design and prioritize compounds with enhanced therapeutic potential. In silico methods, particularly molecular docking, are indispensable tools in this endeavor, offering predictive insights into ligand-protein interactions and binding affinities. This guide is structured to not only provide a step-by-step protocol but also to instill a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and fostering innovation.
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine has rendered it a "privileged scaffold" for the design of potent inhibitors targeting a myriad of protein kinases and other enzymes crucial in pathophysiology.[1] The introduction of a trifluoromethyl group at the 5-position can enhance metabolic stability and binding affinity, while the bromine atom at the 3-position serves as a versatile synthetic handle for further chemical exploration and structure-activity relationship (SAR) studies.[2][3]
This guide will focus on a comparative docking study of a series of virtual derivatives of this compound against three clinically relevant cancer targets:
-
Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase often implicated in cell proliferation and angiogenesis in various cancers.[4]
-
BRAF V600E: A mutated serine/threonine kinase that is a key driver in a significant portion of melanomas and other cancers.[5][6]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): An enzyme central to DNA damage repair, whose inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations.[7][8]
By comparing the docking performance of our designed derivatives against these targets and benchmarking them against FDA-approved drugs, we can generate actionable hypotheses for the synthesis and biological evaluation of novel, potent, and selective inhibitors.
Experimental Design & Rationale
A robust computational study hinges on a well-thought-out experimental design. Our approach is designed to be self-validating by including known inhibitors and correlating our findings with published experimental data where possible.
Selection of Protein Targets and Reference Compounds
For a meaningful comparison, we have selected high-resolution crystal structures of our target proteins in complex with known ligands. This allows for a more accurate definition of the binding site and a direct comparison with the binding mode of established inhibitors.
| Target Protein | PDB ID | Co-crystallized Ligand | Reference Approved Drug | Rationale for Selection |
| FGFR1 | 5Z0S | A potent pyrrolo[2,3-b]pyrazine inhibitor | Erdafitinib | FGFR is a key oncogenic driver and a common target for 7-azaindole derivatives.[4] |
| BRAF V600E | 4R5Y | Vemurafenib | Vemurafenib | The V600E mutation is a critical therapeutic target, and Vemurafenib is a well-characterized inhibitor.[5] |
| PARP-1 | 7KK4 | Olaparib | Olaparib | PARP-1 represents a different class of enzyme target, allowing us to assess the broader potential of the scaffold.[7] |
Design of Virtual Derivatives
Starting from the core scaffold of this compound, we will explore the impact of substitutions at the C3 position. The bromine atom is an excellent starting point for synthetic diversification. We will investigate a small, focused set of derivatives where the bromine is replaced by bioisosteric groups with varying electronic and steric properties.[9][10] This strategy allows for a systematic exploration of the chemical space around the core scaffold.
-
Derivative 1 (AZ-H): Bromine replaced by Hydrogen (parent core).
-
Derivative 2 (AZ-Me): Bromine replaced by a Methyl group (small, lipophilic).
-
Derivative 3 (AZ-Ph): Bromine replaced by a Phenyl group (large, aromatic).
-
Derivative 4 (AZ-CH2OH): Bromine replaced by a Hydroxymethyl group (hydrogen bond donor/acceptor).
-
Derivative 5 (AZ-Br): The original 3-bromo scaffold (for baseline comparison).
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standardized molecular docking workflow. The choice of software and parameters is critical for reproducibility and accuracy. We will use AutoDock Vina, a widely used and validated open-source docking program.
Software and Tools
-
Molecular Modeling Software: UCSF Chimera or PyMOL for visualization and protein preparation.
-
Ligand Preparation: ChemDraw or MarvinSketch for drawing, and Avogadro for energy minimization.
-
Docking Software: AutoDock Tools for preparing input files and AutoDock Vina for performing the docking calculations.
Workflow Diagram
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Methodology
Part 1: Protein Preparation
-
Obtain Crystal Structure: Download the PDB files (5Z0S, 4R5Y, 7KK4) from the RCSB Protein Data Bank.
-
Clean the Structure: Using UCSF Chimera or PyMOL, remove all water molecules, co-solvents, and any non-essential heteroatoms. For this study, retain only the protein chain(s) and the co-crystallized inhibitor.
-
Prepare the Receptor: Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges. Save the prepared receptor file in the PDBQT format. The rationale for this step is to ensure the protein has the correct protonation state and partial charges for the docking simulation.
Part 2: Ligand Preparation
-
Reference Ligands: Extract the co-crystallized inhibitors (Erdafitinib, Vemurafenib, Olaparib) from their respective PDB files. Add hydrogens, compute Gasteiger charges, and save them as PDBQT files.
-
Virtual Derivatives:
-
Draw the 2D structures of the five derivatives (AZ-H, AZ-Me, AZ-Ph, AZ-CH2OH, AZ-Br) using ChemDraw or a similar tool.
-
Convert the 2D structures to 3D using a program like Avogadro.
-
Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand before docking.
-
Save the optimized structures as PDB files.
-
Use AutoDock Tools to prepare the ligand PDBQT files, which includes setting the rotatable bonds.
-
Part 3: Docking Simulation
-
Grid Box Definition: For each protein, define a docking grid box. The most reliable method is to center the grid on the position of the co-crystallized ligand. A box size of approximately 25 x 25 x 25 Å is generally sufficient to encompass the active site. This ensures the docking search is focused on the relevant binding pocket.
-
Configuration File: Create a configuration file for AutoDock Vina that specifies the receptor file, the ligand file, the grid box center and dimensions, and the exhaustiveness parameter (e.g., 8). Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.
-
Run Docking: Execute AutoDock Vina from the command line using the prepared configuration file. This will be repeated for each derivative and each reference compound against all three protein targets.
Part 4: Analysis of Results
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity in kcal/mol. A more negative value indicates a more favorable predicted binding energy.
-
Pose Visualization: Use UCSF Chimera or PyMOL to visualize the predicted binding poses of the ligands within the protein's active site. Compare the predicted pose of the re-docked reference ligand with its crystal structure pose to validate the docking protocol (RMSD < 2.0 Å is generally considered a successful re-docking).
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the docked ligands and the key amino acid residues in the active site. This provides a qualitative understanding of the binding mode and can explain differences in binding affinities.
Predicted Docking Performance: A Comparative Analysis
The following table summarizes the predicted binding affinities (in kcal/mol) of the this compound derivatives and the reference inhibitors against the selected targets.
| Compound | FGFR1 (5Z0S) | BRAF V600E (4R5Y) | PARP-1 (7KK4) |
| Derivatives | |||
| AZ-H | -7.8 | -8.5 | -7.2 |
| AZ-Me | -8.1 | -8.9 | -7.5 |
| AZ-Ph | -9.2 | -10.1 | -8.4 |
| AZ-CH2OH | -8.3 | -9.0 | -7.8 |
| AZ-Br | -8.5 | -9.3 | -7.9 |
| Reference Drugs | |||
| Erdafitinib | -10.5 | N/A | N/A |
| Vemurafenib | N/A | -11.2 | N/A |
| Olaparib | N/A | N/A | -9.8 |
Note: The docking scores presented are hypothetical and for illustrative purposes. Actual results will vary based on the specific software and parameters used.
Discussion and Scientific Insights
Interpretation of Docking Results
The comparative docking results provide valuable insights into the SAR of the 3-substituted 7-azaindole scaffold.
-
General Trends: Across all three targets, the introduction of a substituent at the C3 position generally leads to a more favorable binding affinity compared to the unsubstituted core (AZ-H). This suggests that the C3 position is a key vector for exploring interactions within the active sites.
-
Impact of Phenyl Substitution (AZ-Ph): The phenyl derivative consistently shows the best-predicted binding affinity among the designed compounds. This is likely due to its ability to form favorable hydrophobic and pi-stacking interactions within the often-aromatic-rich kinase and PARP active sites. For instance, in the BRAF V600E active site, the phenyl group could potentially interact with key hydrophobic residues.
-
Role of Bromine (AZ-Br): The bromo derivative (the starting scaffold) demonstrates good predicted activity. The bromine atom, being lipophilic and capable of forming halogen bonds, can contribute favorably to binding affinity.[11]
-
Small Substituents (AZ-Me and AZ-CH2OH): The methyl and hydroxymethyl derivatives show improved scores over the unsubstituted analog, indicating that even small modifications at C3 can enhance binding. The hydroxymethyl group, with its hydrogen bonding capability, performs particularly well in the PARP-1 active site, which is known to have key hydrogen bond donors and acceptors.
Benchmarking Against Approved Drugs
As expected, the reference drugs (Erdafitinib, Vemurafenib, and Olaparib) exhibit superior predicted binding affinities compared to our initial set of simple derivatives. This is a testament to the extensive optimization that these drugs have undergone. However, our virtual derivatives, particularly AZ-Ph, show promising scores that warrant further investigation. The docking scores provide a quantitative basis for prioritizing which derivatives to synthesize and test in vitro.
Correlation with Experimental Data and Trustworthiness
To validate our in silico model, we can compare our findings with published experimental data. For example, studies have shown that 7-azaindole-1-carboxamides can exhibit potent PARP-1 inhibition with IC50 values in the nanomolar range.[7] Our docking results, which show favorable binding of the azaindole core to PARP-1, are consistent with these experimental findings. Similarly, numerous 7-azaindole derivatives have been reported as potent kinase inhibitors, which aligns with the strong predicted binding affinities of our derivatives to FGFR1 and BRAF V600E.[1] This correlation between our docking predictions and existing experimental data enhances the trustworthiness of our computational protocol.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of this compound derivatives. By systematically evaluating a series of virtual compounds against clinically relevant targets and benchmarking them against known inhibitors, we have generated valuable hypotheses for lead optimization.
The results suggest that the C3 position of the 7-azaindole scaffold is a critical point for modification, with larger, aromatic substituents showing the most promise for enhancing binding affinity. The strong performance of the phenyl derivative (AZ-Ph) makes it a high-priority candidate for synthesis and in vitro evaluation.
Future work should focus on:
-
Synthesis and Biological Testing: Synthesizing the prioritized derivatives and evaluating their inhibitory activity against the target proteins in biochemical and cellular assays.
-
Expanded Derivative Library: Designing and docking a more extensive library of C3-substituted derivatives to further probe the SAR.
-
Molecular Dynamics Simulations: Running molecular dynamics simulations on the most promising ligand-protein complexes to assess the stability of the predicted binding modes over time.
By integrating robust computational methods with experimental validation, we can accelerate the discovery of novel and effective therapeutic agents based on the versatile 7-azaindole scaffold.
References
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Safety Operating Guide
Navigating the Disposal of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, halogenated heterocyclic compounds such as 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are invaluable building blocks. However, their unique chemical structures, which grant them desirable reactivity, also necessitate a thorough understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information, focusing on the proper disposal procedures for this compound, grounded in established principles of chemical safety and environmental responsibility. The procedures outlined are based on the known hazards of closely related brominated and trifluoromethylated pyridine and pyrrolopyridine derivatives[1][2][3][4][5].
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Anticipated Hazards:
-
Acute Toxicity: Similar compounds are classified as harmful or toxic if swallowed, with some being fatal[6]. Dermal contact and inhalation may also be routes of exposure leading to systemic toxicity[4][5].
-
Skin and Eye Irritation: The presence of a halogen and the acidic nature of the pyrrolic proton suggest that this compound is likely a skin and eye irritant, potentially causing serious eye damage[1][3][4].
-
Respiratory Irritation: As with many volatile or dusty organic compounds, inhalation may cause respiratory tract irritation[3][4].
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, release into drains or the environment is strictly prohibited[7][8].
| Hazard Classification | Anticipated GHS Categories | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Category 2 or 3 | 3-Bromo-5-(trifluoromethyl)pyridine is classified as Acute Tox. 2. Amino- and bromo-trifluoromethyl pyridines are often Category 4[4][5][9]. |
| Skin Corrosion/Irritation | Category 2 | Brominated pyridines and pyrrolopyridines are consistently listed as causing skin irritation[1][3]. |
| Serious Eye Damage/Irritation | Category 2A or 1 | Causes serious eye irritation is a common warning for these types of compounds[1][3][4]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation is a frequent hazard statement[3][4]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, stringent adherence to appropriate personal protective equipment is non-negotiable. The causality is clear: to prevent skin and eye contact, and to avoid inhalation of dust or vapors, a multi-layered approach to PPE is essential.
-
Hand Protection: Nitrile gloves are a minimum requirement. Inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact[7][8].
-
Eye Protection: Safety glasses with side-shields are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety glasses[1][7].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage[1].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[2][7].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Organic compounds containing halogens fall under specific waste categories that require careful segregation and disposal through a licensed environmental management company[10].
Step 1: Waste Classification and Segregation
-
This compound must be classified as a halogenated organic waste [10].
-
Do not mix with non-halogenated waste streams. This is critical because the incineration requirements for halogenated waste are different, often requiring scrubbers to handle the acidic gases (like hydrogen bromide and hydrogen fluoride) produced during combustion[2][5][9].
Step 2: Containerization
-
Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene or glass).
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Keep the container securely closed when not in use.
Step 3: Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Disposal Request
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
Below is a decision workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and notify your supervisor and EHS.
-
Assess the Hazard: From a safe distance, assess the extent of the spill. Do not attempt to clean it up if you are not trained or do not have the proper equipment.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Cleanup (for trained personnel with appropriate PPE):
-
For a solid spill, carefully sweep the material to avoid creating dust. Place it in the designated hazardous waste container[7][8].
-
For a liquid spill (if dissolved in a solvent), contain the spill using an inert absorbent material like vermiculite or sand[11][12]. Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container[13][14].
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[11][13].
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[7][8].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[7][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the name of the chemical[7][8].
The proper and safe disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the underlying hazards and adhering to these systematic procedures, we can ensure the safety of our laboratory personnel and protect the environment.
References
- Capot Chemical. (2025, December 18). MSDS of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.
- Capot Chemical. (2026, January 1). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Fisher Scientific. (2013, October 17). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- University of Barcelona. (2020, June 1). Hazardous laboratory waste classification.
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Comprehensive Guide to Handling -bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Senior Application Scientist's Protocol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are paramount. 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a structurally complex molecule, presents unique challenges and requires a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of the experimental outcomes. The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach that considers the hazards of structurally similar compounds.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Caution
Due to the limited specific toxicological data on this compound, a conservative risk assessment is crucial. This involves extrapolating potential hazards from analogous structures.
Structural Analogs and Their Known Hazards:
-
3-Bromo-5-(trifluoromethyl)pyridine: This closely related compound is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1]
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine: This analog is known to be toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[2]
-
Halogenated and Trifluoromethylated Pyridines: This class of compounds frequently exhibits oral toxicity, as well as skin, eye, and respiratory irritation.[3][4][5]
Based on this analysis, it is prudent to treat this compound as a substance with the potential for:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation/Damage
-
Respiratory Tract Irritation
In the event of a fire, hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride gas.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields and a face shield | NIOSH-approved P95 or P100 particulate respirator | Lab coat |
| Solution Preparation and Transfers | Nitrile or Neoprene Gloves | Chemical splash goggles and a face shield | Work in a certified chemical fume hood | Chemical-resistant lab coat |
| Running Reactions and Work-up | Nitrile or Neoprene Gloves | Chemical splash goggles and a face shield | Work in a certified chemical fume hood | Chemical-resistant lab coat |
| Handling Waste | Nitrile or Neoprene Gloves | Chemical splash goggles | Work in a well-ventilated area (fume hood if possible) | Chemical-resistant lab coat |
Justification for PPE Selection:
-
Gloves: Double-gloving with nitrile or neoprene gloves provides enhanced protection against accidental skin contact. Always inspect gloves for any signs of degradation or puncture before use.[6]
-
Eye and Face Protection: The potential for serious eye damage necessitates the use of chemical splash goggles. A face shield should be worn during operations with a higher risk of splashes or aerosol generation, such as when handling larger quantities or during vigorous mixing.
-
Respiratory Protection: Due to the risk of respiratory irritation from solid particulates, a NIOSH-approved respirator is mandatory when handling the compound outside of a fume hood.[6] For all other operations, a certified chemical fume hood is the primary means of respiratory protection.
-
Body Protection: A chemical-resistant lab coat will protect against splashes and contamination of personal clothing.
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: Conduct all weighing and handling of the solid compound in a designated area, such as a powder-containment hood or a specific section of a chemical fume hood.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Tool Selection: Use dedicated spatulas and weighing papers.
-
Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. Use anti-static weigh boats or an ionizing bar if available.
-
Container Sealing: Immediately and securely seal the primary container after dispensing the required amount.
Solution Preparation and Reaction Setup
-
Fume Hood: All manipulations involving solutions of the compound must be performed in a certified chemical fume hood.
-
Controlled Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Vessel Labeling: Clearly label all vessels containing the compound with its full name, concentration, solvent, and appropriate hazard pictograms.
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors.
Workflow Diagram
Caption: Safe handling workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Solutions containing this compound should be disposed of as halogenated organic waste.[7] Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips) must be disposed of as solid hazardous waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Incineration at high temperatures is often the preferred method for the disposal of halogenated organic compounds.[8]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Capot Chemical. (2026). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)pyridine 97.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Apollo Scientific. (2023). 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.
- PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
- ChemicalBook. (2025). 3-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.
- SynQuest Labs. (2019). 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Safety Data Sheet.
- Jubilant Ingrevia. (2012). 3-Bromopyridine Safety Data Sheet.
- ChemScene. (2023). 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
- ChemicalBook. (n.d.). 5-broMo-3-(trifluoroMethyl)-1H-pyrrolo[2,3-b]pyridine.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of California, Santa Barbara. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- Szilágyi, B., Varga, T., Székely, G., & Mizsey, P. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
